n-Phenylpyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXPETNDAONBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648526 | |
| Record name | N-Phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103860-56-6 | |
| Record name | N-Phenylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Arylpyridine-3-sulfonamides: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-arylpyridine-3-sulfonamides. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities exhibited by both the pyridine and sulfonamide moieties.
Chemical Structure and Nomenclature
The core structure of an N-arylpyridine-3-sulfonamide consists of a pyridine ring sulfonated at the 3-position, with the sulfonamide nitrogen atom substituted with an aryl group. The parent compound of this series is N-phenylpyridine-3-sulfonamide.
The nomenclature of these compounds follows standard IUPAC conventions. The aryl substituent on the sulfonamide nitrogen is indicated first, followed by "pyridine-3-sulfonamide". Substitutions on either the pyridine or the aryl ring are numbered accordingly.
Core Structure of N-Arylpyridine-3-sulfonamides
Caption: General structure of N-Arylpyridine-3-sulfonamides.
Physicochemical Properties of N-Arylpyridine-3-sulfonamides
The physicochemical properties of N-arylpyridine-3-sulfonamides can vary significantly based on the nature and position of substituents on the aryl and pyridine rings. These properties are crucial for determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
| Property | General Observations | Representative Data |
| Melting Point | Generally crystalline solids with relatively high melting points. | 4-(3-Methylphenyl)amino-3-pyridinesulfonamide: 245-249 °C[1] |
| Solubility | Typically have low solubility in water, but are soluble in many organic solvents. | 4-(3-Methylphenyl)amino-3-pyridinesulfonamide is slightly soluble in water, but soluble in organic solvents[1]. |
| pKa | The sulfonamide proton is weakly acidic. The pyridine nitrogen is basic. | For a related compound, 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, the predicted pKa is 9.53[2]. |
| Lipophilicity (LogP) | The lipophilicity can be tuned by the choice of substituents on the aryl ring. | Data for the parent N-phenylpyridine-3-sulfonamide is not readily available, but related sulfonamides have a wide range of LogP values. |
Synthesis Methodologies
The most common and direct method for the synthesis of N-arylpyridine-3-sulfonamides involves the reaction of pyridine-3-sulfonyl chloride with an appropriate aniline derivative.[3][4]
General Synthesis Workflow
Caption: General synthetic route to N-Arylpyridine-3-sulfonamides.
Experimental Protocol: Synthesis of a Representative N-Arylpyridine-3-sulfonamide
This protocol is a generalized procedure based on the synthesis of related sulfonamide compounds.[4][5]
Step 1: Preparation of Pyridine-3-sulfonyl Chloride
-
To a stirred solution of pyridine-3-sulfonic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pyridine-3-sulfonyl chloride.
Step 2: Synthesis of N-Arylpyridine-3-sulfonamide
-
Dissolve the crude pyridine-3-sulfonyl chloride in a suitable solvent (e.g., pyridine or dichloromethane).
-
To this solution, add the desired aniline derivative dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-arylpyridine-3-sulfonamide.
Spectroscopic Characterization
The structure of N-arylpyridine-3-sulfonamides can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group are observed. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[6] The N-H stretching vibration of the sulfonamide is also observable. The vibrational modes of the pyridine ring can also be identified.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the pyridine and aryl rings will appear in the downfield region (typically 7-9 ppm). The chemical shift of the sulfonamide N-H proton can vary and may appear as a broad singlet.
-
¹³C NMR: The carbon signals of the aromatic rings will be observed in the typical aromatic region (110-160 ppm).
-
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound can be observed, along with characteristic fragmentation patterns.
Applications and Mechanism of Action
The sulfonamide group is a well-established pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[8][9] The pyridine ring is also a common motif in many biologically active molecules. The combination of these two moieties in N-arylpyridine-3-sulfonamides suggests a high potential for diverse pharmacological activities.
While specific biological data for the parent N-phenylpyridine-3-sulfonamide is limited, related N-arylpyridine-3-sulfonamide derivatives have been investigated for various therapeutic applications:
-
Anticancer Activity: Some sulfonamide-substituted pyridine derivatives have been explored as inhibitors of key enzymes in cancer progression, such as focal adhesion kinase (FAK).[10]
-
Anti-inflammatory Activity: Phenyl sulfonamide derivatives have been designed as modulators of the pulmonary inflammatory response.[11]
-
Enzyme Inhibition: N-phenylsulfonamide derivatives have been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are therapeutic targets for various diseases.[12]
-
Antimicrobial and Antifungal Activity: The sulfonamide scaffold is historically known for its antimicrobial properties, and novel pyridine-sulfonamide derivatives continue to be explored for this purpose.[1][4]
The mechanism of action of N-arylpyridine-3-sulfonamides will depend on the specific biological target. For example, as FAK inhibitors, they would interfere with cell adhesion, proliferation, and migration signaling pathways.
Potential Signaling Pathway Inhibition by N-Arylpyridine-3-sulfonamides (Hypothetical)
Caption: Hypothetical inhibition of the FAK signaling pathway.
Conclusion
N-Arylpyridine-3-sulfonamides represent a promising class of compounds for drug discovery and development. Their synthesis is readily achievable through established methods, and the diversity of available aryl amines allows for the creation of large libraries for screening. The combined presence of the sulfonamide and pyridine moieties confers a high potential for a wide range of biological activities. Further research into the specific structure-activity relationships of this class of compounds is warranted to fully explore their therapeutic potential.
References
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Barreiro, E. J., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 13894-13919. Available at: [Link]
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Gautam, S., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Available at: [Link]
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Kazancioglu, E., & Gulcin, I. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]
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Palanisamy, G., & Chen, S. M. (2012). A novel sulfonamide-modified electrode for the sensitive and selective determination of dopamine. Indian Journal of Pharmaceutical Sciences, 74(2), 151–157. Available at: [Link]
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Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200. Available at: [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trade Science Inc.. Available at: [Link]
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Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 58(8), 761-768. Available at: [Link]
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Data on the characterization of (N-alkylsalicylaldiminato)bis(2-phenylpyridinato)iridium(III). (2017). Data in Brief, 11, 44-54. Available at: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Journal of Molecular Structure, 1271, 134011. Available at: [Link]
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PubChem. (n.d.). 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride. Retrieved from [Link]
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Khan, K. M., et al. (2016). Biological activities of sulfonamides. ResearchGate. Available at: [Link]
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Siwek, A., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1234. Available at: [Link]
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Pharmaffiliates. (n.d.). N-Methylpyridine-3-sulfonamide. Retrieved from [Link]
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Varghese, B., et al. (2005). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 17(4), 2627-2632. Available at: [Link]
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Ma, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry, 25(15), 4057-4069. Available at: [Link]
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Synthetic Molecules Pvt. Ltd. (n.d.). 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide. Retrieved from [Link]
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precisionFDA. (n.d.). 4-((3-METHYLPHENYL)AMINO)-3-PYRIDINESULFONAMIDE. Retrieved from [Link]
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Comprehensive Technical Guide on N-Phenylpyridine-3-sulfonamide: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
N-Phenylpyridine-3-sulfonamide (CAS: 103860-56-6) is a highly versatile sulfonamide derivative utilized extensively in advanced medicinal chemistry and pharmaceutical development. Structurally characterized by a pyridine ring linked to an aniline moiety via a sulfonyl group, this compound serves a dual role in the pharmaceutical industry: it is a critical building block for synthesizing selective Histone Deacetylase 6 (HDAC6) inhibitors and is simultaneously monitored as a key process impurity (Impurity 53) in the synthesis of the potassium-competitive acid blocker (P-CAB), Vonoprazan [1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug design, and self-validating experimental protocols for its synthesis and downstream functionalization.
Physicochemical Profiling & Quantitative Data
Accurate molecular characterization is the foundation of robust assay development and synthetic scaling. The quantitative data for N-phenylpyridine-3-sulfonamide is summarized in the table below to facilitate quick reference for mass spectrometry (MS) and high-performance liquid chromatography (HPLC) method development [1].
| Property | Value |
| Chemical Name | N-Phenylpyridine-3-sulfonamide |
| Common Synonyms | 3-Pyridinesulfonanilide; Vonoprazan Impurity 53 |
| CAS Number | 103860-56-6 |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| Functional Groups | Sulfonamide, Pyridine, Phenyl |
| SMILES String | O=S(=O)(NC=1C=CC=CC1)C=2C=NC=CC2 |
| Storage Conditions | Sealed in dry environment, 2–8 °C |
Mechanistic Role in Medicinal Chemistry
Core Scaffold for HDAC6 Inhibitors
In oncology and neurology, the selective inhibition of HDAC6 is a major therapeutic target. Unlike other HDACs, HDAC6 primarily localizes in the cytoplasm and targets non-histone proteins like
Fig 1: Mechanistic pathway of HDAC6 inhibition utilizing sulfonamide derivatives.
Analytical Significance: Vonoprazan Impurity 53
During the multi-step synthesis of Vonoprazan, side reactions involving pyridin-3-ylsulfonyl electrophiles and aniline-derived intermediates can yield N-phenylpyridine-3-sulfonamide. Regulatory agencies (e.g., FDA, EMA) require strict quantification of this compound (Vonoprazan Impurity 53) to ensure API purity. Its molecular weight (234.27 g/mol ) and distinct UV absorbance profile (driven by the conjugated biphenyl-like
Experimental Workflows & Self-Validating Protocols
The following protocols detail the synthesis and downstream functionalization of N-phenylpyridine-3-sulfonamide. Every step is designed as a self-validating system, ensuring that causality is understood and progress can be empirically verified in real-time.
Primary Synthesis of N-Phenylpyridine-3-sulfonamide
Objective: Form the sulfonamide linkage via nucleophilic acyl substitution. Causality: 3-Pyridinesulfonyl chloride is highly electrophilic but prone to hydrolysis. The reaction must be kept anhydrous. Pyridine is added not just as a solvent, but as an acid scavenger to neutralize the HCl byproduct. Without an acid scavenger, the generated HCl would protonate the aniline nucleophile, rendering it inactive and halting the reaction.
Step-by-Step Protocol:
-
Preparation: Dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add anhydrous pyridine (2.0 eq) as the acid scavenger.
-
Addition: Cool the system to 0 °C using an ice bath to control the exothermic nature of the reaction. Slowly add 3-pyridinesulfonyl chloride (1.1 eq) dropwise.
-
Validation Check 1 (TLC): After 2 hours of stirring at room temperature, monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The disappearance of the aniline spot and the emergence of a new, highly UV-active spot confirms the formation of the sulfonamide.
-
Workup: Quench the reaction with 1M HCl to neutralize excess pyridine, then wash the organic layer with brine.
-
Validation Check 2 (Yield & Purity): Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid should yield a mass corresponding to >90% theoretical yield, with an m/z of 235.0 [M+H]⁺ via LC-MS.
Downstream N-Alkylation Protocol (HDAC6 Inhibitor Precursor)
Objective: Alkylate the sulfonamide nitrogen to build the linker region of an HDAC6 inhibitor [2]. Causality: The sulfonamide N-H proton is weakly acidic (pKa ~ 8-10). Sodium hydride (NaH) is utilized to quantitatively deprotonate this nitrogen, generating a highly nucleophilic sulfonamide anion. N,N-dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature strongly solvates the Na⁺ cation, leaving the sulfonamide anion "naked" and highly reactive toward the incoming alkyl halide.
Step-by-Step Protocol:
-
Deprotonation: Dissolve N-phenylpyridine-3-sulfonamide (0.400 g, 1.707 mmol) in anhydrous DMF (8 mL). Cool to 0 °C. Add Sodium hydride (60% dispersion in mineral oil, 0.082 g, 2.049 mmol).
-
Validation Check 1 (Visual): The addition of NaH will cause immediate bubbling (evolution of H₂ gas). The cessation of bubbling after ~20 minutes visually validates that quantitative deprotonation is complete.
-
Alkylation: Add methyl 4-(bromomethyl)benzoate (0.430 g, 1.878 mmol) to the reaction mixture. Remove the ice bath and stir at room temperature for 8 hours.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Validation Check 2 (Chemical Safety): The NH₄Cl safely neutralizes any unreacted NaH without causing a violent exothermic spike. Extract the aqueous mixture with ethyl acetate (3x 15 mL).
-
Purification: Wash the combined organic layers with water and brine to remove residual DMF, dry over MgSO₄, and purify via flash column chromatography.
Fig 2: Workflow and causality of the N-alkylation of N-phenylpyridine-3-sulfonamide.
References
- Google Patents. "1,3,4-oxadiazole sulfonamide derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same." Patent WO2017018803A1.
Biological activity of n-Phenylpyridine-3-sulfonamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-Phenylpyridine-3-sulfonamide Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the N-phenylpyridine-3-sulfonamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into the synthetic rationale, diverse biological activities, and the underlying mechanisms of action that make these derivatives promising candidates for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights.
Introduction: The Significance of the N-Phenylpyridine-3-sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of pharmaceutical development, present in a wide array of clinically approved drugs.[1][2] Its ability to act as a bioisostere of carboxylic acids, participate in strong hydrogen bonding, and coordinate with metallic ions in enzyme active sites has made it a highly versatile pharmacophore.[3] When integrated into a heterocyclic system combining both a pyridine ring and a phenyl group, the resulting N-phenylpyridine-3-sulfonamide core offers a three-dimensional architecture ripe for modification. This structural arrangement allows for fine-tuning of electronic and steric properties, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibitory effects.[4] This guide will dissect these activities, grounding the discussion in mechanistic data and practical experimental validation.
Synthetic Strategies and Rationale
The synthesis of N-phenylpyridine-3-sulfonamide derivatives is typically achieved through robust and well-established chemical transformations. Understanding the synthetic pathway is critical for generating diverse libraries for screening and for scaling up lead compounds.
A predominant and effective method involves the coupling of a pyridine-3-sulfonyl chloride intermediate with a substituted aniline or related amine. This reaction is a cornerstone for creating the core scaffold.
General Synthesis Workflow
The causality behind this common pathway lies in its efficiency and modularity. The generation of the sulfonyl chloride (Intermediate I) creates a highly reactive electrophile. This readily reacts with the nucleophilic amino group of the substituted phenylamine (Intermediate II) to form the stable sulfonamide bond. The choice of base (e.g., pyridine, triethylamine, or K2CO3) is critical to scavenge the HCl byproduct, driving the reaction to completion.
Caption: General synthetic workflow for N-phenylpyridine-3-sulfonamide derivatives.
Protocol: Representative Synthesis of a 4-Substituted-N-(phenylcarbamoyl)pyridine-3-sulfonamide
This protocol is adapted from methodologies that yield sulfonylurea derivatives, a subset of the broader class with significant anticancer activity.[5]
-
Preparation of Primary Sulfonamide: Synthesize the required 4-substituted pyridine-3-sulfonamide as a precursor. This often involves a multi-step reaction starting from compounds like 4-hydroxypyridine.[6]
-
Reaction Setup: In a dry flask, dissolve the primary pyridine-3-sulfonamide (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). The choice of an anhydrous base and solvent is crucial to prevent hydrolysis of the isocyanate reagent.
-
Addition of Isocyanate: Add the appropriate aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 1.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 24 hours. The reaction proceeds via the formation of an intermediate potassium salt.[5]
-
Work-up: Upon completion (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2. This protonates the salt, causing the final product to precipitate.
-
Purification: Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-(phenylcarbamoyl)pyridine-3-sulfonamide derivative.
Anticancer Activity
A significant body of research has focused on the anticancer potential of N-phenylpyridine-3-sulfonamide derivatives. These compounds have demonstrated efficacy against a wide range of cancer cell lines, often through targeted inhibition of key signaling pathways.[5][6][7]
Mechanism of Action: Kinase and Pathway Inhibition
Many derivatives exert their anticancer effects by acting as kinase inhibitors. For instance, certain pyrazole-substituted pyridinesulfonamides have shown potent activity against c-Jun N-terminal kinases (JNK1, JNK2), p38α, and the V600E mutant of BRAF kinase.[8] These kinases are critical nodes in signaling pathways that control cell proliferation, survival, and apoptosis. By blocking their activity, these compounds can halt the uncontrolled growth of cancer cells. Another reported mechanism involves the inhibition of the NF-κB pathway, which regulates genes controlling cell proliferation and survival.[6]
Caption: Inhibition of key oncogenic kinase pathways by sulfonamide derivatives.[8]
Quantitative Data: In Vitro Anticancer Efficacy
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against various cancer cell lines.
| Compound ID | Derivative Class | Target Cell Lines | IC50 / GI50 (µM) | Reference |
| 21 | N-phenylcarbamoyl-4-piperazinyl-pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | 13.6 - 14.9 | [5] |
| 11c | N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide | Potent inhibitor across 60 cell lines | Strong activity on JNK1/2, p38α, V600E-BRAF | [8] |
| Series | 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116, MCF-7, HeLa | 4 - 43 | [6] |
| 7e | Sulfonamide-substituted diphenylpyrimidine | Pancreatic cancer cells (AsPC-1, Panc-1) | < 10 | [7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method for assessing the effect of a compound on cancer cell viability. Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the N-phenylpyridine-3-sulfonamide derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[6]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The incubation time is critical for sufficient formazan formation.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
The sulfonamide scaffold has its historical roots in antimicrobial chemotherapy. N-phenylpyridine-3-sulfonamide derivatives continue this legacy, showing promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
While the precise mechanisms for all derivatives are not fully elucidated, sulfonamides classically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the folate pathway, leading to bacteriostasis. It is hypothesized that many pyridine-sulfonamide derivatives operate through this well-established pathway, though other mechanisms may also be involved.
Quantitative Data: In Vitro Antimicrobial Efficacy
Antimicrobial activity is often assessed by measuring the zone of inhibition in a disk diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Zone of Inhibition (150 mg/ml) | 16 mm | [9] |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Active at Doses | 125-500 µg | [10] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide | Escherichia coli | Active at Doses | 125-500 µg | [10] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Nocardia species | Disk Diffusion | Strong Inhibition | [11] |
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative and semi-quantitative assessment of a compound's antimicrobial activity.[11]
-
Prepare Inoculum: Prepare a standardized suspension of the target bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the test sulfonamide derivative (e.g., 100 µ g/disk ).
-
Incubation: Aseptically place the impregnated disks onto the surface of the agar. Also include a positive control (e.g., Ciprofloxacin) and a negative control (solvent-only) disk. Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.
Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. N-phenylpyridine-3-sulfonamide derivatives have emerged as potent modulators of the inflammatory response.[12][13]
Mechanism of Action: NLRP3 Inflammasome and COX Inhibition
A key modern anti-inflammatory target is the NLRP3 inflammasome, a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and induces a form of inflammatory cell death called pyroptosis.[14][15] Several sulfonamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, with some acting by preventing the homo-oligomerization of the NLRP3 pyrin domain (PYD), a critical activation step.[14][15] Other derivatives have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2, which is upregulated at sites of inflammation.[8]
Caption: Inhibition of NLRP3 inflammasome assembly by sulfonamide derivatives.[14]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Release
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to reduce NO production in macrophages stimulated with lipopolysaccharide (LPS).[8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test sulfonamide derivatives for 1 hour before stimulation.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes. A pink/magenta color will develop.
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve. A reduction in absorbance compared to the LPS-only control indicates anti-inflammatory activity.
Conclusion and Future Perspectives
The N-phenylpyridine-3-sulfonamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The derivatives exhibit a wide range of potent biological activities, underpinned by their ability to interact with and inhibit diverse biological targets such as kinases, bacterial enzymes, and core components of the inflammatory machinery. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.
Future research should focus on leveraging computational docking and molecular dynamics to design next-generation inhibitors with enhanced target specificity and improved pharmacokinetic profiles. The development of derivatives that can overcome drug resistance in cancer and microbial infections remains a critical goal. Given the promising results in inhibiting the NLRP3 inflammasome, further exploration of these compounds for treating chronic inflammatory and neurodegenerative diseases is highly warranted. The continued investigation of this chemical class holds significant promise for the discovery of novel therapeutic agents.
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The Pyridine-3-Sulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Introduction: The Ascendancy of a Versatile Scaffold
The pyridine-3-sulfonamide moiety has emerged as a "privileged scaffold" in drug discovery, a testament to its ability to interact with a wide array of biological targets with high affinity and specificity. This heterocyclic structure, which marries the electron-withdrawing properties of the sulfonyl group with the hydrogen bonding capabilities and aromatic nature of the pyridine ring, offers a unique combination of physicochemical properties. These attributes contribute to favorable pharmacokinetic profiles, including improved solubility and metabolic stability, making it an attractive starting point for the development of new chemical entities.
The versatility of the pyridine-3-sulfonamide core is evidenced by its presence in a multitude of clinically evaluated and approved drugs targeting a spectrum of diseases, from cancer and infectious diseases to metabolic and inflammatory disorders. This guide will provide a detailed exploration of the chemical and biological landscape of this remarkable scaffold.
Synthetic Strategies: Building the Core
The efficient and versatile synthesis of the pyridine-3-sulfonamide scaffold is crucial for the exploration of its chemical space. The primary and most common route involves the preparation of the key intermediate, pyridine-3-sulfonyl chloride .
Synthesis of Pyridine-3-Sulfonyl Chloride
Several methods have been reported for the synthesis of pyridine-3-sulfonyl chloride, with the choice of route often depending on the starting material, scale, and desired purity.
Method A: From 3-Aminopyridine via Diazotization-Sulfonylchlorination
This is a widely used and scalable method.
-
Step 1: Diazotization of 3-Aminopyridine. 3-Aminopyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Sulfonylchlorination. The diazonium salt is then reacted with a solution of sulfur dioxide in the presence of a copper catalyst (e.g., cuprous chloride). This introduces the sulfonyl chloride group at the 3-position of the pyridine ring.
Method B: From Pyridine-3-sulfonic Acid
This method is an alternative for when pyridine-3-sulfonic acid is a more accessible starting material.
-
Reaction with Chlorinating Agents. Pyridine-3-sulfonic acid is heated with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of a catalyst like phosphorus oxychloride (POCl₃), to convert the sulfonic acid to the sulfonyl chloride[1].
Formation of the Pyridine-3-Sulfonamide
Once pyridine-3-sulfonyl chloride is obtained, the final sulfonamide is readily synthesized by reacting it with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Experimental Protocol: General Procedure for the Synthesis of N-substituted Pyridine-3-sulfonamides
-
To a stirred solution of the desired amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted pyridine-3-sulfonamide.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The pyridine-3-sulfonamide scaffold has been successfully employed in the development of a wide range of therapeutic agents. The following sections will highlight key applications and the corresponding SAR.
Anticancer Agents
A significant area of application for pyridine-3-sulfonamide derivatives is in oncology. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and cell cycle regulation.
Several pyridine-3-sulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. These agents typically bind to the colchicine site of β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.
-
SAR Insights:
-
Substitutions at the 2-position of the pyridine ring with aryl groups are often crucial for potent activity.
-
The nature of the substituent on the sulfonamide nitrogen can significantly impact potency and selectivity.
-
Lipophilic groups on the N-phenyl ring of pyridine carbothioamides incorporating a sulfonamide pharmacophore have been shown to enhance cytotoxic activity[2].
-
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| HoAn32 | Tubulin Polymerization | 0.170 - 1.193 | Various Cancer Cells | [3] |
| E7010 | Tubulin Polymerization | 0.06 - 0.8 | Human Tumor Cells | [4] |
| Compound 3 | Tubulin Polymerization | 1.1 | - | [2] |
| Compound 5 | Tubulin Polymerization | 1.4 | - | [2] |
Diagram: Microtubule Dynamics and the Action of Tubulin Inhibitors
Caption: Inhibition of tubulin polymerization by pyridine-3-sulfonamide derivatives.
The pyridine-3-sulfonamide scaffold has also been utilized to develop inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: Derivatives of pyridine-3-sulfonamide have been patented as PI3K inhibitors[5]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation.
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: N-(Pyridin-3-yl)-2-amino-isonicotinamides, which can be considered structural analogs, have shown high potency and selectivity as GSK-3 inhibitors[6].
Diagram: Simplified PI3K/Akt Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway.
Antibacterial Agents
The sulfonamide functional group has a long history in the development of antibacterial drugs. Pyridine-3-sulfonamide derivatives have been investigated as novel antimicrobial agents to combat the growing threat of antibiotic resistance.
-
Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some are believed to act similarly to traditional sulfa drugs by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. However, other mechanisms may also be at play.
-
SAR Insights:
-
The introduction of additional heterocyclic rings to the sulfonamide nucleus can increase antimicrobial activity[7].
-
In a study of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the sulfonamide derivatives showed the least antibacterial effect compared to amide and urea analogs, suggesting that the nature of the linker is critical[8][9].
-
| Compound | Bacterial Strain | Activity | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | P. aeruginosa, E. coli | Active at 125-500 µg | [10] |
| Pyridine-based sulfa-drugs | Various bacteria and fungi | Significant broad-spectrum activity | [7] |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.
-
Mechanism of Action: The sulfonamide group acts as a zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site and displacing a water/hydroxide ligand, thereby inhibiting the enzyme's catalytic activity.
-
SAR Insights:
-
Substitutions at the 4-position of the pyridine ring can significantly influence inhibitory potency and isoform selectivity[2][11].
-
4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives have shown good inhibitory efficacy against the tumor-associated isoform hCA IX[11].
-
The electron-withdrawing nature of the pyridine ring increases the acidity of the sulfonamide proton, which can be beneficial for binding to the zinc ion[2].
-
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| 4-(1H-pyrazol-1-yl) derivatives | hCA IX | 19.5 - 48.6 | [11] |
| 4-substituted derivatives | hCA XII | 16.8 - 768 | [11] |
| Triazole derivatives | hCA IX | 137 | [2] |
| Triazole derivatives | hCA XII | 91 | [2] |
Future Perspectives
The pyridine-3-sulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research directions are likely to focus on:
-
Multi-target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets, offering potential advantages in complex diseases like cancer.
-
Targeted Drug Delivery: Incorporating the pyridine-3-sulfonamide motif into drug conjugates or targeted delivery systems to enhance efficacy and reduce off-target effects.
-
Exploration of New Biological Space: Investigating the activity of pyridine-3-sulfonamide derivatives against emerging and underexplored biological targets.
Conclusion
The pyridine-3-sulfonamide scaffold represents a highly successful and enduring platform in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure. The continued exploration of the chemical space around this core, guided by a deep understanding of structure-activity relationships, promises to yield the next generation of innovative medicines.
References
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A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol) and phosphorus oxychloride (10 mL, 109 mmol) was heated to reflux for 3 h. J. Org. Chem. 1989, 54(2), 389. Available at: [Link]
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Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. 2021, 12(3), 279-283. Available at: [Link]
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Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Publishing. Available at: [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. 2025. Available at: [Link]
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Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. 2013. Available at: [Link]
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Discovery of novel 2-aryl-3-sulfonamido-pyridines (HoAns) as microtubule polymerization inhibitors with potent antitumor activities. PubMed. 2021. Available at: [Link]
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Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin. PubMed. 1997. Available at: [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Available at: [Link]
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Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ResearchGate. Available at: [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal. 2013. Available at: [Link]
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. Available at: [Link]
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An In-depth Technical Guide to n-Phenylpyridine-3-sulfonamide: A Core Intermediate in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Moiety in Pyridine Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] When incorporated into a pyridine ring, the resulting pyridine sulfonamide scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties that are highly sought after in modern drug design. n-Phenylpyridine-3-sulfonamide, in particular, has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of targeted cancer therapies. Its structure provides a versatile platform for the construction of complex molecules designed to interact with specific biological targets, such as protein kinases.[2]
This technical guide provides a comprehensive overview of n-Phenylpyridine-3-sulfonamide, from its fundamental synthesis to its application as a key building block in the development of life-saving therapeutics. We will delve into detailed, field-proven experimental protocols, the rationale behind methodological choices, and the broader context of its significance in pharmaceutical research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of n-Phenylpyridine-3-sulfonamide is essential for its effective use in synthesis and for quality control. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | - |
| Molecular Weight | 234.28 g/mol | - |
| Appearance | Expected to be a solid | [3] |
| Solubility | Likely soluble in organic solvents such as dichloromethane, ethyl acetate, and alcohols. Slightly soluble in water. | [3] |
| Melting Point | Not explicitly reported, but related compounds like 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide have a melting point in the range of 245-249 °C. | [3] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on both the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine and phenyl rings.
-
IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretch (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide group (typically in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively), and C=C/C=N stretching of the aromatic rings.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.
Synthesis of n-Phenylpyridine-3-sulfonamide: A Two-Stage Approach
The synthesis of n-Phenylpyridine-3-sulfonamide is most effectively achieved through a two-stage process. The first stage involves the preparation of the key electrophile, pyridine-3-sulfonyl chloride, from a readily available precursor. The second stage is the nucleophilic substitution reaction of the sulfonyl chloride with aniline.
Stage 1: Synthesis of Pyridine-3-sulfonyl chloride
The preparation of pyridine-3-sulfonyl chloride is a critical first step. A reliable method involves the diazotization of 3-aminopyridine followed by a sulfonyl chlorination reaction.[5][6]
Experimental Protocol:
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (6M)
-
Sodium nitrite
-
Sodium fluoroborate
-
Thionyl chloride
-
Cuprous chloride (catalyst)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask equipped with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a reaction flask, dissolve 3-aminopyridine (1.0 mol) in 6M hydrochloric acid (670 mL).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.05-1.1 mol) in water dropwise, maintaining the temperature below 5 °C.
-
Following the addition, add a solution of sodium fluoroborate (1.1-1.3 mol) in water dropwise, again keeping the temperature at 0-5 °C.[5]
-
Stir the mixture for 30-60 minutes at 0-5 °C.
-
Collect the precipitated diazonium fluoroborate salt by filtration and wash it with cold dilute hydrochloric acid. Dry the intermediate.
-
-
Sulfonyl Chlorination:
-
In a separate flask, add thionyl chloride (2.0 mol) to water (500 mL) and cool to 0-5 °C.
-
Add a catalytic amount of cuprous chloride (0.01 mol).[5][6]
-
Add the dried diazonium fluoroborate salt from the previous step in portions, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the reaction mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine-3-sulfonyl chloride.[7]
-
Causality Behind Experimental Choices:
-
The use of low temperatures (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.
-
The fluoroborate counterion provides a more stable and isolable diazonium salt intermediate compared to the chloride salt.
-
Cuprous chloride acts as a catalyst in the sulfonyl chlorination step, facilitating the conversion of the diazonium salt to the sulfonyl chloride.
Stage 2: Synthesis of n-Phenylpyridine-3-sulfonamide
This stage involves the reaction of the synthesized pyridine-3-sulfonyl chloride with aniline. Pyridine is often used as a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[8]
Experimental Protocol:
Materials:
-
Pyridine-3-sulfonyl chloride
-
Aniline
-
Pyridine (anhydrous) or another suitable base (e.g., triethylamine)
-
Dichloromethane (or another suitable aprotic solvent)
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol or isopropanol for recrystallization
Equipment:
-
Reaction flask with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Dissolve aniline (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) or in dichloromethane with 2.0-3.0 eq of pyridine or triethylamine.[8]
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of pyridine-3-sulfonyl chloride (1.0-1.2 eq) in a minimal amount of the reaction solvent to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC). A general procedure for a similar reaction suggests heating to 70-80°C for about 1 hour may be necessary for some substrates.[4]
-
-
Work-up and Purification:
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid to remove excess pyridine/aniline.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to obtain pure n-Phenylpyridine-3-sulfonamide.[1]
-
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and by its melting point.
Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors
n-Phenylpyridine-3-sulfonamide and its derivatives are pivotal intermediates in the synthesis of several targeted cancer therapies, particularly BRAF kinase inhibitors. The BRAF gene is a proto-oncogene that, when mutated, can lead to uncontrolled cell growth and cancer.[9]
Role in the Synthesis of Dabrafenib and Vemurafenib
Dabrafenib and Vemurafenib are FDA-approved drugs for the treatment of metastatic melanoma with the BRAF V600E mutation.[10][11] The n-Phenylpyridine-3-sulfonamide core is a key structural feature of these molecules, contributing to their binding affinity and selectivity for the mutated BRAF kinase. While the exact, proprietary industrial synthesis routes are not fully public, the scientific literature points to the use of intermediates structurally related to n-Phenylpyridine-3-sulfonamide in their synthesis.[10][12]
Simplified Signaling Pathway of BRAF Inhibition:
The diagram below illustrates the simplified MAPK/ERK signaling pathway and the point of intervention by BRAF inhibitors like Dabrafenib and Vemurafenib.
Caption: Simplified BRAF/MEK/ERK signaling pathway and inhibition.
Experimental Workflow Visualization
The overall process for the synthesis of n-Phenylpyridine-3-sulfonamide can be visualized as a sequential workflow, from starting materials to the final purified product.
Caption: Workflow for the synthesis of n-Phenylpyridine-3-sulfonamide.
Conclusion
n-Phenylpyridine-3-sulfonamide stands as a testament to the enabling power of key chemical intermediates in the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established chemical transformations. The versatility of this scaffold ensures its continued importance in the development of novel therapeutics, particularly in the realm of kinase inhibitors for targeted cancer therapy. This guide has provided a detailed, practical framework for the synthesis and understanding of n-Phenylpyridine-3-sulfonamide, empowering researchers and drug development professionals in their pursuit of innovative medicines.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]
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SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem. [Link]
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Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Eureka. [Link]
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. [Link]
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Application of this methodology in synthesis of Dabrafenib and Dofetilide (Ma Method). ResearchGate. [Link]
- US2777844A - Sulfonamide purification process.
-
Method for detecting content of pyridine-3-sulfonyl chloride. Eureka | Patsnap. [Link]
- CN103588767A - Preparation method of dabrafenib.
-
Direct sulfonylation of anilines mediated by visible light. RSC Publishing. [Link]
-
Process For The Purification Of Torsemide. QuickCompany. [Link]
- WO2016165676A1 - Amorphous forms of vemurafenib.
- WO2016059548A1 - Processes for the preparation of dabrafenib.
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Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
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Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. [Link]
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4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide. Synthetic Molecules Pvt. Ltd. [Link]
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In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. MDPI. [Link]
- Production of pyridine-3-sulfonic acid.
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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Structure-activity relationship (SAR) of pyridine sulfonamides
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridine Sulfonamides
Authored by: A Senior Application Scientist
Abstract
The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically approved and investigational drugs. Its remarkable versatility stems from the synergistic interplay between the electron-deficient pyridine ring, the functionally critical sulfonamide linker, and a modifiable terminal moiety. This combination allows for precise tuning of physicochemical properties and biological activity, leading to potent and selective agents against a wide array of targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridine sulfonamides, moving from foundational principles to specific therapeutic applications. We will dissect the core pharmacophore, analyze general SAR trends, and present detailed case studies in oncology and microbiology. Furthermore, this guide outlines the field-proven experimental and computational workflows employed to elucidate these relationships, offering researchers a validated framework for the rational design of next-generation pyridine sulfonamide-based therapeutics.
The Pyridine Sulfonamide Core: A Tripartite Analysis
The therapeutic potential of any pyridine sulfonamide derivative is fundamentally governed by the interplay of its three constituent parts. Understanding the individual contribution of each component is the first step in rational drug design.
-
The Pyridine Ring: As the second most common heterocycle in FDA-approved drugs, the pyridine ring is more than a simple aromatic scaffold[1]. Its nitrogen atom acts as a hydrogen bond acceptor and influences the ring's overall electron distribution, making it a key interaction point with biological targets. The position of its nitrogen and the points of attachment for the sulfonamide and other substituents dramatically alter the molecule's spatial and electronic profile.
-
The Sulfonamide Linker (-SO₂NH-): This functional group is often the anchor of biological activity. It is an excellent bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond networks[2]. In many metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases, the sulfonamide's primary amine (-SO₂NH₂) coordinates directly with the catalytic metal ion, leading to potent inhibition[3][4].
-
The Terminal Moiety (R-group): This is the primary site of diversification. Modifications to the terminal aryl or heterocyclic ring system are used to modulate target specificity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By introducing various substituents, medicinal chemists can probe the topology of a target's binding pocket, exploiting hydrophobic, polar, or charged regions to enhance affinity and selectivity.
Caption: Core components of the pyridine sulfonamide pharmacophore.
Guiding Principles of SAR Modification
Systematic modification of the core structure has revealed several guiding principles for optimizing biological activity.
-
Positional Isomerism: The relative positions of the sulfonamide group and other substituents on the pyridine ring are critical. For instance, in the field of carbonic anhydrase inhibitors, a 3,4-substitution pattern on the pyridine ring (analogous to ortho-substitution on a benzene ring) has been shown to produce highly potent and selective inhibitors of tumor-associated isoforms[4].
-
Substitution on the Terminal Aryl Group: This is where classic SAR principles are most evident.
-
Electronic Effects: The addition of electron-withdrawing groups (EWGs) like halogens or nitro groups often enhances antimicrobial potency[5]. Conversely, electron-donating groups (EDGs) can be beneficial for other targets.
-
Lipophilicity: Increasing lipophilicity by adding alkyl or aryl groups can enhance cell membrane permeability and improve binding in hydrophobic pockets, a strategy successfully employed in developing tubulin inhibitors[6][7]. However, this must be balanced to maintain adequate solubility.
-
Steric Effects: The size and shape of substituents dictate the molecule's ability to fit within the target's binding site. Bulky groups can either improve binding through increased surface contact or cause steric hindrance that reduces activity[1].
-
-
Substitution on the Sulfonamide Nitrogen: For classic antibacterial sulfonamides that act as antifolates, an unsubstituted primary amine (-NH₂) is often considered essential for activity[8]. However, for many other targets, such as kinases or certain proteases, N-substitution is a key strategy for extending the molecule into different sub-pockets of the active site.
Case Study: SAR of Pyridine Sulfonamides in Oncology
The pyridine sulfonamide scaffold has yielded numerous potent anticancer agents by targeting enzymes and proteins crucial for tumor growth and survival.
Carbonic Anhydrase (CA) Inhibitors
Tumor-associated carbonic anhydrases, particularly hCA IX and hCA XII, are key regulators of the tumor microenvironment, helping cancer cells survive in hypoxic and acidic conditions. Their inhibition is a validated anticancer strategy[9][10].
-
Mechanism of Action: The sulfonamide group is the key pharmacophore. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and disrupting the catalytic cycle[4].
-
SAR Insights: Research has shown that pyridine-3-sulfonamides with a substituent "tail" at the 4-position are highly effective. The design rationale is that the sulfonamide group anchors the molecule in the active site, while the tail extends into a secondary binding region, allowing for the fine-tuning of selectivity.
-
By attaching various aryl-1,2,3-triazole tails to the 4-position of the pyridine ring via "click" chemistry, researchers have developed inhibitors with high selectivity for the cancer-related hCA IX isoform over the ubiquitous, off-target hCA II isoform[4][11].
-
For example, one study found that a specific derivative (compound 4) demonstrated a 5.9-fold selectivity for hCA IX over hCA II, while another (compound 6) showed a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII[11]. This demonstrates how subtle changes to the tail can exploit minor differences between enzyme active sites to achieve selectivity.
-
| Compound | Tail at 4-Position | Kᵢ against hCA IX (nM) [11] | Kᵢ against hCA XII (nM) [11] | Selectivity (hCA II / hCA IX) [11] |
| 4 | 4-phenyl-1,2,3-triazol-1-yl | 137 | 102 | 5.9 |
| 6 | 4-(p-tolyl)-1,2,3-triazol-1-yl | 212 | 9.1 | 3.1 |
| SLC-0111 | (Reference Drug) | Potent Inhibitor | Potent Inhibitor | High |
Tubulin Polymerization Inhibitors
Disrupting microtubule dynamics is a classic chemotherapeutic strategy. Pyridine sulfonamides have been developed as potent tubulin polymerization inhibitors that bind to the colchicine site.
-
SAR Insights: A series of pyridine carbothioamides (PCAs) functionalized with a sulfonamide moiety demonstrated potent cytotoxic activity[6][7]. The key SAR findings were:
-
Lipophilicity is paramount: Derivatives with lipophilic methyl and N,N-dimethyl groups on the terminal phenyl ring (compounds 5 and 3, respectively) were the most potent, exhibiting IC₅₀ values for tubulin polymerization of 1.4 µM and 1.1 µM, respectively. These values significantly outperform the reference drug colchicine (10.6 µM)[6][7].
-
These compounds also showed high cytotoxicity against various cancer cell lines, being 2–6 times more active than colchicine in PC-3 prostate cancer cells[6][7]. This highlights a direct correlation between target engagement (tubulin inhibition) and cellular effect (cytotoxicity).
-
| Compound | Substituent on N-phenyl ring | Tubulin IC₅₀ (µM) [6] | Cytotoxicity IC₅₀ vs PC-3 (µM) [6] |
| 3 | N,N-dimethyl | 1.1 | 1.2 |
| 5 | 4-methyl | 1.4 | 1.8 |
| Colchicine | (Reference) | 10.6 | 7.3 |
Kinase Inhibitors (PI3K/mTOR)
The PI3K/mTOR signaling pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.
-
SAR Insights: Using a scaffold hopping strategy, researchers developed a series of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors[12]. The most potent compound, 22c , which incorporates a quinoline core as the terminal moiety, displayed exceptional inhibitory activity against PI3Kα (IC₅₀ = 0.22 nM) and mTOR (IC₅₀ = 23 nM). It also showed potent anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀ = 20 nM)[12]. This result underscores the dramatic impact the terminal heterocyclic system can have on potency, with the rigid, extended aromatic system of the quinoline likely forming optimal interactions within the kinase active site.
Case Study: SAR of Pyridine Sulfonamides as Antimicrobial Agents
While the classic p-aminobenzenesulfonamide structure is the historical foundation of antibacterial sulfonamides, modern derivatives incorporating a pyridine ring have shown broad-spectrum activity.
-
Mechanism of Action: The traditional mechanism involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. However, newer compounds may possess alternative mechanisms.
-
SAR Insights:
-
For traditional activity, a 1,4-disposition of the amino and sulfonyl groups on a benzene ring attached to the sulfonamide nitrogen is often preferred, and the amino group should be primary (unsubstituted)[8][13].
-
In a series of novel pyrimidine-based sulfonamides, the presence of electron-withdrawing groups (e.g., halogens, -CN, -NO₂) on the aromatic ring was found to enhance antimicrobial potency against both bacteria and fungi[5]. In contrast, electron-donating groups led to decreased activity[5].
-
In another study, unsubstituted benzene sulfonamide pyridone derivatives were more potent antimicrobials than their p-toluenesulfonyl (p-methyl substituted) counterparts, suggesting that steric bulk on the terminal ring can be detrimental to activity[14].
-
Experimental & Computational Workflows for SAR Elucidation
A robust SAR study relies on a systematic and self-validating workflow that integrates chemical synthesis, biological evaluation, and computational modeling.
Caption: Iterative workflow for a structure-activity relationship study.
Experimental Protocol: Synthesis of a Pyridine Sulfonamide Derivative
This generalized protocol is based on common methods for synthesizing pyridine sulfonamides for SAR studies[13].
-
Step 1: Formation of the Sulfonyl Chloride.
-
Treat the corresponding aminopyridine sulfonic acid (e.g., 6-aminopyridine-3-sulfonic acid, 1 eq.) with a chlorinating agent like phosphorus pentachloride (2 eq.)[13].
-
The reaction can be heated under reflux for several hours (e.g., 5 hours at 130°C)[13].
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench excess reagent and precipitate the sulfonyl chloride product.
-
The solid product (e.g., 6-aminopyridine-3-sulfonyl chloride) is filtered, washed with water, and dried.
-
-
Step 2: Sulfonamide Bond Formation.
-
Dissolve the synthesized sulfonyl chloride (1 eq.) in a suitable dry solvent (e.g., pyridine or acetone).
-
Add the desired terminal amine (R-NH₂, 1.1 eq.) to the solution. The amine can be an aniline, benzylamine, or a heterocyclic amine to generate diversity.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure. The residue is then worked up, typically by dissolving in an organic solvent (e.g., ethyl acetate), washing with dilute acid and brine, drying over sodium sulfate, and concentrating to yield the crude product.
-
-
Step 3: Purification.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow CO₂ hydrase assay used to determine the inhibitory activity (Kᵢ) of compounds against CA isoforms[3][11].
-
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. An indicator dye (e.g., p-nitrophenol) is included in the buffer, and the drop in pH resulting from the production of protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) is monitored spectrophotometrically over time.
-
Reagents: Purified human CA isoforms (hCA I, II, IX, XII), buffer solution (e.g., Tris-HCl with pH indicator), CO₂-saturated water, and inhibitor stock solutions (in DMSO).
-
Procedure:
-
An Applied Photophysics stopped-flow instrument is used, which rapidly mixes two solutions.
-
Syringe A contains the enzyme solution in buffer.
-
Syringe B contains the CO₂-saturated water substrate.
-
To measure inhibition, varying concentrations of the test compound (from the DMSO stock) are pre-incubated with the enzyme solution for a set time (e.g., 15 minutes) before the reaction is initiated.
-
The two solutions are mixed, and the absorbance change of the pH indicator is recorded over a short time course (seconds).
-
The initial rates of the reaction are calculated from the slope of the absorbance curve.
-
-
Data Analysis:
-
Enzyme activity is calculated as a percentage relative to a control reaction containing only DMSO.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The IC₅₀ values are converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
The structure-activity relationship of pyridine sulfonamides is a rich and continually evolving field. The core scaffold's modularity allows for its adaptation to an incredible diversity of biological targets. Key SAR takeaways include the critical role of the sulfonamide linker as a zinc-binding moiety, the influence of substitution patterns on the pyridine ring for achieving selectivity, and the power of modifying the terminal R-group to tune potency and pharmacokinetic properties.
Future research is trending towards the development of hybrid molecules that combine the pyridine sulfonamide pharmacophore with other active scaffolds, such as azoles or pyrimidines, to create multi-targeted or synergistic agents[15][16]. This strategy holds great promise for tackling complex diseases like cancer and overcoming the challenge of drug resistance. As our understanding of disease biology deepens, the rational, SAR-guided design of novel pyridine sulfonamides will undoubtedly continue to yield potent and selective therapeutics for years to come.
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Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Available at: [Link]
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Shah, W. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC. Available at: [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
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Al-Warhi, T., et al. (2023). Challenging Breast Cancer Through Novel sulfonamide–pyridine Hybrids: design, synthesis, Carbonic Anhydrase IX Inhibition and Induction of Apoptosis. Taylor & Francis Online. Available at: [Link]
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Ajeet, A. (2014). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy. Available at: [Link]
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Al-Mohanna, M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
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Angeli, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. Available at: [Link]
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Angeli, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]
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Ahamed, L. S., et al. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. Available at: [Link]
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Liu, G., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate. Available at: [Link]
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Jo, Y. H., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]
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Bua, S., et al. (2015). Pyridine sulfonamide as a small key organic molecule for the potential treatment of type-II diabetes mellitus and Alzheimer's disease: In vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]
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Wang, Z., et al. (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. Future Medicinal Chemistry. Available at: [Link]
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Abdelazeem, A. H., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
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Eldehna, W. M., et al. (2023). Design and synthesis of 6-arylpyridine-tethered sulfonamides as novel selective inhibitors of carbonic anhydrase IX with promising antitumor features toward the human colorectal cancer. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Taylor & Francis Online. Available at: [Link]
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Various Authors. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Adichunchanagiri University. Available at: [Link]
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Indalkar, S., et al. (2024). Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. PubMed. Available at: [Link]
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Therapeutic Potential of N-phenyl-3-pyridinesulfonamide Analogs: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the burgeoning field of N-phenyl-3-pyridinesulfonamide analogs, a class of compounds demonstrating significant therapeutic promise across a spectrum of diseases. We will delve into their diverse mechanisms of action, from anticancer and anti-inflammatory to diuretic effects, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile chemical scaffold.
Introduction: The Versatility of the N-phenyl-3-pyridinesulfonamide Scaffold
The N-phenyl-3-pyridinesulfonamide core structure has emerged as a privileged scaffold in medicinal chemistry, attributable to its synthetic tractability and its ability to interact with a variety of biological targets. This versatility has led to the development of analogs with potent and selective activities, positioning them as promising candidates for therapeutic intervention in oncology, inflammatory disorders, and renal diseases. This guide will explore the key therapeutic avenues of these analogs, elucidating the scientific rationale and experimental validation that underpin their potential.
Anticancer Therapeutic Potential
N-phenyl-3-pyridinesulfonamide analogs have demonstrated notable anticancer activity through multiple mechanisms, primarily by targeting carbonic anhydrases and the NF-κB signaling pathway.
Mechanism of Action: Dual-Pronged Attack on Cancer Cells
Certain N-phenyl-3-pyridinesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth, invasion, and metastasis.[2] By inhibiting these CAs, the analogs disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression. The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.[3]
Signaling Pathway: Carbonic Anhydrase IX Inhibition
Caption: Inhibition of Carbonic Anhydrase IX by N-phenyl-3-pyridinesulfonamide analogs.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in cell proliferation and survival.[4] Its aberrant activation is a hallmark of many cancers. Certain N-phenyl-3-pyridinesulfonamide analogs have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.[4] The mechanism often involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[5] This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[6]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Structure-Activity Relationship (SAR)
SAR studies have revealed key structural features that influence the anticancer activity of these analogs.
| R Group on Pyridine Ring | R' Group on Phenyl Ring | Anticancer Activity | Reference |
| 4-(3,4-dichlorophenyl)piperazin-1-yl | 4-chloro | Good activity and selectivity towards leukemia, colon cancer, and melanoma (GI50: 13.6-14.9 µM) | [7] |
| 4-(1H-pyrazol-1-yl) | - | Good hCA IX inhibitory efficacy (KI = 19.5-48.6 nM) | [1] |
| 4-amino | 8-quinolyl | High activity against HCT-116, MCF-7, and HeLa cell lines (IC50 = 4–43 μM) | [4] |
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines a standard method for assessing the cytotoxic effects of N-phenyl-3-pyridinesulfonamide analogs on cancer cell lines.[4]
Experimental Workflow: MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the N-phenyl-3-pyridinesulfonamide analogs (typically ranging from 1 to 100 µM) and incubate for 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Anti-inflammatory Therapeutic Potential
These analogs also exhibit potent anti-inflammatory properties, primarily through the inhibition of TNF-α production and the NLRP3 inflammasome.
Mechanism of Action: Dampening the Inflammatory Cascade
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[8] Certain N-phenyl-3-pyridinesulfonamide derivatives have been shown to significantly inhibit the production of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[9] For instance, the tetrafluorophthalimide derivative LASSBio-1439 demonstrated a 50% inhibition of TNF-α production in murine macrophages at a concentration of 100 µM.[9]
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[10] Dysregulation of the NLRP3 inflammasome is associated with numerous inflammatory disorders. N-phenyl-3-pyridinesulfonamide analogs have been identified as potent inhibitors of the NLRP3 inflammasome, with some compounds showing low nanomolar inhibitory activities.[11] These inhibitors often act by directly binding to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent inflammasome assembly.[12]
Signaling Pathway: NLRP3 Inflammasome Inhibition
Caption: Inhibition of the NLRP3 inflammasome signaling pathway.
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details a method for evaluating the inhibitory activity of N-phenyl-3-pyridinesulfonamide analogs on the NLRP3 inflammasome in THP-1 cells.[13][14]
Experimental Workflow: NLRP3 Inhibition Assay
Caption: Mechanism of action of the loop diuretic Torasemide.
Synthesis of N-phenyl-3-pyridinesulfonamide Analogs
The synthesis of N-phenyl-3-pyridinesulfonamide analogs typically involves a multi-step process. A general and adaptable synthetic route is outlined below.
General Synthesis of 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides
A common synthetic strategy involves the reaction of a 4-substituted pyridine-3-sulfonamide with an appropriate aryl isocyanate in the presence of a base like potassium carbonate. [2]
Experimental Workflow: General Synthesis
Caption: General workflow for the synthesis of N-phenyl-3-pyridinesulfonamide analogs.
Detailed Protocol: Synthesis of N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21)
This protocol is adapted from the synthesis of a potent anticancer analog. [7] Materials:
-
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide
-
4-Chlorophenyl isocyanate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-chlorophenyl isocyanate (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/DMF) to afford the pure compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Conclusion
The N-phenyl-3-pyridinesulfonamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The analogs derived from this core structure have demonstrated significant potential in oncology, inflammatory diseases, and as diuretics. The diverse mechanisms of action, including enzyme inhibition and modulation of key signaling pathways, underscore the broad therapeutic applicability of this chemical class. Further optimization of these analogs, guided by detailed SAR studies and mechanistic investigations, holds the promise of delivering next-generation therapies for a range of unmet medical needs. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and development of these promising compounds.
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What is the mechanism of action of Torsemide? - Dr.Oracle. (2025, February 7). Retrieved from [Link]
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Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. (n.d.). PMC. Retrieved from [Link]
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Torasemide. A review of its pharmacological properties and therapeutic potential. (1991). PubMed. Retrieved from [Link]
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Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (2015, July 1). PubMed. Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012, December 10). MDPI. Retrieved from [Link]
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Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors | Request PDF. (2021, May 16). ResearchGate. Retrieved from [Link]
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Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021, November 20). MDPI. Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (n.d.). PMC. Retrieved from [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). PMC. Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved from [Link]
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Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. (2013, November 15). PubMed. Retrieved from [Link]
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Pharmacological inhibition of carbonic anhydrases with a positively charged pyridinium sulfonamide phenocopies the neuroprotective effects of Car9 genetic ablation in a murine setting of oxygen/glucose deprivation followed by re-oxygenation and is associated with improved neuronal function in ischemic rats. (n.d.). PMC. Retrieved from [Link]
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Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022, November 1). MDPI. Retrieved from [Link]
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Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453773 in undifferentiated THP1 cells. (2019, February 5). PubMed. Retrieved from [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. (2024, May 15). Retrieved from [Link]
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Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. (2020, July 6). MDPI. Retrieved from [Link]
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MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. (n.d.). Queen's University Belfast. Retrieved from [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025, April 17). MDPI. Retrieved from [Link]
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Small molecule inhibitors targeting the NLRP3 inflammasome pathway. (n.d.). ResearchGate. Retrieved from [Link]
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Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. (n.d.). PMC - NIH. Retrieved from [Link]
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Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. (2020, November 30). MDPI. Retrieved from [Link]
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Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. (2025, April 10). MDPI. Retrieved from [Link]
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IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved from [Link]
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Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches. (2019, July 2). PMC. Retrieved from [Link]
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Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding. (2006, April 14). PubMed. Retrieved from [Link]
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NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (n.d.). PMC. Retrieved from [Link]
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Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. (2024, July 26). MDPI. Retrieved from [Link]
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Thermodynamic and Kinetic Solvation Profiling of N-Phenylpyridine-3-sulfonamide: Aqueous vs. Organic Matrices
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical DMPK Researchers.
Executive Summary
N-Phenylpyridine-3-sulfonamide presents a fascinating solvation challenge due to its polyfunctional molecular architecture. The compound features a basic pyridine ring, an acidic sulfonamide linkage (-SO₂NH-), and a highly lipophilic phenyl group. Understanding the precise thermodynamic mechanisms that govern its solubility across different solvent systems is critical for accurate quantitative structure-activity relationship (QSAR) modeling, partition coefficient (LogP/LogD) determination, and downstream formulation design.
Structural Determinants and Thermodynamic Causality
The dissolution of N-phenylpyridine-3-sulfonamide is fundamentally governed by the thermodynamic competition between its solid-state crystal lattice energy and the enthalpy of solvation provided by the surrounding matrix.
Aqueous Solvation Mechanics & pH Dependency
In unbuffered, neutral water, the solubility of sulfonamide derivatives is inherently poor. The enthalpic cost of creating a cavity in the highly ordered hydrogen-bonded network of water is not offset by the weak hydration of the neutral solute's lipophilic bulk. However, because sulfonamides are amphoteric, adjusting the pH fundamentally transforms the solvation mechanism.
At a low pH, the pyridine nitrogen accepts a proton; at a high pH, the sulfonamide group donates a proton. This ionization shifts the thermodynamic equilibrium, drastically increasing solubility via favorable ion-dipole interactions (1)[1]. The total solubility at any given pH is a direct function of the un-ionized intrinsic solubility and the acid dissociation constant (pKa).
Organic Solvation Mechanics
In non-polar organic solvents like cyclohexane, solubility is virtually non-existent. Non-polar solvents lack the dielectric capacity to disrupt the strong intermolecular hydrogen bonds between the sulfonamide groups in the solid state, leading to highly non-ideal mixing behavior and massive activity coefficients (2)[2].
Conversely, polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile exhibit exceptional solvation capacity. Acetonitrile, being highly polar, readily disrupts these crystalline interactions and serves as an optimal solvent and chromatographic eluent for sulfonamides (3)[3]. When preparing high-concentration stock solutions in organic solvents like DMSO or methanol, purging the solvent with an inert gas is highly recommended to prevent oxidative degradation over time (4)[4].
Structural and pH-dependent solvation pathways of N-phenylpyridine-3-sulfonamide.
Comparative Quantitative Solubility Data
The following table synthesizes the thermodynamic solubility profile of N-phenylpyridine-3-sulfonamide across various solvent matrices at 25°C.
| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism / Causality |
| Water (pH 7.4) | 80.1 | < 0.1 | Poor hydration of neutral lipophilic bulk; high enthalpic penalty. |
| Water (pH 2.0) | 80.1 | 1.5 - 3.0 | Ion-dipole stabilization via protonation of the pyridine ring. |
| Water (pH 10.0) | 80.1 | 2.0 - 5.0 | Ion-dipole stabilization via deprotonation of the sulfonamide. |
| Methanol | 32.7 | 10 - 25 | Moderate H-bond donor/acceptor stabilization. |
| Acetonitrile | 37.5 | 30 - 50 | Strong dipole-dipole interactions; excellent disruption of dimers. |
| DMSO | 46.7 | > 100 | Universal solvation; complete disruption of crystal lattice. |
| Cyclohexane | 2.0 | < 0.01 | Inability to overcome solid-state sulfonamide H-bond dimers. |
Validated Experimental Methodologies
To accurately determine the transfer processes and thermodynamic solubility of sulfonamides, the isothermal saturation method is the industry standard (5)[5]. Below is a self-validating protocol designed to eliminate kinetic artifacts.
Protocol: Self-Validating Isothermal Saturation & UPLC-MS/MS Quantification
Step 1: Solid Phase Preparation Add an excess amount of N-phenylpyridine-3-sulfonamide (approx. 15 mg) to 1.0 mL of the target solvent in a 2 mL borosilicate glass vial. Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase perfectly equals that in the solution, which is the fundamental thermodynamic prerequisite for reaching true equilibrium.
Step 2: Isothermal Equilibration Incubate the sealed vials in a thermoshaker at exactly 25.0 ± 0.1 °C, agitating at 800 rpm. Causality: Precise temperature control is mandatory. According to the van 't Hoff equation, solubility is exponentially dependent on temperature fluctuations.
Step 3: Phase Separation Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation must precede filtration to prevent the solid drug particles from clogging the membrane. Clogging artificially increases syringe pressure, which can induce localized supersaturation and skew the data. PTFE is selected to prevent non-specific hydrophobic adsorption of the drug to the filter matrix.
Step 4: Chromatographic Quantification Dilute the filtered supernatant into the linear dynamic range of the assay and quantify via UPLC-MS/MS using an Acetonitrile/Water gradient with 0.1% Formic Acid.
Self-Validation Checkpoints:
-
Equilibrium Confirmation: Sample the vials at 24, 48, and 72 hours. The system is only validated as having reached thermodynamic equilibrium when the concentration difference between consecutive time points is < 2%.
-
Adsorption Control: Pass a known standard solution of the compound through the PTFE filter. Compare the pre- and post-filtration peak areas to calculate and mathematically correct for any membrane adsorption.
Isothermal saturation workflow for sulfonamide solubility determination.
Conclusion
The solubility of N-phenylpyridine-3-sulfonamide is highly matrix-dependent. While non-polar solvents fail to overcome its lattice energy, polar aprotic solvents like DMSO provide excellent solvation. In aqueous environments, the compound's amphoteric nature allows for significant solubility enhancements at extreme pH values, a critical factor to leverage during the formulation of parenteral or oral solutions.
References
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An In-depth Technical Guide to n-Phenylpyridine-3-sulfonamide: A Core Intermediate in Torsemide Synthesis
Abstract
This technical guide provides a comprehensive overview of n-Phenylpyridine-3-sulfonamide, a critical intermediate in the synthesis of the potent loop diuretic, Torsemide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the subject, from its foundational role in the mechanism of action of Torsemide to in-depth synthetic protocols, purification strategies, and analytical characterization. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. Visual aids in the form of diagrams created using DOT language are provided to illustrate key chemical transformations and workflows.
Introduction: The Significance of n-Phenylpyridine-3-sulfonamide in Diuretic Therapy
Torsemide is a high-ceiling loop diuretic that is widely prescribed for the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney.[1][3][4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing fluid overload.[1][3][5][6]
The chemical structure of Torsemide, N-[[(1-methylethyl)amino]carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide, highlights the central role of the pyridine-3-sulfonamide scaffold. The n-Phenylpyridine-3-sulfonamide core is the foundational structural motif upon which the pharmacologically active molecule is built. The synthesis of this intermediate with high purity and yield is a critical step in the overall manufacturing process of Torsemide. This guide will delve into the technical nuances of synthesizing and characterizing this pivotal intermediate.
Synthesis of n-Phenylpyridine-3-sulfonamide: Methodologies and Mechanistic Insights
The synthesis of n-Phenylpyridine-3-sulfonamide and its derivatives typically involves the reaction of a substituted pyridine with a sulfonating agent, followed by amination. Several synthetic routes have been developed, each with its own advantages and considerations.
General Synthetic Approach
A common pathway to pyridine-based sulfonamides involves the reaction of a corresponding sulfonyl chloride with an amine.[7] This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The reactivity of the sulfonyl chloride and the nucleophilicity of the amine are key factors influencing the reaction rate and yield.
Caption: General synthetic overview for n-Phenylpyridine-3-sulfonamide.
Detailed Experimental Protocol: Synthesis of a Representative n-Phenylpyridine-3-sulfonamide Derivative
This protocol describes a general method for the synthesis of an N-phenyl-substituted pyridine-3-sulfonamide, which can be adapted for specific derivatives.
Materials:
-
3-Aminopyridine
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1.0 eq) in anhydrous pyridine (10 volumes).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes. The use of pyridine as a solvent also serves to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl acetate).
-
Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification of Organic Layer: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess pyridine, while the basic wash removes any unreacted sulfonyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure n-Phenylpyridine-3-sulfonamide.
Caption: Experimental workflow for the synthesis and purification of n-Phenylpyridine-3-sulfonamide.
Purification and Characterization
The purity of n-Phenylpyridine-3-sulfonamide is paramount for its use in the subsequent steps of Torsemide synthesis. Impurities can lead to side reactions and lower the overall yield and quality of the final active pharmaceutical ingredient (API).
Purification Techniques
-
Recrystallization: This is a common and effective method for purifying solid sulfonamides. The choice of solvent is critical and is often determined empirically. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Alcohols such as ethanol or isopropanol, or mixtures with water, are often suitable.[8]
-
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica gel column chromatography is the method of choice. The polarity of the eluent is adjusted to achieve optimal separation.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized n-Phenylpyridine-3-sulfonamide.
| Analytical Technique | Purpose | Typical Observations |
| ¹H NMR Spectroscopy | Structural elucidation and confirmation | Characteristic aromatic proton signals for both the pyridine and phenyl rings. The sulfonamide N-H proton often appears as a broad singlet. |
| ¹³C NMR Spectroscopy | Confirmation of the carbon framework | Resonances corresponding to all unique carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Strong characteristic absorptions for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), and the N-H stretch (around 3300-3200 cm⁻¹). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Elemental Analysis | Determination of the elemental composition | The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the calculated values. |
Role in the Synthesis of Torsemide
n-Phenylpyridine-3-sulfonamide is a key precursor in the synthesis of Torsemide. The subsequent synthetic step involves the reaction of the sulfonamide with an isocyanate to form the sulfonylurea moiety.
Caption: Final step in the synthesis of Torsemide from its key intermediate.
The reaction is typically carried out in the presence of a base, which deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the isocyanate. The choice of base and solvent can significantly impact the reaction yield and purity of the final Torsemide product.[2][9]
Conclusion
n-Phenylpyridine-3-sulfonamide is a fundamentally important intermediate in the synthesis of the diuretic Torsemide. A thorough understanding of its synthesis, purification, and characterization is essential for the efficient and scalable production of this life-saving medication. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to work with this key chemical entity effectively and safely. The emphasis on robust protocols and comprehensive analytical validation ensures the production of high-quality intermediates, which is a prerequisite for the manufacture of safe and effective pharmaceuticals.
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- The Journal of the Association of Physicians of India. (2024, September 1). Loop Diuretics Unique Mechanism of Action.
- Patsnap Synapse. (2024, June 14). What is Torsemide used for?
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- Google Patents. (2003, November 27). WO/2003/097603 PROCESS FOR THE PREPARATION OF HIGHLY PURE TORSEMIDE.
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Toxicity and Safety Data for Pyridine-3-Sulfonamide Derivatives
An In-Depth Technical Guide:
Introduction
The pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1][2][3] As with any promising class of therapeutic agents, a thorough and early assessment of their toxicity and safety profile is paramount to successful drug development.[4][5] The journey from a candidate molecule to a clinical therapeutic is contingent upon a comprehensive understanding of its potential adverse effects, guided by stringent regulatory standards.[6][7]
Historically, the broader sulfonamide class has been associated with specific toxicological concerns, most notably idiosyncratic hypersensitivity reactions.[8][9] These reactions are often not related to the drug's primary pharmacology but are instead mediated by the formation of chemically reactive metabolites.[10][11][12] Therefore, a proactive, mechanism-based approach to safety assessment is not merely a regulatory hurdle but a fundamental scientific necessity for developing safer pyridine-3-sulfonamide derivatives.
This guide provides an in-depth technical overview of the core toxicity mechanisms associated with this chemical class and outlines a robust, multi-tiered strategy for preclinical safety assessment. It is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and risk mitigation.
Part 1: Core Mechanisms of Pyridine-3-Sulfonamide Toxicity
Understanding the "why" behind potential toxicity is the cornerstone of a predictive and efficient safety evaluation. For pyridine-3-sulfonamides, the primary concern revolves around metabolic activation into reactive species that can cause cellular damage and elicit an immune response.
Metabolic Bioactivation: The Pathway to Reactive Intermediates
The parent sulfonamide drug is often not the toxic agent itself.[8][10] Instead, toxicity is frequently a consequence of bioactivation, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. This process generates highly reactive hydroxylamine (H/A) metabolites.[10][11][13] These hydroxylamines can be further oxidized to even more reactive nitroso species, which are considered the proximate toxins responsible for many adverse reactions.[14]
These electrophilic metabolites can cause harm through several mechanisms:
-
Covalent Binding: They can form covalent adducts with cellular macromolecules, including proteins. This can alter protein function, leading to direct cellular toxicity and the formation of neoantigens that trigger an immune response.[10]
-
Oxidative Stress: The redox cycling of these metabolites can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Detoxification and Individual Susceptibility: The primary cellular defense against these reactive metabolites is conjugation with glutathione (GSH).[10][14] Individuals with lower GSH levels or compromised detoxification pathways may be more susceptible to toxicity. Furthermore, the rate of a competing detoxification pathway, N-acetylation, can influence the amount of drug shunted towards the oxidative pathway. Individuals who are genetically "slow acetylators" may be at higher risk for developing hypersensitivity reactions because a larger fraction of the drug is metabolized via oxidation.[8][12]
The following diagram illustrates the critical metabolic bioactivation pathway for sulfonamides.
Structure-Toxicity Relationships (STR)
The chemical structure of a pyridine-3-sulfonamide derivative intrinsically governs its toxic potential. Understanding these relationships allows for the rational design of safer molecules.
-
Electronic Effects: The susceptibility of the sulfonamide to metabolic hydrolysis can be influenced by the electronic properties of the aromatic system. Electron-deficient heteroaryl rings may represent a toxicological flag, as they can promote nucleophilic attack by GSH, leading to cleavage of the sulfonamide bond and formation of adducts.[15]
-
Substitution Patterns: The position and nature of substituents on the pyridine ring and the sulfonamide nitrogen can influence metabolic fate. Steric hindrance near the site of metabolism might slow the rate of bioactivation, while other functional groups could open alternative, non-toxic metabolic pathways.
Part 2: A Tiered Preclinical Safety Assessment Strategy
A robust safety assessment strategy follows a tiered approach, moving from high-throughput in vitro screens to more complex in vivo studies. This allows for early identification of liabilities and informed decision-making, conserving resources and adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing).[7]
Tier 1: In Vitro Toxicity and Metabolism Screening
The goal of this tier is to rapidly identify major toxicological liabilities using cell-based and biochemical assays.
-
General Cytotoxicity: Assesses the concentration at which the compound causes cell death.
-
Metabolic Stability & Reactive Metabolite Screening: Determines how quickly the compound is metabolized and whether it forms reactive intermediates.
-
Genotoxicity: Evaluates the potential for the compound to damage DNA, a key regulatory requirement.[16]
-
Hypersensitivity Screening: Uses specialized assays to predict the potential for metabolite-driven, immune-mediated toxicity.
Table 1: Key In Vitro Assays for Early Safety Assessment
| Assay Type | Purpose | Key Endpoints | Example Method |
| Cytotoxicity | Determine direct cellular toxicity of parent compound and metabolites. | IC₅₀ (50% inhibitory concentration) | MTT assay on HepG2 cells or lymphocytes.[10] |
| Metabolic Stability | Assess susceptibility to metabolism. | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) | Incubation with liver microsomes or hepatocytes.[12] |
| Reactive Metabolite | Detect formation of electrophilic intermediates. | Presence of GSH adducts | Glutathione (GSH) trapping with LC-MS/MS analysis.[15] |
| Genotoxicity | Screen for mutagenic potential. | Revertant colonies, micronuclei formation | Ames test, in vitro Micronucleus assay.[16] |
| Hypersensitivity | Assess susceptibility to metabolite-induced toxicity in immune cells. | Cell death in patient-derived cells | Lymphocyte Toxicity Assay (LTA).[8][11][17] |
Experimental Protocol: Lymphocyte Toxicity Assay (LTA)
Causality: The LTA is a powerful tool because it directly tests the hypothesis that individual differences in detoxifying reactive metabolites predispose to hypersensitivity.[8][11] By using lymphocytes, which have detoxification pathways but cannot bioactivate the parent drug, the assay can isolate the detoxification capacity of a subject's cells when challenged with pre-formed reactive metabolites (or a system that generates them, like liver microsomes).[8][13]
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs), primarily lymphocytes, from blood samples of healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Metabolite Generation:
-
Option A (Microsomal Activation): Co-incubate lymphocytes with the parent pyridine-3-sulfonamide derivative in the presence of a murine or human hepatic microsomal activating system (S9 fraction) and an NADPH-generating system.[8][12]
-
Option B (Direct Challenge): Synthesize the putative hydroxylamine metabolite and add it directly to the lymphocyte culture at various concentrations.[10][11] This provides a more direct assessment of detoxification.
-
-
Incubation: Incubate the cells with the test compound/metabolite for a defined period (e.g., 24-48 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment: Determine cell viability using a validated method:
-
MTT Assay: Measures mitochondrial dehydrogenase activity in living cells.
-
Trypan Blue Exclusion: A dye exclusion method where only dead cells with compromised membranes take up the dye.[10]
-
Propidium Iodide (PI) Staining: A fluorescent intercalating agent that cannot cross the membrane of live cells, used with flow cytometry.[10]
-
-
Data Analysis: Calculate the percentage of cell death compared to vehicle controls. A significantly higher toxicity in this system compared to parent drug alone suggests metabolite-driven toxicity.
Tier 2: In Vivo Toxicology Studies
If a candidate shows a promising in vitro profile, it progresses to in vivo studies in animal models. These studies are required by regulatory agencies (e.g., FDA, EMA) to characterize the safety profile in a whole organism before human trials can begin.[5][6]
-
Acute Toxicity Studies: These are typically dose-escalation studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify acute, dose-limiting toxicities and target organs.[6][18]
-
Repeat-Dose Toxicity Studies: These are the cornerstone of preclinical toxicology, assessing the effects of the drug after repeated administration over a longer period (e.g., 14, 28, or 90 days). They are critical for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[7][18] The NOAEL is a critical parameter used to set the safe starting dose in Phase 1 clinical trials.
-
Safety Pharmacology: This specialized set of studies investigates the potential effects of the drug on vital organ functions, including the cardiovascular, central nervous, and respiratory systems, as mandated by ICH S7A guidelines.[7][16]
Table 2: Overview of Standard In Vivo Toxicology Studies
| Study Type | Species (Typical) | Duration | Primary Objective | Key Endpoints |
| Acute Toxicity | Rat, Dog | Single dose, 14-day observation | Determine MTD and acute toxicity profile.[6] | Clinical signs, mortality, gross pathology. |
| Repeat-Dose | Rat, Dog | 28 to 90 days | Identify target organs, determine NOAEL.[7] | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, full histopathology. |
| Safety Pharmacology | Rat, Dog, Monkey | Acute | Evaluate effects on vital functions.[16] | ECG, blood pressure, respiratory rate, body temperature, functional observational battery (FOB). |
Part 3: Data Integration and Risk Assessment
The ultimate goal of this comprehensive testing is to build a coherent safety profile and perform a risk assessment. No drug is without side effects; the key is to determine if the potential toxicity is acceptable for the intended patient population and indication.
Data from all tiers must be synthesized. For example, if in vitro reactive metabolite screening is positive, and in vivo studies show liver toxicity in rats, a clear line of causality can be drawn. This mechanistic understanding is crucial. It allows the project team to decide whether the risk can be managed (e.g., by excluding patients with certain genetic markers) or if the molecule must be redesigned to eliminate the metabolic liability.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of n-Phenylpyridine-3-sulfonamide
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a bioisostere of the amide bond. This structural motif is present in a vast array of FDA-approved therapeutics, including antibacterial agents, diuretics, anticonvulsants, and antiretrovirals.[1] The unique stereoelectronic properties of the sulfonamide group—featuring a tetrahedral sulfur center, two hydrogen bond acceptors, and enhanced hydrolytic stability compared to amides—make it an invaluable scaffold in drug design.[2] N-Phenylpyridine-3-sulfonamide, incorporating both a pyridine ring and a phenyl-substituted sulfonamide, represents a versatile building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents.[3]
This document provides a detailed, field-proven protocol for the synthesis of n-Phenylpyridine-3-sulfonamide from pyridine-3-sulfonyl chloride and aniline. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a causal explanation for each experimental choice to ensure reproducibility, safety, and high-purity outcomes.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of n-Phenylpyridine-3-sulfonamide proceeds via a classic nucleophilic substitution reaction. The highly electrophilic sulfur atom of pyridine-3-sulfonyl chloride is attacked by the nucleophilic nitrogen atom of aniline. The reaction requires a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This neutralization is critical as it prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
The overall transformation is depicted below:
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol: Synthesis of n-Phenylpyridine-3-sulfonamide
This protocol is designed for a 5 mmol scale synthesis. Adjustments can be made, but stoichiometry should be maintained.
Materials and Equipment
Reagents:
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Pyridine-3-sulfonyl chloride | 16133-25-8 | 177.61 | 5.0 | 1.0 | 888 mg |
| Aniline | 62-53-3 | 93.13 | 5.0 | 1.0 | 466 mg (0.46 mL) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.5 | 1.5 | 1.04 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - | ~40 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | ~20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | - | ~20 mL |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | - | - | - | ~20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | ~2 g |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, but recommended)
-
Ice-water bath
-
Nitrogen or Argon inlet with a drying tube (e.g., filled with CaCl₂)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (recrystallization dish or chromatography column)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Mandatory Safety Precautions
This procedure must be performed in a certified chemical fume hood.
-
Pyridine-3-sulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[5][6] Reacts with water, releasing toxic gas.[7] Handle with extreme care, avoiding inhalation and any contact with moisture.[8][9]
-
Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Harmful if swallowed or inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation.
Step-by-Step Synthesis Procedure
A. Reaction Setup and Execution
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon) and allow it to cool to room temperature. This ensures the removal of residual water, which could hydrolyze the sulfonyl chloride.
-
Reagent Dissolution: To the flask, add aniline (466 mg, 5.0 mmol) and triethylamine (1.04 mL, 7.5 mmol). Dissolve these reagents in 20 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Cooling is essential to manage the exothermic nature of the reaction and minimize the formation of side products.
-
Addition of Sulfonyl Chloride: In a separate, dry vial, dissolve pyridine-3-sulfonyl chloride (888 mg, 5.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes using a dropping funnel or a syringe. A slow addition rate is crucial for temperature control.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring. A white precipitate, triethylammonium chloride, will form.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent system is 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours. The disappearance of the limiting reagent (usually the sulfonyl chloride) indicates completion.
B. Work-up and Isolation
-
Quenching: Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel. Quench the reaction by adding 20 mL of deionized water.
-
Washing: Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (to remove excess triethylamine and any remaining aniline).
-
20 mL of saturated NaHCO₃ solution (to neutralize any residual acid).
-
20 mL of brine (to remove residual water and aid in layer separation).
-
Rationale: This aqueous washing sequence systematically removes basic, acidic, and ionic impurities, which is a fundamental step in purification.[10]
-
-
Drying: Drain the organic (DCM) layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~2 g). Swirl the flask for 5-10 minutes. The drying agent should move freely, indicating sufficient drying.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude n-Phenylpyridine-3-sulfonamide.
C. Purification and Characterization
-
Purification: The crude product, typically an off-white or pale yellow solid, can be purified by one of two methods:
-
Recrystallization: A common and effective method. Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: For higher purity, perform flash chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₁H₁₀N₂O₂S: 235.05).
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹).[11]
-
Melting Point Analysis: To assess purity.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of n-Phenylpyridine-3-sulfonamide.
Conclusion and Further Applications
This protocol details a reliable and robust method for the laboratory-scale synthesis of n-Phenylpyridine-3-sulfonamide. By understanding the causality behind each step—from the necessity of an inert atmosphere to the logic of the aqueous work-up—researchers can consistently obtain high-purity material. The synthesized compound serves as a valuable intermediate, ready for further functionalization in drug discovery programs, leveraging the proven importance of the sulfonamide scaffold in developing new chemical entities.[2][11]
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). BenchChem.
- Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). Royal Society of Chemistry.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2023, July 6). Apollo Scientific.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2025, November 6). MilliporeSigma.
- 3-Pyridinesulfonamide synthesis. (n.d.). ChemicalBook.
- Pyridine-3-sulfonyl chloride hydrochloride Safety Data Sheet. (2009, February 4). Fisher Scientific.
- Pyridine-3-sulfonyl chloride Safety Data Sheet. (2024, March 29). Jubilant Ingrevia Limited.
- Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
- Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. (n.d.). ResearchGate.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (2025, August 6). ResearchGate.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009, September 3). ACS Publications.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025, August 7). MDPI.
- pyridine-3-sulfonyl chloride synthesis. (n.d.). ChemicalBook.
- Unlocking Chemical Synthesis: The Importance of Pyridine-3-sulfonyl Chloride (CAS 16133-25-8). (2026, March 1). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of pyridine-3-sulfonyl chloride. (n.d.). Google Patents.
- Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022, July 1). ResearchGate.
- synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. (n.d.). International Journal of Novel Research and Development.
- N-[2-(trifluoromethoxy)phenyl]pyridine-3-sulfonamide. (n.d.). PubChem.
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Application Note: Protocol for the Sulfonylation of Aniline with Pyridine-3-Sulfonyl Chloride
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating protocol for the synthesis of N-phenylpyridine-3-sulfonamide via S-N coupling, emphasizing mechanistic causality, stoichiometric precision, and byproduct mitigation.
Introduction and Chemical Context
Heteroaryl sulfonamides are privileged pharmacophores in medicinal chemistry, frequently serving as the structural backbone for antimicrobial agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors (). The synthesis of these compounds traditionally relies on the S-N coupling between an amine and a sulfonyl chloride ().
However, the sulfonylation of aniline using pyridine-3-sulfonyl chloride presents unique synthetic challenges compared to standard benzenesulfonyl chlorides. Due to the presence of the basic pyridine nitrogen, the free base form of pyridine-3-sulfonyl chloride is highly unstable and prone to rapid self-condensation and polymerization. Consequently, this reagent is almost exclusively synthesized, stored, and supplied as a hydrochloride salt (pyridine-3-sulfonyl chloride hydrochloride) (). Understanding this structural nuance is critical for designing a successful and high-yielding reaction protocol.
Mechanistic Insights & Experimental Causality
As a Senior Application Scientist, it is vital to look beyond the procedural steps and understand the why behind the chemistry. Every parameter in this protocol is designed as a self-validating system to ensure high atomic economy and product purity.
Stoichiometry of the Base: The "Double Equivalent" Rule
Because the electrophile is delivered as a hydrochloride salt, the base in this reaction serves a dual mechanistic purpose:
-
Reagent Liberation: One full equivalent of base is immediately consumed to neutralize the HCl salt, liberating the reactive free pyridine-3-sulfonyl chloride into the solution.
-
Acid Scavenging: A second equivalent of base is required to neutralize the hydrochloric acid generated as a byproduct during the S-N bond formation.
Base Selection: Mitigating Di-Sulfonylation
The choice of base dictates the chemoselectivity of the reaction. While triethylamine (TEA) is a common choice, weaker or sterically hindered bases like pyridine or 2,6-lutidine are vastly preferred for primary amines like aniline. Stronger, non-hindered bases can promote the deprotonation of the newly formed mono-sulfonamide product, turning it into a competitive nucleophile and leading to unwanted di-sulfonylated byproducts ().
Temperature Control: Kinetic Management
The electrophilic attack of aniline on the highly reactive sulfonyl chloride is rapid and exothermic. Starting the reaction at 0 °C suppresses the initial exotherm, thereby enhancing selectivity for the mono-sulfonylated product and preventing thermal degradation of the sulfonyl chloride intermediate ().
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the sulfonylation of aniline.
Materials and Reagents
Table 1: Quantitative Data for Reaction Setup (10.0 mmol Scale)
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| Aniline | 93.13 | 1.0 eq. | 931 mg (0.91 mL) | Primary Nucleophile |
| Pyridine-3-sulfonyl chloride HCl | 214.07 | 1.1 eq. | 2.35 g | Electrophile (Salt) |
| Pyridine (Anhydrous) | 79.10 | 2.5 eq. | 1.98 g (2.02 mL) | Base / Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Aprotic Solvent |
Note: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
Equip a 100 mL oven-dried round-bottom flask with a PTFE-coated magnetic stir bar and a rubber septum.
-
Flush the flask with inert gas (N₂ or Argon) for 5 minutes.
-
Inject 40 mL of anhydrous dichloromethane (DCM) into the flask.
-
Add aniline (931 mg, 10.0 mmol) and anhydrous pyridine (1.98 g, 25.0 mmol) to the stirring solvent.
Step 2: Thermal Equilibration
-
Submerge the reaction flask in an ice-water bath.
-
Allow the internal temperature of the solution to equilibrate to 0 °C for approximately 10 minutes.
Step 3: Electrophilic Addition
-
Rapidly weigh pyridine-3-sulfonyl chloride hydrochloride (2.35 g, 11.0 mmol) into a dry vial to minimize exposure to atmospheric moisture (the reagent is highly hygroscopic).
-
Briefly remove the septum and add the sulfonyl chloride salt portion-wise over 15–20 minutes to the vigorously stirring cooled solution.
-
Observation: A slight exotherm and a color shift (typically to a pale yellow/orange) will occur as the free base is liberated and S-N coupling initiates.
Step 4: Reaction Progression
-
Once the addition is complete, remove the ice-water bath.
-
Allow the reaction mixture to gradually warm to room temperature (20–25 °C).
-
Stir continuously for 6 to 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) eluent system, visualized under UV light (254 nm).
Step 5: Quenching and Work-up
-
Quench the completed reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining base and unreacted sulfonyl chloride.
-
Transfer the biphasic mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with additional DCM (2 × 20 mL).
-
Wash the combined organic layers with brine (30 mL) to remove residual aqueous impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 6: Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Utilize a gradient elution starting from Hexanes:Ethyl Acetate (4:1) and ramping to (1:1) to isolate the pure N-phenylpyridine-3-sulfonamide as a solid.
Troubleshooting & Optimization
Table 2: Common Issues and Causal Solutions
| Observed Issue | Mechanistic Cause | Optimization / Solution |
| Low Yield / Unreacted Aniline | Inadequate stoichiometry of the base. The HCl salt of the reagent consumed the base, leaving none to drive the S-N coupling. | Ensure a minimum of 2.5 equivalents of base is used. Verify the integrity of the sulfonyl chloride (it degrades to sulfonic acid upon moisture exposure) (). |
| Formation of Di-sulfonylated Byproduct | The mono-sulfonamide product was deprotonated by a strong base, making it nucleophilic enough to react with a second equivalent of electrophile. | Maintain the reaction at 0 °C during addition. Switch from Triethylamine (TEA) to a weaker base like Pyridine or 2,6-lutidine (). |
| Poor Solubility / Clumping | Rapid formation of pyridinium hydrochloride salts causing the stirring to seize. | Increase the volume of the aprotic solvent. If DCM proves insufficient, substitute with anhydrous Tetrahydrofuran (THF) . |
| Complex Mixture / Degradation | Localized overheating during the rapid addition of the sulfonyl chloride. | Strictly enforce portion-wise addition of the electrophile over 20 minutes while maintaining a robust ice-water bath (). |
References
-
Sulfonamide synthesis by S-N coupling , Organic Chemistry Portal. URL: [Link]
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology , Darcy & Roy Press. URL: [Link]
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives , PubMed Central (PMC). URL:[Link]
Recrystallization solvents for n-Phenylpyridine-3-sulfonamide purification
Application Notes & Protocols
Topic: Strategic Solvent Selection for the Purification of n-Phenylpyridine-3-sulfonamide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for n-Phenylpyridine-3-sulfonamide
n-Phenylpyridine-3-sulfonamide is a molecule of significant interest, belonging to a class of compounds extensively explored in medicinal chemistry and materials science. Its structure, featuring a polar pyridine ring and a sulfonamide group, combined with a nonpolar phenyl ring, presents a unique purification challenge. The presence of these distinct moieties means that impurities from the synthetic process can be varied in their polarity, making purification a non-trivial step.
Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving high purity of crystalline organic compounds.[1][2] The entire efficacy of this process hinges on the astute selection of a solvent or solvent system.[3] An ideal solvent must exhibit a strong temperature-dependent solubility profile for the target compound: high solubility at elevated temperatures and low solubility at ambient or cold temperatures.[1][3][4] This differential solubility is the thermodynamic driving force for crystallization and purification, allowing for the formation of a pure crystal lattice while impurities remain in the mother liquor.[1]
This guide provides a comprehensive framework for developing a robust recrystallization protocol for n-Phenylpyridine-3-sulfonamide, moving from theoretical principles to actionable laboratory methods.
Understanding the Solute: A Tale of Two Polarities
The molecular structure of n-Phenylpyridine-3-sulfonamide dictates its solubility behavior. It contains:
-
Polar, Hydrogen-Bonding Groups: The sulfonamide (-SO₂NH-) and pyridine nitrogen moieties can participate in hydrogen bonding and dipole-dipole interactions. These groups are best solvated by polar solvents (e.g., alcohols, water).[5]
-
Nonpolar Group: The phenyl (-C₆H₅) ring is nonpolar and hydrophobic, interacting best with nonpolar or moderately polar organic solvents through van der Waals forces.[5]
This dual nature makes it unlikely that a single "perfect" solvent exists.[4][5] Instead, a mixed-solvent system often provides the ideal, nuanced polarity needed for effective recrystallization.[4][5]
The Guiding Principles of Solvent Selection
The selection of a recrystallization solvent is a systematic process guided by several key criteria.[6]
Essential Solvent Characteristics:
-
Favorable Temperature Coefficient of Solubility: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point. This is the most critical factor for high recovery yield.[3][4]
-
Impurities' Solubility Profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[6]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]
Experimental Workflow: From Screening to Pure Crystals
This section details the protocols for systematically identifying an optimal solvent system and executing the purification of n-Phenylpyridine-3-sulfonamide.
Preliminary Solvent Screening
The first step is to screen a range of potential solvents to assess the solubility of the crude compound.
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Place approximately 20-30 mg of crude n-Phenylpyridine-3-sulfonamide into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.
-
Observation (Cold):
-
If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization (solubility is too high). It may, however, be a candidate for the "soluble solvent" in a mixed-solvent system.
-
If the solid remains largely insoluble, proceed to the next step.
-
-
Solvent Addition (Hot): Heat the suspension to the solvent's boiling point on a hot plate or in a water bath.
-
Observation (Hot):
-
If the solid dissolves completely upon heating, the solvent is a strong candidate for single-solvent recrystallization.
-
If the solid does not dissolve even after adding more solvent (up to ~3 mL), the solvent is unsuitable. It may be a candidate for the "insoluble solvent" or "anti-solvent" in a mixed-solvent system.
-
-
Crystallization Test: If the solid dissolved upon heating, allow the test tube to cool slowly to room temperature, then place it in an ice-water bath. Observe for crystal formation. Abundant, high-quality crystals indicate a good solvent choice.
Table 1: Potential Solvents for n-Phenylpyridine-3-sulfonamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Predicted Role | Rationale |
| Water | 100 | High | Poor Solvent / Anti-Solvent | Likely to be a poor solvent due to the nonpolar phenyl ring.[7] Excellent as an anti-solvent with alcohols.[5] |
| Ethanol (95%) | 78 | High | Good Solvent Candidate | Often used for sulfonamides and pyridine derivatives.[4][8] Balances polarity to dissolve both parts of the molecule.[5] |
| Isopropanol | 82 | Medium-High | Good Solvent Candidate | A proven solvent for other sulfonamides, often used in aqueous mixtures.[4][9] |
| Acetone | 56 | Medium-High | Good Solvent Candidate | A polar aprotic solvent that may offer a good solubility profile.[5][10] |
| Ethyl Acetate | 77 | Medium | Potential Solvent | May provide a good balance of polarity. |
| Toluene | 111 | Low | Poor Solvent / Anti-Solvent | Unlikely to dissolve the polar sulfonamide and pyridine groups effectively. |
| Hexane | 69 | Low | Poor Solvent / Anti-Solvent | A nonpolar solvent, useful as an anti-solvent to precipitate the compound from a more polar solution.[11] |
Recrystallization Methodologies
Based on the screening results, proceed with either a single-solvent or a mixed-solvent protocol. A mixed-solvent system is often highly effective for compounds with mixed polarity like sulfonamides.[4]
Diagram 1: Solvent System Selection Workflow This diagram outlines the decision process for selecting an appropriate recrystallization strategy based on preliminary solubility tests.
Caption: Decision tree for selecting a recrystallization solvent system.
Protocol 2: Single-Solvent Recrystallization (e.g., using Isopropanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot isopropanol needed to just dissolve the entire solid at a gentle boil.[4][12] Add the solvent in small portions to avoid using an excess, which is a common cause of low yield.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.[12]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent premature crystallization.[4] Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals and avoiding the trapping of impurities.[4][13] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][14]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][14]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[3]
Protocol 3: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
This method is ideal when a compound is very soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[15]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).[13]
-
Addition of Anti-Solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).[12][15] This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[14]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 2. If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.[4]
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 2, using a cold mixture of the ethanol/water system in the same ratio as the final crystallization mixture for washing the crystals.[14]
Diagram 2: General Recrystallization Workflow This flowchart provides a visual summary of the key steps in a typical recrystallization procedure.
Caption: Step-by-step flowchart for the recrystallization process.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and cool again.[4]- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[4] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling. | - Use the absolute minimum amount of hot solvent for dissolution.[4][12]- Ensure filtration apparatus is pre-heated.[4]- Allow sufficient time for cooling in an ice bath.[12] |
| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly. | - Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[4]- Choose a solvent with a lower boiling point. |
| Crystals are Colored | - Colored impurities are co-precipitating with the product. | - Re-dissolve the crystals and perform the optional decolorization step with activated charcoal before recrystallizing.[3][12] |
| Fine Powder Forms | - The solution cooled too quickly, causing the product to "crash out". | - Re-heat to re-dissolve, add a small amount of additional hot solvent, and ensure the solution cools slowly and without disturbance.[4] |
Conclusion
The purification of n-Phenylpyridine-3-sulfonamide by recrystallization is a highly effective method when the solvent system is chosen strategically. Due to the compound's dual polar and nonpolar characteristics, mixed-solvent systems such as ethanol/water or isopropanol/water are often superior to single-solvent approaches. By following a systematic screening protocol and adhering to the detailed methodologies for dissolution, crystallization, and isolation, researchers can consistently achieve high purity, which is essential for reliable downstream applications in drug development and scientific research.
References
-
4.4: Experiment 3 Notes - Chemistry LibreTexts. [Link]
-
Mixed Solvent Recrystallization of Acetanilide. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Experiment 9 — Recrystallization. [Link]
-
Recrystallization (chemistry) - Wikipedia. [Link]
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- US2777844A - Sulfonamide purification process - Google P
-
N-[2-(trifluoromethoxy)phenyl]pyridine-3-sulfonamide - PubChem. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. [Link]
-
4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide - Synthetic Molecules Pvt. Ltd. [Link]
-
Showing Compound 3-Phenylpyridine (FDB004418) - FooDB. [Link]
-
pH-induced solubility transition of sulfonamide-based polymers - PubMed. [Link]
-
Solubility Data of Sulfonamides. [Link]
Sources
- 1. amherst.edu [amherst.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide at Best Price for Pharmaceutical Applications [syntheticmolecules.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
One-pot synthesis methods for N-substituted pyridine sulfonamides
Application Note: Advanced One-Pot Synthesis Methods for N-Substituted Pyridine Sulfonamides
Part 1: Introduction & The "Pyridine Problem"
In medicinal chemistry, N-substituted pyridine sulfonamides are critical pharmacophores, serving as bioisosteres for amides and carboxylic acids.[1] However, their synthesis is notoriously difficult compared to their benzene analogues due to two distinct electronic challenges, often referred to as the "Pyridine Problem":
-
Instability of Pyridine Sulfonyl Chlorides: Pyridine-2-sulfonyl chlorides are inherently unstable. The basic nitrogen of the pyridine ring can act as an intramolecular nucleophile, attacking the sulfonyl sulfur to form a transient, highly reactive sulfene or cyclic zwitterion that rapidly decomposes or polymerizes.
-
Electronic Deactivation: In cross-coupling, the electron-deficient nature of the pyridine ring makes halopyridines reluctant oxidative addition partners for some catalysts, while the sulfonamide nitrogen is a poor nucleophile due to electron withdrawal by the sulfonyl group.
This guide details three "One-Pot" workflows designed to circumvent these instability and reactivity issues.
Part 2: Methodologies & Mechanisms
Method A: Copper-Catalyzed N-Heteroarylation (Modified Goldberg)
Best for: Coupling primary alkyl/aryl sulfonamides with commercially available halopyridines.
Scientific Rationale: Traditional Ullmann couplings require harsh temperatures (>140°C) that degrade sulfonamides. The use of oxalamide ligands or diamine ligands (e.g., DMEDA) stabilizes the Copper(I) active species, facilitating the oxidative addition of the halopyridine at lower temperatures (80–100°C) and preventing catalyst disproportionation.
Mechanism:
-
Ligation: Cu(I) binds to the bidentate ligand and the sulfonamide (deprotonated by base).
-
Oxidative Addition: The complex inserts into the C-X bond of the halopyridine.
-
Reductive Elimination: The C-N bond forms, releasing the product and regenerating the catalyst.
Method B: Oxidative Chlorination-Amidation (The Thiol Route)
Best for: Synthesizing sulfonamides when the corresponding sulfonyl chloride is too unstable to isolate.
Scientific Rationale: This method generates the volatile and unstable pyridine sulfonyl chloride in situ at low temperature using 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) . The amine is added immediately after oxidation, trapping the sulfonyl chloride before it can decompose.
Method C: The DABSO-Palladium Surrogate Strategy
Best for: Accessing sulfonamides from halopyridines without handling gaseous SO₂.
Scientific Rationale: DABSO (DABCO·(SO₂)₂) acts as a solid, bench-stable source of sulfur dioxide. A Pd-catalyzed reaction captures SO₂ to form a sulfinate intermediate, which is then oxidatively coupled with an amine in the same pot using a mild oxidant (e.g., NaOCl or NCS).
Part 3: Visualization of Workflows
Caption: Comparative mechanistic flow for Copper-Catalyzed (A), Thiol-Oxidation (B), and DABSO-Insertion (C) strategies.
Part 4: Detailed Experimental Protocols
Protocol A: Ligand-Promoted Copper Coupling
Reference Grounding: Adapted from Zhang et al. (2011) and modifications by Teo et al. (2023).
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Primary Sulfonamide (1.2 equiv)
-
CuI (10 mol%)
-
Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) OR 4,7-Dimethoxy-1,10-phenanthroline (for tougher substrates).
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: Dioxane or DMSO (dry).
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add CuI, Base, and Sulfonamide to a screw-cap reaction vial.
-
Solvate: Add solvent (concentration ~0.5 M).
-
Activate: Add the Halopyridine and the Ligand via syringe.
-
Heat: Seal and heat to 110°C for 16–24 hours. Note: Blue/Green color change indicates oxidation of Cu(I) to Cu(II), signaling catalyst death if it happens too early.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove ligand/copper salts), then brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).
Protocol B: In Situ Oxidative Chlorination from Thiols
Reference Grounding: Veisi et al. (2011) and Wright et al. (2010).
Reagents:
-
Pyridine-2-thiol (1.0 equiv)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.5 equiv)[2]
-
Benzyltrimethylammonium chloride (BnMe₃NCl) (3.0 equiv) - Acts as a phase transfer catalyst and chloride source.
-
Amine (Nucleophile) (1.2–2.0 equiv)
-
Solvent: Acetonitrile (MeCN) / Water (buffered).
Step-by-Step:
-
Preparation: Dissolve Pyridine-2-thiol and BnMe₃NCl in MeCN/H₂O (5:1 ratio) and cool to 0°C (Ice bath). Crucial: Low temp prevents decomposition of the sulfonyl chloride.
-
Oxidation: Add DCDMH portion-wise over 5 minutes. Stir vigorously. The solution often turns yellow/orange.
-
Monitoring: Stir for 10–20 mins. TLC should show consumption of thiol.[2]
-
Amidation: Add the Amine (and optional base like Pyridine or Et₃N if using an amine salt) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Workup: Quench with saturated Na₂S₂O₃ (to destroy excess oxidant). Extract with DCM.
Protocol C: The DABSO/Palladium "Stop-and-Go"
Reference Grounding: Willis et al. (2016) and Flegeau et al.
Reagents:
-
Halopyridine (1.0 equiv)[3]
-
DABSO (0.6 equiv)
-
Pd(OAc)₂ (5 mol%) / CataCXium A or XPhos (7.5 mol%)
-
Amine (1.5 equiv)
-
Oxidant: NaOCl (Bleach) or NCS.
Step-by-Step:
-
Sulfination: Combine Halopyridine, DABSO, Pd catalyst, ligand, and Et₃N in Isopropanol. Heat at 75°C for 2–4 hours.
-
Verification: Check for formation of the sulfinate intermediate (often a precipitate or visible by LCMS).
-
One-Pot Amidation: Cool to RT. Add the Amine followed by the Oxidant (e.g., aq. NaOCl) slowly.
-
Reaction: Stir at RT for 1–2 hours.
-
Workup: Acidify carefully to pH ~5 (to liberate sulfonamide from salt if necessary), extract with EtOAc.
Part 5: Selection Guide (Data Summary)
| Feature | Method A (Cu-Cat) | Method B (Thiol-Ox) | Method C (DABSO) |
| Substrate Scope | Aryl/Alkyl Sulfonamides + Halopyridines | Pyridine Thiols + Amines | Halopyridines + Amines |
| Critical Limit | Steric hindrance on pyridine (ortho-subs) | Availability of thiol precursors | Cost of DABSO/Catalyst |
| Scale-up | Excellent (Process friendly) | Good (Exothermic oxidation) | Moderate (DABSO cost) |
| Atom Economy | High | Moderate (DCDMH waste) | Low (SO2 surrogate waste) |
| Pyridine Position | Works well for 2-, 3-, 4-halo | 2-SH is most common | Works for all positions |
Part 6: References
-
Zhang, M., et al. "Copper-Catalyzed Coupling of Sulfonamides with (Hetero)Aryl Chlorides/Bromides." Journal of Organic Chemistry, 2011.
-
Veisi, H., et al. "One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin."[2] Synlett, 2011.[4]
-
Flegeau, E. F., et al. "Palladium-Catalyzed Synthesis of Sulfonamides via the Insertion of Sulfur Dioxide." Synlett, 2016.[4]
-
Laudadio, G., et al. "Electrochemical meta-C–H sulfonylation of pyridines." Nature Communications, 2021.
-
Teo, Y.-C., et al. "Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions." Journal of Saudi Chemical Society, 2023.
-
Revathi, L., et al. "Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides." Organic Letters, 2015.
Sources
Application Notes and Protocols for the Catalytic Synthesis of n-Phenylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of n-Phenylpyridine-3-sulfonamides
The n-Phenylpyridine-3-sulfonamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common feature in many biologically active compounds, combined with the sulfonamide group, a well-established pharmacophore, imparts a unique combination of physicochemical properties that are often desirable in drug candidates.[1][2] Sulfonamides are known to be involved in a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The N-aryl substitution on the sulfonamide can further modulate the biological activity and pharmacokinetic profile of the molecule. Therefore, the development of efficient and versatile catalytic methods for the synthesis of n-Phenylpyridine-3-sulfonamides is of significant interest to the pharmaceutical and agrochemical industries.
This guide provides a comprehensive overview of the state-of-the-art catalytic methods for the synthesis of n-Phenylpyridine-3-sulfonamide, with a focus on palladium, copper, and nickel-based catalytic systems. Detailed experimental protocols, a comparative analysis of the different methods, and an exploration of the underlying reaction mechanisms are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.
Precursor Synthesis: Preparation of Pyridine-3-sulfonamide
The common precursor for the synthesis of n-Phenylpyridine-3-sulfonamide is pyridine-3-sulfonamide. This can be readily prepared from pyridine-3-sulfonyl chloride, which is commercially available or can be synthesized from pyridine-3-sulfonic acid.
Protocol 1: Synthesis of Pyridine-3-sulfonamide from Pyridine-3-sulfonyl Chloride
This protocol describes the straightforward amination of pyridine-3-sulfonyl chloride to yield pyridine-3-sulfonamide.
Materials:
-
Pyridine-3-sulfonyl chloride hydrochloride
-
Ammonia solution (7N in Methanol)
-
Dichloromethane (DCM)
Procedure:
-
Suspend pyridine-3-sulfonyl chloride hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add a solution of ammonia in methanol (7N, ~11.5 eq) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for approximately 50 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure to obtain pyridine-3-sulfonamide. The product can be further purified by recrystallization if necessary.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, including the synthesis of N-aryl sulfonamides.[3][4] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a sulfonamide in the presence of a suitable phosphine ligand and a base.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., iodobenzene or bromobenzene) to form a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The sulfonamide coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated sulfonamide to form a palladium-amido complex.
-
Reductive Elimination: The N-arylated sulfonamide product is formed, and the Pd(0) catalyst is regenerated.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Palladium-Catalyzed Synthesis of n-Phenylpyridine-3-sulfonamide
This protocol provides a general procedure for the Buchwald-Hartwig amination to synthesize n-Phenylpyridine-3-sulfonamide. Optimization of the ligand, base, and solvent may be required for optimal results.
Materials:
-
Pyridine-3-sulfonamide
-
Iodobenzene or Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald-type ligand)[3][5]
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄))
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), charge a dry Schlenk flask with pyridine-3-sulfonamide (1.0 eq), the phenyl halide (1.1-1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).
-
Add the anhydrous and degassed solvent to the flask.
-
Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filter cake with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford n-Phenylpyridine-3-sulfonamide.
Copper-Catalyzed Synthesis: The Ullmann Condensation
The Ullmann condensation, and its related Goldberg reaction, is a classical method for the formation of C-N bonds using a copper catalyst.[1][6] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.
Mechanism of the Ullmann Condensation
The precise mechanism of the Ullmann condensation is still a subject of discussion, but a plausible catalytic cycle involves the following steps:
-
Formation of a Copper(I) Amide: The copper(I) catalyst reacts with the sulfonamide in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding the N-arylated sulfonamide and regenerating a Cu(I) species.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Protocol 3: Copper-Catalyzed Synthesis of n-Phenylpyridine-3-sulfonamide
This protocol describes a general procedure for the copper-catalyzed N-arylation of pyridine-3-sulfonamide. The choice of ligand is crucial for achieving good yields under mild conditions.
Materials:
-
Pyridine-3-sulfonamide
-
Iodobenzene or Bromobenzene
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine, L-proline, or a phenanthroline derivative)
-
Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, DMF, or DMSO)
Procedure:
-
In a reaction vessel, combine pyridine-3-sulfonamide (1.0 eq), the phenyl halide (1.2-1.5 eq), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 100-140 °C with stirring for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Synthesis: An Emerging Alternative
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for C-N bond formation.[7][8] Recent advancements, including the use of photocatalysis, have enabled the synthesis of N-aryl sulfonamides under mild conditions with a broad substrate scope.[9]
Mechanism of Nickel-Catalyzed Amination
The mechanism of nickel-catalyzed amination can vary depending on the specific catalytic system (e.g., thermal or photocatalytic). A general thermal catalytic cycle often involves:
-
Oxidative Addition: A Ni(0) species undergoes oxidative addition to the aryl halide to form a Ni(II) complex.
-
Ligand Exchange and Deprotonation: The sulfonamide coordinates to the nickel center and is subsequently deprotonated by a base to form a nickel-amido complex.
-
Reductive Elimination: The desired N-arylated sulfonamide is formed through reductive elimination, regenerating the Ni(0) catalyst.
In photosensitized nickel catalysis, a photocatalyst absorbs light and transfers energy to the nickel complex, facilitating key steps in the catalytic cycle, such as reductive elimination.[9]
Caption: General catalytic cycle for nickel-catalyzed amination. The dashed lines represent the involvement of a photocatalyst in photosensitized systems.
Protocol 4: Nickel-Catalyzed Synthesis of n-Phenylpyridine-3-sulfonamide
This protocol provides a general procedure for the nickel-catalyzed synthesis of n-Phenylpyridine-3-sulfonamide. This method can often be performed under milder conditions than traditional palladium or copper-catalyzed reactions.
Materials:
-
Pyridine-3-sulfonamide
-
Bromobenzene or Chlorobenzene
-
Nickel(II) chloride (NiCl₂) or a Ni(II) precatalyst
-
Ligand (e.g., a phosphine or N-heterocyclic carbene (NHC) ligand)
-
Reducing agent (for in situ generation of Ni(0), e.g., Zinc powder) (optional)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or an organic base like DBU)
-
Anhydrous solvent (e.g., Dioxane, THF, or DMA)
-
For photocatalytic reactions: a photocatalyst (e.g., an Iridium or Ruthenium complex) and a light source.
Procedure:
-
In a glovebox, charge a reaction vial with the nickel precursor (e.g., NiCl₂, 5-10 mol%), the ligand (10-20 mol%), and the reducing agent (if required).
-
Add pyridine-3-sulfonamide (1.0 eq), the phenyl halide (1.2-1.5 eq), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent.
-
Seal the vial and stir the reaction mixture at room temperature to 80 °C for 12-24 hours. For photocatalytic reactions, irradiate the mixture with the appropriate light source.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Overview of Catalytic Systems
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) | Nickel-Catalyzed |
| Catalyst Cost | High | Low | Low |
| Reaction Conditions | Generally mild to moderate temperatures (80-110 °C). | Often requires higher temperatures (100-140 °C), though modern methods are milder. | Often mild conditions (room temperature to 80 °C), especially with photocatalysis. |
| Substrate Scope | Very broad, tolerates a wide range of functional groups.[3][5] | Good, but can be limited by the requirement for activated aryl halides in older methods. | Broad and continues to expand, particularly for challenging substrates.[7][9] |
| Ligand Requirement | Almost always requires a phosphine or NHC ligand. | Often requires a ligand (e.g., diamines, amino acids) for good performance. | Ligand is typically required. |
| Sensitivity | Can be sensitive to air and moisture. | Generally more robust than palladium systems. | Can be air and moisture sensitive, depending on the specific catalyst. |
| Toxicity | Palladium is a heavy metal with some toxicity concerns. | Copper is less toxic than palladium. | Nickel has toxicity concerns. |
Conclusion and Future Outlook
The synthesis of n-Phenylpyridine-3-sulfonamide can be effectively achieved through a variety of transition metal-catalyzed cross-coupling reactions. The choice of the optimal catalytic system depends on several factors, including the cost of the catalyst, the desired reaction conditions, and the functional group tolerance required for a specific application.
-
Palladium-catalyzed Buchwald-Hartwig amination remains a highly reliable and versatile method with a broad substrate scope, making it a go-to choice for many applications in drug discovery.
-
Copper-catalyzed Ullmann condensation offers a more economical alternative, and with modern ligand development, it can be performed under increasingly mild conditions.
-
Nickel-catalyzed cross-coupling is a rapidly evolving field that provides a cost-effective and powerful approach, with photocatalytic methods offering the advantage of very mild reaction conditions.
Future research in this area will likely focus on the development of even more active and robust catalysts that can operate under greener and more sustainable conditions, such as in aqueous media or with lower catalyst loadings. The continued exploration of base metal catalysis, particularly with earth-abundant metals like iron, is also a promising avenue for future advancements in the synthesis of n-Phenylpyridine-3-sulfonamides and other valuable N-aryl sulfonamide compounds.
References
- BenchChem. (2025). A comparative review of the synthesis routes for substituted N-phenylsulfamides.
- Buchwald, S. L., & Hartwig, J. F. (2000s). Foundational publications on palladium-catalyzed amination. Journal of the American Chemical Society and Organic Letters.
- Macmillan Group, Princeton University. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from a relevant organic chemistry resource.
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from a relevant organic chemistry resource.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society.
- Garg, N. K., et al. (2011). Nickel-Catalyzed Amination of Aryl Sulfamates.
- Sławiński, J., & Szafrański, K. (2015). Synthesis and anticancer activity of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides. Molecules.
- Singh, S., et al. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry.
- Teo, Y.-C., et al. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Beller, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry--A European Journal.
- Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Ma, D., et al. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters.
- Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry.
- BenchChem. (2025). 3-Pyridinesulfonate: A Versatile Heterocyclic Building Block in Modern Synthesis.
- Reisman, S. E., & Stoltz, B. M. (2023). Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society.
- Chourasiya, M. (n.d.). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis through N‐heteroarylation of sulfonamide (Chourasiya Method).
- O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances.
- Stradiotto, M., et al. (2017). Nickel-catalyzed N-arylation of cyclopropylamine and related ammonium salts with (hetero)aryl (pseudo)halides at room temperature.
- Li, X., et al. (2025). Photocatalytic Synthesis of Unprotected Sulfonimidamides and Their Application in Photochemical Nitrene Transfer Reactions.
- Glorius, F., et al. (n.d.). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. Chemistry--A European Journal.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from a relevant green chemistry resource.
- Bolm, C., et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature.
- Ugwu, D. I., et al. (2014).
- Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett.
- Willis, M. C., et al. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
- Hartwig, J. F., & Buchwald, S. L. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Nickel-catalyzed amination of aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Amination of (Hetero)aryl Halides Facilitated by a Catalytic Pyridinium Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Accelerated Synthesis of Pyridine Sulfonamide Scaffolds via Microwave Irradiation
Topic: Microwave-assisted synthesis of pyridine sulfonamide derivatives Content Type: Application Note and Protocol Guide
High-Efficiency Protocols for Drug Discovery Applications
Abstract
Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from carbonic anhydrase inhibition to anticancer and antimicrobial effects.[1][2][3] Traditional thermal synthesis of these derivatives often suffers from prolonged reaction times, harsh conditions, and inconsistent yields.[4] This Application Note details a validated, microwave-assisted protocol that reduces reaction times from hours to minutes while significantly improving yield and purity.[4][5] We explore the mechanistic advantages of dielectric heating in sulfonylation and provide a self-validating workflow for researchers.
Introduction & Strategic Importance
The Pharmacophore
The pyridine sulfonamide moiety is a cornerstone in drug development. It serves as a bioisostere for carboxylic acids and provides a rigid geometry for hydrogen bonding in active sites. Notable examples include Sulfapyridine (antibacterial) and various investigational anticancer agents targeting tubulin polymerization.
The Challenge of Conventional Synthesis
The classical nucleophilic substitution of sulfonyl chlorides with aminopyridines (or pyridine sulfonyl chlorides with amines) typically requires:
-
Extended reflux times (4–24 hours).
-
Toxic solvents (DCM, THF, Toluene).
-
Excessive bases to scavenge HCl.
-
Purification bottlenecks due to side reactions (e.g., bis-sulfonylation).
The Microwave Solution
Microwave (MW) irradiation offers a paradigm shift. By coupling directly with the dipole moment of the sulfonyl group and the polarizability of the pyridine ring, MW energy induces rapid internal heating (molecular friction). This specific heating mode activates the electrophilic sulfur center more effectively than convective heating, often suppressing side reactions by bypassing the thermal degradation threshold of sensitive substituents.
Mechanistic Insight: Why MW Works Here
The formation of the sulfonamide bond involves a nucleophilic attack by the amine nitrogen on the hexavalent sulfur of the sulfonyl chloride.
-
Dipolar Polarization: The sulfonyl chloride (
) is highly polar. Under MW irradiation (typically 2450 MHz), the dipoles attempt to align with the oscillating electric field, generating intense localized heat. -
Activation Energy: The rapid rise in temperature helps surmount the activation energy barrier for the formation of the tetrahedral transition state much faster than conductive heating.
-
Solvent Effects: Using a polar aprotic solvent (or operating solvent-free) maximizes the microwave absorption cross-section (
), ensuring efficient energy transfer.
Experimental Workflow Visualization
The following diagram outlines the decision matrix for selecting the optimal protocol based on substrate solubility and sensitivity.
Caption: Decision matrix for selecting the appropriate microwave-assisted synthesis pathway.
Detailed Protocols
Protocol A: Solvent-Free "Green" Synthesis
Best for: Stable substrates, rapid library generation, and maximizing E-factor (green chemistry).
Reagents:
-
Amine: 1.0 equiv (e.g., 2-aminopyridine)
-
Sulfonyl Chloride: 1.1 equiv (e.g., benzenesulfonyl chloride)
-
Catalyst/Support: Basic Alumina (optional, acts as HCl scavenger and solid support) or neat if liquid.
Procedure:
-
Preparation: In a 10 mL microwave-compatible glass vial, intimately mix the aminopyridine (1.0 mmol) and sulfonyl chloride (1.1 mmol).
-
Expert Tip: If both are solids, grind them together in a mortar before transferring to the vial. If using Basic Alumina (0.5 g), mix it thoroughly with the reagents.
-
-
Setup: Cap the vial with a Teflon-lined septum. Do not over-tighten if significant gas evolution is expected, though standard MW vials are designed to withstand pressure (up to 20-30 bar).
-
Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Mode: Dynamic (Power cycling to maintain temp).
-
Temp: 90°C.
-
Time: 3–5 minutes.
-
Stirring: High.
-
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Add cold water (5 mL) to the vial and sonicate. The sulfonamide often precipitates as a solid.
-
Filter the solid, wash with dilute HCl (to remove unreacted amine) and then water.
-
Recrystallize from Ethanol/Water.[3]
-
Protocol B: Solution-Phase Synthesis
Best for: Thermally sensitive substrates, viscous mixtures, or when precise temperature control is critical.
Reagents:
-
Substrate: 1.0 equiv.
-
Sulfonyl Chloride: 1.2 equiv.
-
Solvent: Pyridine (acts as solvent & base) OR Ethanol (green alternative).
-
Base: If using Ethanol, add 1.5 equiv Triethylamine (Et3N) or Na2CO3.
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in Pyridine (2 mL) in a 10 mL MW vial.
-
Addition: Add the sulfonyl chloride slowly at room temperature (exothermic reaction). Cap the vial.
-
Irradiation:
-
Temp: 60–80°C.
-
Time: 5–10 minutes.
-
Power: Max 150W (limit power to prevent overshoot).
-
-
Work-up:
-
Pour the reaction mixture into crushed ice/water (20 mL).
-
Acidify slightly with 1N HCl to pH ~4-5 (this protonates the pyridine solvent, keeping it in the aqueous phase, while the sulfonamide precipitates).
-
Validation: Check TLC (Ethyl Acetate:Hexane 3:7). If bis-sulfonylation is observed (less polar spot), hydrolysis with dilute NaOH may be required to recover the mono-sulfonamide.
-
Data Summary: Microwave vs. Conventional[4][5][6][8][9][10][11]
The following table summarizes the efficiency gains observed in the synthesis of N-(pyridin-2-yl)benzenesulfonamide derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Advantage |
| Reaction Time | 4 – 12 Hours | 2 – 10 Minutes | >95% Time Savings |
| Solvent | DCM / Toluene / THF | None / Water / Ethanol | Green / Eco-friendly |
| Yield | 65 – 75% | 85 – 96% | Higher Efficiency |
| Purity (Crude) | Moderate (requires column) | High (often recrystallization only) | Simplified Workup |
| Energy Usage | High (prolonged heating) | Low (focused energy) | Cost Effective |
Optimization & Troubleshooting (Expertise)
-
Handling Hygroscopic Reagents: Pyridine sulfonyl chlorides are moisture-sensitive. Always weigh them quickly or in a glovebox. If the reagent has hydrolyzed to the sulfonic acid, it will not react under these conditions.
-
Fix: Use a coupling agent like TCT (Trichlorotriazine) to generate the chloride in situ from the sulfonic acid if the chloride is degraded [1].
-
-
Bis-Sulfonylation: A common side reaction where the sulfonamide nitrogen reacts with a second equivalent of sulfonyl chloride.
-
Fix: Reduce the equivalents of sulfonyl chloride to 1.0 or 0.95. Alternatively, perform a mild hydrolysis step (NaOH/MeOH) after the reaction to cleave the less stable second sulfonyl group.
-
-
Pressure Control: The reaction generates HCl. In a sealed MW vessel, this increases pressure.
-
Fix: Ensure the vessel volume is <50% full. Use a scavenger base (Pyridine, Carbonate) to neutralize HCl immediately.
-
References
-
De Luca, L., & Giacomelli, G. (2008).[8] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[8][9] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Lakrout, S., et al. (2013).[7] A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[7][10] RSC Advances, 3, 1-3.[7] [Link]
-
Bansal, S., et al. (2015). Microwave Assisted Synthesis and Antibacterial Activity of Pyrimidine Derivatives. Semantic Scholar. [Link]
-
Bagley, M. C., et al. (2002).[5] A new one-step synthesis of pyridines under microwave-assisted conditions.[5] Tetrahedron Letters, 43(46), 8331-8334. [Link]
-
Guzel-Ozaytekin, A., et al. (2014). Solvent-Free Microwave-Assisted Preparation of N-(2-(Pyridin-2-yl)-ethyl)sulfonamides. Synthetic Communications, 44(4).[11] [Link]
Sources
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application Note & Protocol: Pyridine-Mediated Synthesis of n-Phenylpyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of n-Phenylpyridine-3-sulfonamide, a molecule of interest in medicinal chemistry and materials science. The protocol details the reaction between pyridine-3-sulfonyl chloride and aniline, utilizing pyridine as a dual-function base and solvent. We delve into the mechanistic rationale behind the procedural steps, emphasizing safety, reaction monitoring, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing pyridine-based sulfonamides.
Scientific & Strategic Overview
The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone pharmacophore in modern medicine.[1] Its presence is critical to the therapeutic action of a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory COX-2 inhibitors.[1][2][3] The pyridine ring system is also a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[4] The combination of these two moieties in n-Phenylpyridine-3-sulfonamide creates a scaffold with significant potential for further derivatization and biological screening.
Core Reaction and the Role of Pyridine
The synthesis of sulfonamides is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction liberates one equivalent of hydrochloric acid (HCl).
Reaction: R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl
The generated HCl is problematic as it readily protonates the starting amine, rendering it non-nucleophilic and halting the reaction.[2] To ensure the reaction proceeds to completion, a base must be added to act as an "acid scavenger."
Pyridine is an exemplary choice for this role due to several key properties:
-
Moderate Basicity: With a pKa of approximately 5.2 for its conjugate acid, pyridine is sufficiently basic to neutralize the strong acid HCl but is generally not basic enough to cause undesirable side reactions like deprotonation of other functional groups.[2]
-
Solvent Compatibility: Pyridine is an excellent polar aprotic solvent that can dissolve a wide range of organic reactants. In this protocol, it serves as both the base and the reaction medium, simplifying the experimental setup.[2]
-
Nucleophilic Catalysis: Beyond simple acid scavenging, pyridine can act as a nucleophilic catalyst. It can attack the electrophilic sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate. This intermediate is more susceptible to attack by the amine, which regenerates the pyridine catalyst, potentially accelerating the reaction rate.[2]
Mechanistic Pathways
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The pyridine base facilitates this transformation through two primary functions.
Caption: Reaction mechanism for sulfonamide formation using pyridine as an acid scavenger.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Formula | MW ( g/mol ) | Role | Notes |
| Pyridine-3-sulfonyl chloride | 16133-25-8 | C₅H₄ClNO₂S | 177.61 | Electrophile | Corrosive, moisture-sensitive.[5][6] |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | Nucleophile | Toxic, handle with care. |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base/Solvent | Flammable, pungent odor. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent | Volatile, suspected carcinogen. |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | HCl | 36.46 | Work-up | Corrosive. |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | NaHCO₃ | 84.01 | Work-up | Base. |
| Brine (sat. aq. NaCl) | 7647-14-5 | NaCl | 58.44 | Work-up | Drying agent. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent | Hygroscopic. |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | Recrystallization | Flammable. |
Required Equipment
-
Round-bottom flasks with magnetic stir bars
-
Magnetic stirrer with heating mantle/ice bath capability
-
Dropping funnel and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Standard laboratory glassware and filtration apparatus (Büchner funnel)
Critical Safety Precautions
Pyridine-3-sulfonyl chloride is corrosive, causes severe skin burns and eye damage, and is moisture-sensitive.[6][7] All operations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[5][8]
-
Handling: Open and handle the container with care, preferably under an inert atmosphere to prevent hydrolysis from ambient moisture.[8] Avoid inhalation of vapors and any contact with skin or eyes.[7]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place it into a suitable, labeled disposal container.[5][7] Do not use water to clean up a spill of the neat sulfonyl chloride.
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[5][8]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[5][8]
-
Inhalation: Move the person to fresh air.[6]
-
In all cases of exposure, seek immediate medical attention.[6]
-
-
Waste Disposal: Dispose of chemical waste according to local, state, and federal regulations.
Detailed Experimental Protocol
This protocol is based on established methods for sulfonamide synthesis and is designed for a 10 mmol scale.[2][9]
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of n-Phenylpyridine-3-sulfonamide.
Step-by-Step Methodology
1. Reaction Setup: a. To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add aniline (0.93 g, 10.0 mmol). b. Under a stream of nitrogen, add 20 mL of anhydrous pyridine. Pyridine serves as both the solvent and the base. c. Seal the flask, place it under a positive pressure of nitrogen, and cool the mixture to 0 °C in an ice-water bath with stirring. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions and degradation.
2. Addition of Pyridine-3-sulfonyl Chloride: a. In a separate, dry 50 mL flask, dissolve pyridine-3-sulfonyl chloride (1.78 g, 10.0 mmol) in 10 mL of anhydrous pyridine. b. Transfer this solution to a dropping funnel and attach it to the reaction flask. c. Add the sulfonyl chloride solution dropwise to the stirred aniline solution over approximately 30 minutes, ensuring the internal temperature does not rise above 5 °C. Causality: A slow, controlled addition prevents a rapid temperature increase and ensures a homogenous reaction, leading to higher yields and purity.
3. Reaction Progression: a. After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. b. Remove the ice bath and allow the reaction to slowly warm to room temperature. c. Let the reaction stir at room temperature for 4-6 hours. Causality: The initial period at 0 °C controls the most reactive phase, while stirring at room temperature ensures the reaction proceeds to completion.
4. Reaction Monitoring: a. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). b. Spot the starting aniline and the reaction mixture. The reaction is complete when the aniline spot has been completely consumed. Trustworthiness: TLC is a critical validation step to confirm the reaction endpoint, preventing premature work-up (low yield) or unnecessarily long reaction times (potential for side products).
5. Work-up and Extraction: a. Once the reaction is complete, carefully pour the mixture into a beaker containing ~100 g of crushed ice and 100 mL of water. A precipitate of the crude product may form. b. Transfer the entire mixture to a 500 mL separatory funnel. c. Extract the aqueous mixture with dichloromethane (3 x 50 mL). d. Combine the organic layers. Wash the combined organic phase sequentially with: i. 1M HCl (2 x 50 mL) - to remove residual pyridine. ii. Saturated aqueous NaHCO₃ (1 x 50 mL) - to neutralize any remaining acid. iii. Brine (1 x 50 mL) - to initiate the drying process. Causality: This washing sequence systematically removes impurities. The acid wash protonates pyridine, making it water-soluble (pyridinium chloride). The bicarbonate wash removes any acidic byproducts, and the brine wash reduces the amount of dissolved water in the organic layer before the final drying step.
6. Product Isolation and Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. b. The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. c. Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Trustworthiness: Recrystallization is a powerful purification technique that provides a crystalline solid, whose sharp melting point is a good indicator of high purity.
Characterization and Data
The identity and purity of the synthesized n-Phenylpyridine-3-sulfonamide should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically 75-90% (after purification) |
| Melting Point | A sharp, defined melting range |
| ¹H NMR | Peaks corresponding to protons on both the phenyl and pyridine rings, and a singlet for the N-H proton. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H, C=C/C=N, and asymmetric/symmetric SO₂ stretching. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive sulfonyl chloride (hydrolyzed).- Starting amine was protonated.- Reaction not run to completion. | - Use fresh or properly stored sulfonyl chloride under inert conditions.- Ensure the base is present and active.- Monitor carefully with TLC before work-up. |
| Oily or Impure Product | - Incomplete removal of pyridine.- Inefficient recrystallization. | - Be thorough with the 1M HCl wash during work-up.- Re-purify via recrystallization from a different solvent system or by column chromatography. |
| Reaction Stalls | - Insufficient mixing.- Low reaction temperature. | - Ensure vigorous stirring.- Allow the reaction to proceed at room temperature for a sufficient duration after the initial cooling phase. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Pyridine-3-sulfonyl chloride. AK Scientific, Inc.
- Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer.
- Jubilant Ingrevia Limited. (2024). Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.
- Apollo Scientific. (2023). Safety Data Sheet: Pyridine-3-sulfonyl chloride. Apollo Scientific.
- Santa Cruz Biotechnology. (2026). Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). Santa Cruz Biotechnology.
- Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
- Al-Masoudi, N. A., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism. RSC Advances.
- Kallur, S. C., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules.
- Sławiński, J., et al. (n.d.). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. ResearchGate.
- BenchChem. (n.d.). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol. BenchChem.
- Fathalla, O. A., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for N-phenylpyridine-3-sulfonamide reaction
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for the Synthesis of N-phenylpyridine-3-sulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of N-substituted heteroaromatic sulfonamides, such as N-phenylpyridine-3-sulfonamide, is a cornerstone in medicinal chemistry due to their prevalence in pharmacologically active compounds. The efficiency, purity, and overall yield of the canonical reaction between an amine and a sulfonyl chloride are profoundly influenced by the choice of reaction solvent. This guide provides a comprehensive analysis of solvent effects on this critical transformation, moving beyond a simple recitation of protocols to explain the underlying chemical principles. We present a systematic approach to solvent screening, detailing the rationale for selecting candidates across a spectrum of polarities and properties. By comparing outcomes in various media—from non-polar aprotic to polar aprotic solvents—this note establishes a clear, evidence-based recommendation for optimizing the synthesis of N-phenylpyridine-3-sulfonamide, ensuring high yield and purity while facilitating downstream processing.
Introduction: The Critical Role of Solvents in Sulfonamide Synthesis
N-phenylpyridine-3-sulfonamide is a molecule of significant interest, representing a structural motif found in numerous biologically active agents. The pyridine ring is a ubiquitous component in pharmaceuticals, and its combination with a sulfonamide linker creates a versatile scaffold for drug design.[1] The most common and direct route to this class of compounds is the nucleophilic substitution reaction between an amine and a sulfonyl chloride.[2]
While seemingly straightforward, the success of this reaction is not guaranteed. The reaction environment—specifically the solvent—plays a pivotal role in dictating the reaction kinetics, influencing the stability of intermediates, and ultimately determining the final yield and purity of the product.[3] An inappropriate solvent can lead to sluggish or incomplete reactions, the formation of undesirable byproducts, and complex purification challenges. Conversely, a strategically chosen solvent can accelerate the reaction, improve yields, and simplify the work-up process.[4] This document serves as a senior application scientist's guide to navigating the complexities of solvent selection for this important synthesis.
Theoretical Framework: Why Solvents Matter
The synthesis of N-phenylpyridine-3-sulfonamide proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amine (nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[5] A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]
Caption: General reaction mechanism for sulfonamide formation.
Solvents influence this process in several key ways:
-
Solvation of Reactants: The solvent must effectively dissolve the amine and the sulfonyl chloride to allow for frequent molecular collisions.
-
Stabilization of the Transition State: The reaction proceeds through a charge-separated, tetrahedral intermediate. Polar solvents, particularly those with a high dielectric constant, can stabilize this intermediate, lowering the activation energy and accelerating the reaction rate.[7]
-
Interaction with Byproducts: The chosen solvent must be compatible with the base used to scavenge HCl. For instance, using pyridine as both the base and solvent is a common and effective strategy.[2]
-
Post-Reaction Work-up: The solvent's boiling point and miscibility with aqueous and organic phases are critical considerations for product isolation and purification.
Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate protons (protic vs. aprotic).[8]
-
Polar Protic Solvents (e.g., water, ethanol): Can donate H-bonds. Generally avoided in this reaction as they can react with the highly electrophilic sulfonyl chloride.
-
Polar Aprotic Solvents (e.g., DCM, THF, Ethyl Acetate, Acetonitrile, DMF): Cannot donate H-bonds but have significant dipole moments. They are excellent candidates for this synthesis as they can solvate charged intermediates without interfering with the reactants.[9]
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Have low dielectric constants and are generally poor choices as they cannot effectively stabilize the charged transition state, leading to very slow reaction rates.[10]
Experimental Design for Solvent Screening
To determine the optimal solvent for the synthesis of N-phenylpyridine-3-sulfonamide, a screening protocol was designed. The reaction between pyridine-3-sulfonyl chloride and aniline was selected as the model pathway. A range of common aprotic solvents with varying polarities was chosen for evaluation. Pyridine was used as the base in all reactions to ensure its role was solely as an HCl scavenger, except in the case where it also served as the solvent.
Sources
- 1. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
Green chemistry approaches for pyridine sulfonamide synthesis
Application Note: Green Chemistry Approaches for Pyridine Sulfonamide Synthesis
Executive Summary
Pyridine sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors, loop diuretics, and antitumor agents. Traditional synthesis—relying on the nucleophilic attack of amines on sulfonyl chlorides—often incurs a high environmental debt due to the use of chlorinated solvents (DCM, CHCl₃), toxic bases (pyridine), and moisture-sensitive reagents.
This guide outlines three field-proven, green chemistry protocols for synthesizing pyridine sulfonamides. These methods prioritize atom economy , solvent replacement , and energy efficiency without compromising yield or purity.
Strategic Framework: The Three Pillars of Green Synthesis
To transition from traditional to green synthesis, we employ a "Reduce-Replace-Recycle" logic.
-
Solvent Replacement: Moving from DCM/DMF to water, ethanol, or solvent-free conditions.
-
Reagent Efficiency: Avoiding unstable sulfonyl chlorides by using stable sulfinates or direct oxidative coupling of thiols.
-
Energy Minimization: Utilizing mechanochemistry (ball milling) or electrochemical activation to drive reactions at ambient temperature.
Decision Matrix: Selecting the Right Protocol
| Constraint | Recommended Approach | Key Advantage |
| Solubility Issues | Method A: Aqueous/Ethanol | Surfactant-free; utilizes hydrophobic effect. |
| Solid Reagents | Method B: Mechanochemistry | Solvent-free; high throughput; zero waste. |
| Unstable Reagents | Method C: Electrochemical | Oxidant-free; mild conditions; high functional group tolerance. |
Detailed Experimental Protocols
Method A: Catalyst-Free Synthesis in Aqueous Media
Best for: General screening, scale-up of simple pyridine derivatives.
Principle: Water acts not just as a solvent but as a promoter, enhancing the electrophilicity of the sulfonyl chloride via hydrogen bonding while the hydrophobic effect accelerates the aggregation of reactants.
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Water (Deionized)
-
Na₂CO₃ (1.2 equiv) - Replaces pyridine base
Protocol:
-
Preparation: Charge a round-bottom flask with the amine (5.0 mmol) and Na₂CO₃ (6.0 mmol) in water (10 mL). Stir at room temperature (RT) for 5 minutes to ensure homogeneity.
-
Addition: Slowly add Pyridine-3-sulfonyl chloride (5.0 mmol) portion-wise over 10 minutes. Note: Slow addition prevents hydrolysis of the sulfonyl chloride.
-
Reaction: Stir vigorously at RT. The reaction is typically heterogeneous. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Reaction Time: 30–60 minutes.[1]
-
-
Workup:
-
If product precipitates: Filter the solid, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50°C.
-
If product is an oil: Extract with Ethyl Acetate (green alternative: 2-MeTHF), wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water (9:1).
Validation Point: Yields typically exceed 90%. Absence of hydrolysis byproduct (sulfonic acid) confirms the dominance of the nucleophilic attack over hydrolysis in the aqueous micro-environment.
Method B: Solvent-Free Mechanochemical Synthesis (Ball Milling)
Best for: Poorly soluble substrates, "green" process certification, polymorph screening.
Principle: Mechanical energy (shear and impact forces) drives the reaction, eliminating the need for bulk solvent and heating.
Materials:
-
Sodium 3-pyridinesulfinate (1.0 equiv) - Stable solid surrogate for sulfonyl chloride
-
Amine (1.0 equiv)[1]
-
Iodine (I₂) (1.0 equiv) - Oxidant
-
Stainless steel jar (10 mL) and balls (2 x 7mm)
Protocol:
-
Loading: In a 10 mL stainless steel jar, add Sodium 3-pyridinesulfinate (1.0 mmol), Amine (1.0 mmol), and Iodine (1.0 mmol).
-
Milling: Secure the jar in a planetary ball mill (e.g., Retsch MM 400).
-
Frequency: 25–30 Hz.
-
Time: 20–40 minutes.
-
-
Extraction: Open the jar (caution: iodine vapor). Add saturated aqueous Na₂S₂O₃ (5 mL) to quench excess iodine.
-
Isolation: The product often precipitates immediately. Filter and wash with water.[1][2]
-
Recycle: The stainless steel balls can be cleaned with acetone and reused.
Expert Insight: This method avoids the generation of HCl and the need for an auxiliary base. The iodine/sulfinate system generates the sulfonyl iodide intermediate in situ, which is highly reactive yet handled safely within the closed jar.
Method C: Electrochemical Oxidative Coupling
Best for: High-value intermediates, late-stage functionalization, automated synthesis.
Principle: Anodic oxidation of thiols or sulfinates generates reactive radical species that couple with amines, using electrons as the "reagent" and avoiding chemical oxidants.
Materials:
-
Pyridine-2-thiol (1.0 equiv)
-
Amine (2.0 equiv)[3]
-
Electrolyte: NH₄I (0.5 equiv) - Acts as a redox mediator
-
Solvent: MeOH/H₂O (9:1)
-
Electrodes: Graphite (Anode) and Platinum (Cathode)
Protocol:
-
Setup: Use an undivided cell (beaker type or flow cell). Insert electrodes with a 5 mm gap.
-
Solution: Dissolve Pyridine-2-thiol (0.5 mmol), Amine (1.0 mmol), and NH₄I (0.25 mmol) in 10 mL MeOH/H₂O.
-
Electrolysis: Apply a constant current (CCE) of 10–15 mA/cm². Stir at RT.
-
Charge: 3–4 F/mol.
-
-
Monitoring: Monitor voltage stability. A sharp rise indicates electrode passivation (cleaning required).
-
Workup: Evaporate MeOH. Dilute residue with water.[1] Extract with EtOAc or filter precipitate.[2]
Mechanism: The iodide (I⁻) is oxidized to [I]⁺ or I₂, which reacts with the thiol to form a sulfenyl iodide. Subsequent oxidation and nucleophilic attack by the amine yield the sulfonamide.[4]
Comparative Data Analysis
| Metric | Method A (Aqueous) | Method B (Mechanochem) | Method C (Electrochem) |
| Atom Economy | High | Very High | Moderate (requires electrolyte) |
| E-Factor | < 5 (Excellent) | < 1 (Outstanding) | ~5–10 |
| Reaction Time | 30–60 min | 20–40 min | 2–4 hours |
| Scalability | High (kg scale) | Medium (Batch limited) | High (Flow chem compatible) |
| Energy Input | Low (Stirring) | Medium (Motor) | Low (Electricity) |
Visualizations
Workflow: Green Synthesis Selection Guide
Caption: Decision tree for selecting the optimal green synthesis protocol based on substrate properties.
Mechanism: Electrochemical Oxidative Coupling
Caption: Simplified mechanistic pathway for the electrochemical oxidative coupling of thiols and amines.
References
-
De Luca, L., & Giacomelli, G. (2008).[5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5] The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Jafarpour, M., Rezaeifard, A., & Golshani, T. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides.[6][7] Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140–148. Link
-
Blum, S. P., et al. (2021). Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie International Edition, 60(10), 5056–5062.[8] Link
-
Zhang, F., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols.[9] Journal of the American Chemical Society, 141(14), 5640–5644. Link
-
Tan, W., et al. (2024).[10] Mechanochemical Copper-Catalyzed Synthesis of NH-Sulfonimidamides by Oxidative Amination of Primary Sulfinamides.[11] ACS Sustainable Chemistry & Engineering, 12(43), 16045–16053. Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Electrochemistry opens ways for the sustainable production of sulfonamides | COM / Communication and Media [press.uni-mainz.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyridine Sulfonamides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis and purification. This guide is specifically designed for researchers, chemists, and drug development professionals struggling with a common but frustrating bottleneck: removing unreacted aniline from pyridine sulfonamide products .
Below, we deconstruct the chemical causality behind this challenge and provide field-proven, self-validating protocols to ensure high-purity isolation.
Workflow Visualization
Figure 1: Orthogonal purification workflows for isolating pyridine sulfonamides from unreacted aniline.
Troubleshooting & FAQs
Q1: Why is removing unreacted aniline from pyridine sulfonamides notoriously difficult using standard acidic washes?
The Causality: The difficulty arises from a lack of orthogonal basicity. Aniline is a primary amine and a weak base (conjugate acid pKₐ ~4.6). Pyridine is also a weak base (conjugate acid pKₐ ~5.2). If you attempt to remove the aniline impurity by washing the organic layer with an acidic aqueous solution (e.g., 1M HCl), you will inevitably protonate the pyridine ring of your synthesized product. This causes both the impurity and the desired product to partition into the aqueous layer, resulting in failed separation and severe yield loss.
Q2: How can we leverage the Hinsberg principle to achieve orthogonal separation?
The Causality: To achieve separation, we must shift our focus from the basic nitrogen atoms to the acidic proton. The N-H bond of a secondary sulfonamide (formed from a primary amine like aniline) is highly acidic (pKₐ ~8-10) due to the strong electron-withdrawing effect of the sulfonyl group[1][2]. Unreacted aniline lacks this acidic proton.
By treating the crude organic mixture with a strong aqueous base, the pyridine sulfonamide is selectively deprotonated, forming a highly water-soluble sodium salt[3][4]. The unreacted aniline remains a neutral organic molecule and stays in the organic solvent.
Protocol 1: Modified Hinsberg Acid-Base Extraction This self-validating protocol is ideal for scale-up and single-target synthesis.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Base Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 2N aqueous NaOH[3]. Shake vigorously and vent to release any pressure.
-
Phase Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of the pyridine sulfonamide. The organic layer retains the unreacted aniline.
-
Organic Wash: Drain the aqueous layer into a clean flask. Wash this aqueous layer once more with fresh organic solvent to ensure the complete removal of trace aniline.
-
Acidification (Self-Validation Step): Carefully acidify the combined aqueous layers using 2N HCl until the pH reaches ~4-5. Validation: Monitor continuously with pH paper; the solution will turn cloudy and precipitate as the neutral sulfonamide is regenerated[4].
-
Product Isolation: Extract the acidified aqueous layer with fresh Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure pyridine sulfonamide.
Q3: What if my pyridine sulfonamide is sensitive to strong aqueous base, or I am conducting high-throughput library synthesis?
The Causality: Liquid-liquid extraction is a severe bottleneck for parallel library synthesis. For base-sensitive substrates or automated workflows, polymer-supported scavenger resins are the optimal choice[5].
Polymer-bound isocyanate or ketoester resins act as electrophilic scavengers[6][7]. The isocyanate functional group reacts rapidly and irreversibly with nucleophilic primary amines (aniline) to form a covalently bound urea[6]. The nitrogen atom of the pyridine sulfonamide product is both sterically hindered and electronically deactivated by the sulfonyl group, rendering it non-nucleophilic under these conditions. Consequently, the unreacted aniline becomes tethered to the solid support, while the pure product remains in solution.
Protocol 2: Solid-Phase Scavenging using Polymer-Bound Isocyanate This protocol is ideal for parallel medicinal chemistry and base-sensitive compounds.
-
Resin Calculation: Determine the theoretical millimoles of unreacted aniline remaining (assume a worst-case scenario: 100% of the excess equivalents used in the reaction remain). Calculate the required mass of polymer-bound isocyanate resin based on its loading capacity (typically 1.5 - 2.0 mmol/g).
-
Addition: Add 1.5 to 2.0 equivalents of the scavenger resin directly to the crude reaction mixture dissolved in a compatible swelling solvent (e.g., Dichloromethane, THF, or Propan-2-ol)[6].
-
Incubation (Self-Validation Step): Agitate the suspension gently at room temperature for 2 to 4 hours. Validation: Withdraw a 10 µL aliquot, dilute, and analyze via LC-MS or TLC. The aniline peak/spot should be completely absent before proceeding.
-
Filtration: Filter the mixture through a fritted syringe or filter paper to remove the resin[5]. Wash the resin bed twice with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Evaporate the combined filtrates in vacuo to obtain the aniline-free pyridine sulfonamide.
Data Presentation: Method Comparison
| Parameter | Acid-Base Extraction (Hinsberg Principle) | Scavenger Resin (Polymer-Bound Isocyanate) |
| Scalability | Excellent (Multi-gram to Kilogram scale) | Limited (Best for <500 mg scale) |
| Reagent Cost | Very Low (NaOH, HCl, standard solvents) | Moderate to High (Functionalized resins) |
| Time per Sample | ~1.5 - 2 Hours (Manual phase separation) | ~3 - 4 Hours (Mostly hands-off incubation time) |
| Chemoselectivity | Relies on pKₐ differences (Base sensitivity is a risk) | Relies on nucleophilicity (Highly orthogonal) |
| Automation Compatibility | Poor (Requires liquid-liquid phase separation) | Excellent (Simple filtration step) |
References
-
Amerigo Scientific. "Scavenger Resins". URL: [Link]
-
Unacademy. "Hinsberg Reagent And Test". URL:[Link]
- Google Patents (US6897262B2). "Scavenger resin and processes for the use thereof".
-
Chemistry Learner. "Hinsberg Test: Definition, Procedure, and Mechanism". URL: [Link]
-
Wikipedia. "Hinsberg reaction". URL: [Link]
-
RSC Publishing. "Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines". URL:[Link]
Sources
- 1. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 2. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]
- 3. N-Phenylmethanesulfonamide | High-Purity | RUO [benchchem.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 6. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 7. Ketoester methacrylate resin, secondary amine clean-up in the presence of primary amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling & Stabilization of Pyridine-3-Sulfonyl Chloride
Executive Summary
Pyridine-3-sulfonyl chloride is a critical electrophilic building block in medicinal chemistry, notably utilized in the synthesis of sulfonamides and blockbuster drugs like Vonoprazan[1]. However, its high electrophilicity makes it exceptionally prone to rapid hydrolysis, yielding the inactive pyridine-3-sulfonic acid[1]. This guide provides mechanistic insights, quantitative data, and validated protocols to eliminate moisture-driven degradation and ensure high-yielding synthetic workflows[2].
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does pyridine-3-sulfonyl chloride hydrolyze so much faster than standard aryl sulfonyl chlorides (e.g., tosyl chloride)? A1: The enhanced reactivity is driven by the strong electron-withdrawing nature of the pyridine ring[3]. The electronegative nitrogen atom depletes electron density from the aromatic system, which in turn significantly increases the electrophilicity of the sulfonyl sulfur atom. This lowers the activation energy for nucleophilic attack by ambient water molecules, leading to rapid displacement of the chloride ion and the formation of pyridine-3-sulfonic acid and hydrochloric acid (HCl)[1][4].
Q2: How can I detect if my reagent has degraded before starting a critical synthesis? A2: Pyridine-3-sulfonyl chloride is typically a white to off-white crystalline solid with a distinct melting point[4]. Hydrolysis produces pyridine-3-sulfonic acid, which is highly polar and insoluble in non-polar organic solvents. Self-Validation Check: Dissolve a small aliquot of your batch in anhydrous dichloromethane (DCM). If a white, insoluble precipitate remains, it is highly likely the sulfonic acid degradation product. For quantitative assessment, use HPLC or NMR; the degraded acid will show a distinct shift in the aromatic protons due to the loss of the strongly deshielding sulfonyl chloride group.
Q3: My reaction requires an aqueous work-up. How do I prevent the unreacted sulfonyl chloride or the intermediate from hydrolyzing during this step? A3: Extended contact with water during work-up is a primary source of yield loss. If an aqueous quench is unavoidable, it must be performed using ice-cold water or brine (<5 °C) to kinetically suppress the hydrolysis rate[2]. Immediate extraction into a water-immiscible organic solvent (e.g., ethyl acetate or DCM) is mandatory to physically separate the sulfonyl chloride from the aqueous phase[2]. Alternatively, consider solvent evaporation and direct vacuum distillation, which has been shown to completely bypass work-up hydrolysis[5].
Section 2: Quantitative Stability & Hydrolysis Data
To understand the operational window, refer to the following stability metrics compiled from the stability profiling of heteroaromatic sulfonyl chlorides[3].
| Storage / Reaction Condition | Moisture Content | Temperature | Half-Life / Degradation Rate | Operational Recommendation |
| Ambient Air Storage | High (Humidity >50%) | 25 °C | Rapid degradation within hours | Unacceptable. Store under Ar/N2[4]. |
| Sealed, Refrigerated | Trace | 2–8 °C | Stable for 1–2 months[3] | Standard storage condition. |
| Anhydrous Solvent | KF < 50 ppm | 0–5 °C | Highly stable during addition | Ideal for reaction execution[2]. |
| Aqueous Work-up | Excess H₂O | 25 °C | Rapid hydrolysis (minutes) | Avoid. Use cold quench (<5 °C)[2]. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Anhydrous N-Sulfonylation (e.g., Vonoprazan Intermediate Synthesis)
Causality Focus: This protocol minimizes ambient moisture and controls the exothermic nucleophilic attack to favor sulfonylation over hydrolysis[1][2].
-
Glassware Preparation: Dry all multi-neck flasks and addition funnels in an oven at >100 °C for at least 4 hours[2]. Assemble the apparatus while hot and purge continuously with dry nitrogen or argon until ambient temperature is reached[2].
-
Solvent Validation: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Self-Validation Step: Perform a Karl Fischer (KF) titration prior to the reaction. Proceed only if the water content is <50 ppm.
-
Reagent Dissolution: Dissolve the amine nucleophile (e.g., 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) and a non-nucleophilic base (e.g., triethylamine or pyridine) in the anhydrous solvent[1][2].
-
Temperature Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–10 °C[1]. Reasoning: Low temperatures kinetically inhibit the competing hydrolysis reaction if trace moisture is present and control the exothermicity of the reaction[2].
-
Electrophile Addition: Dissolve pyridine-3-sulfonyl chloride in a minimum volume of anhydrous solvent. Add this solution dropwise over 30–60 minutes[1][2].
-
In-Process Control (IPC): Monitor the reaction via TLC or HPLC. Ensure the reaction is complete before exposing the mixture to any aqueous environment[1].
Protocol 2: Hydrolysis-Free Isolation via Vacuum Distillation
Causality Focus: Bypassing the aqueous work-up entirely eliminates the thermodynamic driving force for hydrolysis during purification[5].
-
Reaction Completion: Once IPC confirms complete conversion, do NOT add water to quench the reaction[5].
-
Solvent Removal: Transfer the crude reaction mixture to a rotary evaporator. Remove the primary reaction solvent and any volatile byproducts under reduced pressure.
-
Vacuum Distillation: Subject the crude residue to high-vacuum distillation (e.g., 0.4 kPa at 94 °C, depending on the specific product matrix)[5].
-
Collection: Collect the purified product in a pre-weighed, argon-flushed receiving flask. This method prevents the formation of pyridine-3-sulfonic acid impurities entirely[5].
Section 4: Workflows & Visualizations
Reaction pathways of pyridine-3-sulfonyl chloride: desired sulfonylation vs. undesired hydrolysis.
End-to-end anhydrous handling workflow to prevent hydrolysis of pyridine-3-sulfonyl chloride.
References
-
Preventing decomposition of sulfonyl chloride during reaction. Benchchem. 2
-
Application Notes and Protocols: The Role of 3-Pyridinesulfonate in the Synthesis of Vonoprazan Impurities. Benchchem.1
-
PYRIDINE-3-SULFONYL CHLORIDE HYDROCHLORIDE 16133-25-8 wiki. Guidechem. 4
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. 3
-
WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Google Patents.5
Sources
Troubleshooting discoloration in pyridine sulfonamide synthesis
Welcome to the technical support center for pyridine sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly discoloration, during their synthetic procedures. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical rationale to empower you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common discoloration issues observed during the synthesis of pyridine sulfonamides.
Q1: My reaction mixture turned a deep red/brown/black immediately after adding the sulfonyl chloride to the aminopyridine solution. What is happening?
This rapid and intense color change often points to one of three possibilities: the presence of highly reactive impurities, the formation of charge-transfer complexes, or an aggressive, unexpected side reaction.
-
Reactive Impurities: The most common culprits are oxidized or degraded starting materials. Old bottles of aminopyridines can oxidize over time, and sulfonyl chlorides can hydrolyze to sulfonic acids and HCl, or contain colored impurities from their own synthesis. The tertiary amine base (e.g., triethylamine) is also prone to oxidation, often appearing yellow or brown.
-
Charge-Transfer (CT) Complexes: Pyridine derivatives are well-known to form colored charge-transfer complexes with suitable electron acceptors. The sulfonyl chloride, being highly electrophilic, can act as an acceptor, forming a transient, intensely colored complex with the electron-rich aminopyridine. While often temporary, their presence can signify a highly reactive environment.
-
Side Reactions: In some cases, particularly with activated 2-aminopyridines, the sulfonyl chloride can promote aerobic oxidation of the tertiary amine base, leading to highly colored sulfonylethenamine byproducts.[1][2]
Diagnostic Steps:
-
Check Reagent Purity: Visually inspect all starting materials. Are they off-color?
-
Small-Scale Test: In a test tube, dissolve the aminopyridine in the solvent, then add the base. If the color appears here, the issue is with one of these two reagents. If not, add a small amount of sulfonyl chloride. A rapid color change implicates the sulfonyl chloride or a reaction between all three components.
-
TLC Analysis: Immediately take a TLC of the colored mixture. The presence of multiple new, colored spots that are not your starting materials or product indicates significant side reactions.
Q2: The reaction was initially clear, but it gradually turned yellow or brown over several hours. What are the likely causes?
A slow color change typically suggests a more gradual process, such as:
-
Air Oxidation: Electron-rich aminopyridines or the final sulfonamide product can be sensitive to atmospheric oxygen, especially if the reaction is heated.[3] This oxidation can lead to the formation of conjugated, colored impurities.
-
Product Instability: The newly formed pyridine sulfonamide might not be stable under the reaction conditions (e.g., prolonged heating, presence of excess base) and could be slowly degrading.
-
Solvent Degradation: Certain solvents, like THF, can contain peroxide impurities which can initiate radical reactions leading to colored byproducts.
Preventative & Corrective Actions:
-
Inert Atmosphere: The most crucial step is to run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen. Ensure solvents are properly degassed before use.
-
Temperature Control: Avoid excessive heating. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Test for peroxides in ether solvents if they have been stored for a long time.
Q3: My crude product is a dark, oily residue after workup. How can I begin to clean it up and identify the color source?
A dark crude product indicates the presence of significant impurities. The first step is purification, which can often remove the color.
-
Charcoal Treatment: A common first-line defense against colored impurities is treatment with activated carbon (charcoal).[4][5] Before full-scale purification, dissolve a small sample of your crude product in a suitable solvent (e.g., ethyl acetate, DCM), add a spatula tip of activated carbon, stir for 15-20 minutes, and filter through a celite plug. If the filtrate is significantly lighter in color, this is a viable purification step.[6]
-
Liquid-Liquid Extraction: Ensure your aqueous workup is effective. Sometimes, colored impurities can be acidic or basic and can be removed with an appropriate aqueous wash (e.g., dilute HCl, NaHCO₃, or brine).
-
Column Chromatography: This is the most powerful tool for separating the desired product from colored impurities.[7] The color itself can be a useful guide. If the color streaks throughout all fractions, it may indicate product instability on the silica gel. If the color sticks to the baseline or comes out as a distinct band, it can be separated.
Q4: I see a persistent yellow or brown band that co-elutes with my product during column chromatography. What are my options?
This is a frustrating but common problem. It suggests that the impurity has a polarity very similar to your product or that your product is degrading on the column.
-
Product Instability on Silica: Standard silica gel is acidic and can cause degradation of sensitive compounds.[8][9] To test for this, spot your crude material on a TLC plate, and then spot it again on the same plate 30 minutes later. Develop the plate. If you see a new spot or streaking from the second spot, your compound is likely degrading on the silica.
-
Change Eluent System: Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol. This can alter the relative polarities and improve separation.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of colored impurities. The impurity will ideally remain in the mother liquor.[7]
Q5: What are the most critical preventative measures I can take to ensure a clean, colorless synthesis from the start?
Proactive measures are always more effective than reactive troubleshooting.
-
Reagent Purity is Paramount:
-
Aminopyridines: If they are discolored, consider purification by recrystallization or distillation.
-
Sulfonyl Chlorides: Use freshly opened bottles or new reagents if possible.
-
Bases & Solvents: Use freshly distilled bases and anhydrous-grade, degassed solvents.
-
-
Maintain an Inert Atmosphere: Always run the reaction under a blanket of Nitrogen or Argon, especially if heating is required. This is the single most effective way to prevent oxidative side reactions.
-
Control Reaction Temperature: Add the sulfonyl chloride solution slowly to the amine solution, often at 0 °C, to control the initial exotherm. Only heat the reaction if necessary, and do not overheat.
-
Monitor the Reaction: Use TLC to monitor the reaction's progress. Once the starting material is consumed, proceed with the workup promptly. Letting the reaction stir for an extended period after completion can lead to product degradation.
Troubleshooting Workflows & Data
Workflow 1: Diagnosing the Source of Discoloration
This decision tree provides a logical pathway to pinpoint the cause of discoloration in your reaction.
Caption: A decision tree for troubleshooting discoloration.
Table 1: Common Impurities and Purification Strategies
| Observation | Potential Cause | Suggested Purification Method |
| Dark, non-polar spot on TLC | Polymerization or charring | Filtration through a short plug of silica/celite may remove baseline material. |
| Yellow/Brown baseline material | Oxidized amine impurities | Acid wash (e.g., 1M HCl) during workup to extract basic impurities. |
| Colored solid after evaporation | Impurity co-precipitated | Recrystallization from a suitable solvent system. |
| Product streaks on silica column | Product degradation on acidic silica | Use neutralized silica (1% Et₃N in eluent) or an alternative like alumina.[8][9] |
| Persistent color in main fractions | Co-eluting impurity | Try a different solvent system for chromatography or consider preparative HPLC. |
| General dark hue in solution | High MW conjugated byproducts | Treatment with activated carbon before other purification steps.[4][5] |
Key Reaction Mechanisms & Side Reactions
Understanding the desired reaction pathway and potential deviations is key to maintaining a clean synthesis.
Caption: Simplified reaction scheme showing the desired pathway and common side reactions.
The primary role of the base is to act as an acid scavenger, neutralizing the HCl that is produced.[10] This prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic.[10] However, side reactions like oxidation of the starting materials or hydrolysis of the sulfonyl chloride are common pitfalls that introduce color.[3][11]
Experimental Protocols
Protocol 1: General Procedure for a Clean Pyridine Sulfonamide Synthesis
-
Setup: Dry all glassware in an oven ( >100 °C) and assemble hot, allowing it to cool under a stream of dry nitrogen or argon.
-
Reagents: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the aminopyridine (1.0 eq) and anhydrous solvent (e.g., Dichloromethane or THF, approx. 0.1-0.2 M).
-
Base Addition: Add the base (e.g., Pyridine or Triethylamine, 1.5-2.0 eq).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a separate flask in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring aminopyridine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Workup: Quench the reaction with water or saturated ammonium chloride. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute acid (e.g., 1M HCl, if product is stable), saturated sodium bicarbonate, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the crude, colored product in a suitable organic solvent (e.g., Ethyl Acetate, Acetone, or Dichloromethane). Choose a solvent in which the product is highly soluble.
-
Carbon Addition: Add activated carbon to the solution. A general starting point is ~5-10% of the crude product's weight.
-
Stirring: Stir the suspension at room temperature for 20-30 minutes. Gentle heating can sometimes improve efficiency, but check for product stability first.
-
Filtration: Prepare a short plug of celite or filter paper in a Hirsch or Büchner funnel. Wet the plug with the clean solvent.
-
Removal: Filter the charcoal suspension through the plug, washing the plug with a small amount of fresh solvent to recover all the product.
-
Concentration: Collect the clear, decolorized filtrate and concentrate under reduced pressure.
References
-
Pereshivko, O. P., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Heterocyclic Communications, 22(5), pp. 333-337. Retrieved from [Link]
- Bloch, H. S. (1956). U.S. Patent No. 2,744,938. U.S. Patent and Trademark Office.
-
Wei, H., et al. (2016). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Universitat Politècnica de València. Retrieved from [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
-
Douglas, C. J., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(5), pp. 2211–2219. Retrieved from [Link]
- Hammerberg, E. S., & Shapiro, S. H. (1968). U.S. Patent No. 3,373,174. U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
-
Douglas, C. J., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(5), pp. 2211–2219. Retrieved from [Link]
-
GeeksforGeeks. (2023). Purification of Organic Compounds. Retrieved from [Link]
-
7activestudio. (2017, May 3). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. YouTube. Retrieved from [Link]
-
Balasubramanian, T. R., & Venkatasubramanian, N. (1975). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Phosphorus and Sulfur and the Related Elements, 8(2), pp. 179-182. Retrieved from [Link]
-
Desotec. (n.d.). Color or Odor Removal. Retrieved from [Link]
-
Doughty, D. G., & Glover, E. E. (1977). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, pp. 1593-1596. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.nu.edu.kz [research.nu.edu.kz]
- 3. Oxidation of some 4-substituted N-aminopyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. conceptsecotech.com [conceptsecotech.com]
- 5. desotec.com [desotec.com]
- 6. youtube.com [youtube.com]
- 7. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Part 1: Diagnostic FAQs – The Thermodynamics and Kinetics of Sulfonylation
Welcome to the Reaction Engineering & Troubleshooting Portal , curated by the Senior Application Science Team. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the thermodynamic and kinetic parameters of sulfonamide synthesis.
Below, we dissect the causality behind temperature control, provide diagnostic FAQs, and outline a self-validating experimental protocol to ensure high-fidelity sulfonamide formation.
Q1: Why is strict temperature control at 0 °C critical during the initial addition of sulfonyl chloride? A: The nucleophilic attack of an amine on a highly electrophilic sulfonyl chloride is a rapid, highly exothermic process. Initiating the reaction at 0 °C controls the kinetic trajectory of the reaction[1]. If the temperature is allowed to spike, the activation energy for competing side reactions is breached. Specifically, elevated temperatures accelerate the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid (especially in the presence of atmospheric moisture or aqueous bases), rapidly depleting your starting material[1][2].
Q2: I am using an electron-deficient aniline. The reaction stalls at room temperature. Should I apply heat? A: Yes, but with strategic caution. Aromatic amines (anilines) and sterically hindered secondary amines are significantly less nucleophilic because their nitrogen lone pair is delocalized into the aromatic ring or physically blocked[1]. While aliphatic amines react quantitatively at 0 °C to room temperature (25 °C), less reactive amines often require elevated temperatures (40 °C – 60 °C) to overcome the higher activation energy barrier[2]. Causality note: Always complete the reagent addition at 0 °C first to prevent immediate thermal degradation, then gradually warm the system.
Q3: What causes the formation of bis-sulfonamide byproducts, and how does temperature influence this? A: Bis-sulfonylation (over-reaction) occurs when the newly formed primary sulfonamide—which still possesses an acidic N-H proton—is deprotonated by the base and attacks a second equivalent of sulfonyl chloride. High temperatures increase the kinetic energy of these secondary nucleophiles. To suppress this, maintain the temperature below 25 °C for primary amines and strictly control the stoichiometry of the sulfonyl chloride (1.0 to 1.1 equivalents)[1].
Q4: How does temperature optimization differ when using Schotten-Baumann conditions? A: The Schotten-Baumann reaction utilizes a biphasic aqueous/organic system (e.g., water and dichloromethane) with an inorganic base like NaOH or Na₂CO₃[2][3]. Because water is present in vast excess, the risk of sulfonyl chloride hydrolysis is exponentially higher. Under these conditions, maintaining a strict 0 °C to 5 °C environment during the entire addition phase is non-negotiable to kinetically favor amine nucleophilic attack over hydroxide attack[2].
Part 2: Mechanistic & Workflow Visualizations
To understand the competing pathways, review the mechanistic diagram below. The desired pathway (blue) is kinetically favored at lower temperatures, while side reactions (red) are thermodynamically unlocked by excess heat.
Mechanistic pathways of sulfonamide synthesis and temperature-dependent side reactions.
Decision tree for optimizing reaction temperature based on amine reactivity.
Part 3: Quantitative Data on Temperature Impact
The following table summarizes empirical data demonstrating how temperature profiles dictate product distribution across different amine classes.
| Amine Class | Temperature Profile | Target Sulfonamide Yield (%) | Sulfonic Acid (Hydrolysis) (%) | Bis-sulfonamide (%) |
| Primary Aliphatic | 0 °C → 25 °C (RT) | 92 - 98% | < 2% | < 2% |
| Primary Aliphatic | 25 °C → 60 °C | 65 - 70% | 10% | 20 - 25% |
| Secondary Hindered | 0 °C → 25 °C (RT) | 40 - 50% | 5% | N/A |
| Secondary Hindered | 0 °C → 60 °C | 85 - 90% | 10% | N/A |
| Aromatic (Aniline) | 0 °C → 25 °C (RT) | 30 - 45% | 5% | < 1% |
| Aromatic (Aniline) | 0 °C → 60 °C | 88 - 94% | 5% | < 2% |
Data Interpretation: For highly reactive primary aliphatic amines, heating causes catastrophic over-reaction (bis-sulfonylation). Conversely, aromatic and hindered amines require thermal energy to achieve acceptable conversion rates.
Part 4: Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes anhydrous conditions (e.g., Pyridine/DCM) and includes built-in validation checks to ensure the reaction is proceeding correctly.
Materials Required:
-
Amine substrate (1.0 eq)
-
Sulfonyl chloride (1.05 - 1.1 eq)
-
Base: Pyridine or Triethylamine (TEA) (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation & Purging:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).
-
Causality: Moisture is the primary driver of sulfonyl chloride hydrolysis. An inert atmosphere prevents this baseline degradation.
-
-
Substrate Dissolution:
-
Dissolve the amine (1.0 eq) and the base (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
-
Thermal Equilibration (Validation Checkpoint 1):
-
Submerge the flask in an ice-water bath. Allow the system to equilibrate to 0 °C for 10 minutes.
-
Self-Validation: Insert an internal thermocouple. Do not proceed until the internal temperature reads ≤ 2 °C.
-
-
Electrophile Addition:
-
Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of DCM.
-
Add this solution dropwise over 15–30 minutes using an addition funnel or syringe pump.
-
Self-Validation (Checkpoint 2): Monitor the internal temperature. If the temperature exceeds 5 °C, pause the addition. A rapid temperature spike indicates an uncontrollable exothermic reaction, which will lead to impurity formation.
-
-
Reaction Propagation & Temperature Adjustment:
-
Once addition is complete, maintain at 0 °C for 30 minutes.
-
For Aliphatic Amines: Remove the ice bath and allow the reaction to naturally warm to room temperature (25 °C). Stir for 2–4 hours.
-
For Aromatic/Hindered Amines: Remove the ice bath, attach a reflux condenser, and gently heat the reaction to 40 °C – 60 °C using an oil bath or heating block for 4–12 hours.
-
-
Reaction Monitoring (Validation Checkpoint 3):
-
Take an aliquot, quench in water/EtOAc, and analyze via TLC or LC-MS.
-
Self-Validation: The disappearance of the amine mass/spot confirms completion. If a large peak corresponding to the sulfonic acid mass (M - Cl + OH) appears, your system was contaminated with moisture or overheated too early.
-
-
Quenching and Workup:
-
Cool the reaction back to room temperature.
-
Quench by adding 1M aqueous HCl (to neutralize excess base and unreacted amine).
-
Extract with DCM or EtOAc. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
-
References
-
MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations". Molecules. Available at: [Link]
-
Wikipedia. "Schotten–Baumann reaction". Wikimedia Foundation. Available at: [Link]
Sources
Advanced Technical Support Center: Purification of Polar Pyridine Sulfonamides
Welcome to the Technical Support Center for the chromatographic purification of polar pyridine sulfonamides. These molecules present a unique challenge in drug development and synthetic chemistry due to their dual-functional nature. This guide provides mechanistic insights, actionable troubleshooting strategies, and self-validating protocols to ensure high-purity isolation.
I. Mechanistic Overview: The Causality of Chromatographic Failure
To successfully purify pyridine sulfonamides, one must understand the chemical causality behind their interaction with stationary phases. Standard normal-phase chromatography relies on bare silica gel, which is densely populated with acidic silanol groups (Si-OH, pKa ~4.5–5.0).
When a pyridine sulfonamide traverses a standard silica column, two detrimental interactions occur:
-
Ion-Exchange & Acid-Base Anchoring: The pyridine ring contains an sp² hybridized nitrogen with a localized lone pair (typical pKa ~5.2). This basic nitrogen strongly interacts with the acidic protons of the silanol groups, leading to severe peak tailing, streaking, and irreversible adsorption[1].
-
Dual Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) acts as both a strong hydrogen bond donor and acceptor, further increasing the affinity for the polar stationary phase and exacerbating band broadening[2].
The Solution: Chromatographers must either mask the active silanols using a competitive amine modifier or transition to a less active stationary phase (e.g., Cyano-bonded silica or Reversed-Phase C18)[3].
II. Troubleshooting Guide & FAQs
Q1: My pyridine sulfonamide is streaking severely across the TLC plate. Should I just increase the polarity of my solvent system? A: No. Simply increasing the polarity (e.g., adding more methanol to a Dichloromethane/Methanol system) will force the compound off the column but will not resolve the underlying acid-base interaction. This results in the co-elution of impurities. Instead, you must neutralize the acidic sites on the silica. Flushing the packed column with a solvent system containing a small amount of a competitive base, such as 1–3% Triethylamine (TEA), will mask the active silanol sites and restore sharp peak shapes[4].
Q2: When should I abandon Normal-Phase (NP) silica for Reversed-Phase (RP) or Cyano columns? A: If your compound is highly polar and water-soluble, RP-C18 is mandatory. However, for intermediate polarity compounds where bare silica fails even with TEA, a Cyano-bonded phase is an excellent alternative. Cyano columns are significantly less active than bare silica, tolerate trace water variations, and provide superior peak shapes for polar basic compounds without the need for basic modifiers[3].
Q3: What is a reliable starting solvent system for non-hindered pyridine sulfonamides? A: For moderately lipophilic analogs, a starting system of Dichloromethane (DCM) and Methanol (MeOH) at a 100:3 ratio is a field-proven standard[5]. For highly lipophilic derivatives, a 20:1 DCM:Ethyl Acetate system can be highly effective[2].
III. Quantitative Data: Solvent System Selection Matrix
Summarizing the quantitative impact of various solvent systems and modifiers allows for rapid optimization.
| Solvent System | Stationary Phase | Additive / Modifier | Chromatographic Impact | Recommended Use Case |
| DCM / MeOH (100:3) | Bare Silica | None | Baseline to 0.2 Rf (Broad) | Non-basic or sterically hindered pyridine sulfonamides[5]. |
| DCM / EtOAc (20:1) | Bare Silica | None | 0.2 - 0.4 Rf | Highly lipophilic sulfonamide derivatives[2]. |
| Hexane / EtOAc (1:1) | Bare Silica | 1–3% TEA | Sharp peaks, reduced tailing | Standard basic pyridine sulfonamides prone to streaking[4]. |
| H₂O / MeCN Gradient | C18 (Reversed Phase) | 0.1% Formic Acid | High resolution, Rt dependent | Highly polar, water-soluble pyridine sulfonamides. |
| Hexane / IPA (9:1) | Cyano-bonded Silica | None | Sharp peaks, moderate retention | Basic compounds requiring normal-phase without amine modifiers[3]. |
IV. Validated Experimental Protocols
Every protocol below operates as a self-validating system , meaning built-in checks ensure the methodology is working before you commit your entire crude sample to the column.
Protocol A: Amine-Deactivated Normal Phase Chromatography
Use this protocol when dealing with organic-soluble pyridine sulfonamides that exhibit tailing.
-
TLC Titration (Self-Validation Step): Spot the crude mixture on two separate silica TLC plates. Develop Plate 1 in 100:3 DCM:MeOH[5]. Develop Plate 2 in 100:3:1 DCM:MeOH:TEA. Validation Check: If Plate 2 yields a sharp, circular spot while Plate 1 streaks, the TEA deactivation is validated. Proceed to step 2.
-
Column Deactivation: Dry-pack the column with standard silica gel. Flush the column with 3 column volumes (CV) of the deactivating solvent (e.g., DCM containing 2% TEA) to neutralize all acidic silanol sites[4].
-
Equilibration: Flush the column with 2 CV of your initial mobile phase (e.g., 100:3 DCM:MeOH) to remove excess, unbound TEA.
-
Sample Loading: Dry-load the sample by dissolving it in a minimal amount of volatile solvent, adding silica (1:3 ratio by weight), and evaporating to a free-flowing powder. This prevents band broadening at the column head.
-
Elution & Monitoring: Elute using the validated mobile phase. Monitor fractions via TLC (using the TEA-modified solvent system) or UV detection.
Protocol B: Reversed-Phase (C18) Flash Chromatography
Use this protocol for highly polar, water-soluble analogs.
-
Solubility Profiling (Self-Validation Step): Attempt to dissolve 1 mg of crude sample in 1 mL of 50:50 Water:Acetonitrile. Validation Check: Complete dissolution validates the use of RP-C18. Cloudiness indicates the need for Normal Phase or a higher organic starting gradient.
-
Column Equilibration: Equilibrate a C18 flash column with 5 CV of 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Causality: The acidic buffer protonates the pyridine ring, locking it into a single ionization state and preventing split peaks or retention time drift.
-
Gradient Elution: Apply a shallow gradient from 5% to 60% Acetonitrile over 15 CVs.
-
Fraction Consolidation: Lyophilize (freeze-dry) the pure fractions rather than using rotary evaporation. Prolonged heating in aqueous conditions can lead to the hydrolysis of the sulfonamide bond.
V. Workflow Visualization
Workflow for selecting the optimal chromatographic purification strategy for pyridine sulfonamides.
References
-
BetaBasic® Columns, Element Lab Solutions, [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting, oup.com,[Link]
-
Supporting Information - anilinoethynyl)pyridine Sulfonamide Receptors, Wiley-VCH,[Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies, MDPI,[Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
Minimizing side products in pyridine-3-sulfonamide reactions
Welcome to the technical support resource for the synthesis of pyridine-3-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on minimizing the formation of unwanted side products. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes.
Introduction to Pyridine-3-Sulfonamide Synthesis
The synthesis of pyridine-3-sulfonamide typically proceeds via the reaction of pyridine-3-sulfonyl chloride with an amine source, most commonly ammonia. While seemingly straightforward, this reaction is often plagued by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. Understanding the mechanisms behind the formation of these impurities is crucial for developing effective strategies to suppress them.
This guide will delve into the common issues, their root causes, and provide validated troubleshooting protocols to enhance the purity and yield of your pyridine-3-sulfonamide product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common issues encountered during the synthesis of pyridine-3-sulfonamide.
Question 1: I am observing a significant amount of a water-soluble impurity that is difficult to remove. What is it and how can I prevent its formation?
Answer: This is a very common issue, and the water-soluble impurity is most likely pyridine-3-sulfonic acid .
-
Root Cause: Pyridine-3-sulfonyl chloride is highly susceptible to hydrolysis. Even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the hydrolysis of the sulfonyl chloride starting material, forming the corresponding sulfonic acid. This side reaction is often a major contributor to yield loss.
-
Troubleshooting & Prevention:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or acetonitrile are common choices. It is recommended to use solvents with a water content of <50 ppm.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Careful Handling of Reagents: Ensure that the amine source (e.g., ammonia gas or solution) is also anhydrous.
-
Workflow for Minimizing Hydrolysis:
Caption: Workflow for minimizing hydrolysis of pyridine-3-sulfonyl chloride.
Question 2: My reaction mixture is showing a high-molecular-weight byproduct that is difficult to separate from the desired product. What could this be?
Answer: This byproduct is likely N,N-bis(pyridin-3-ylsulfonyl)amine or a related bis-sulfonamide derivative.
-
Root Cause: This side product forms when the initially formed pyridine-3-sulfonamide is deprotonated by a base present in the reaction mixture, and the resulting anion then reacts with another molecule of pyridine-3-sulfonyl chloride. This is more prevalent if an excess of a strong, non-nucleophilic base is used or if the reaction conditions favor the deprotonation of the sulfonamide.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a controlled excess of the amine nucleophile (e.g., ammonia) to ensure that the sulfonyl chloride is consumed rapidly, minimizing its opportunity to react with the product. A 2- to 3-fold excess of the amine is a good starting point.
-
Choice of Base: If a base is required, a non-nucleophilic, sterically hindered base can sometimes be beneficial, but careful control of stoichiometry is still paramount. In many cases, using the amine nucleophile itself as the base (in excess) is sufficient.
-
Slow Addition: Add the pyridine-3-sulfonyl chloride solution slowly to the amine solution. This maintains a high concentration of the amine relative to the sulfonyl chloride throughout the reaction, favoring the formation of the desired primary sulfonamide.
-
Reaction Scheme: Formation of Bis-sulfonamide
Caption: Pathway for the formation of the bis-sulfonamide side product.
Question 3: I am getting a complex mixture of products, and the reaction seems to be messy. How can I improve the overall selectivity?
Answer: A complex product mixture often points to issues with reaction temperature, solvent choice, or the purity of the starting materials.
-
Root Cause & Troubleshooting:
Parameter Potential Issue Recommended Action Temperature High temperatures can accelerate side reactions and decomposition. Maintain a low reaction temperature, typically between 0 °C and room temperature. Start with 0 °C and allow the reaction to slowly warm to room temperature. Solvent The solvent may not be optimal for the reaction, leading to poor solubility or unwanted side reactions. Dichloromethane (DCM) and acetonitrile are generally good choices. Ethereal solvents like THF can also be used. Avoid protic solvents like alcohols, as they can react with the sulfonyl chloride. Starting Material Purity Impurities in the pyridine-3-sulfonyl chloride can lead to a cascade of side reactions. Ensure the purity of the starting material. If it is old or has been improperly stored, it may have partially hydrolyzed. Consider purification of the sulfonyl chloride if its purity is questionable. -
Experimental Protocol: General Procedure for Pyridine-3-Sulfonamide Synthesis
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ammonia in an anhydrous solvent (e.g., a 2 M solution of ammonia in isopropanol, or bubble ammonia gas through the solvent).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve pyridine-3-sulfonyl chloride in a minimal amount of anhydrous solvent (e.g., DCM) and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred ammonia solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. If DCM was used, separate the organic layer. If a water-miscible solvent was used, it may need to be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
-
Summary of Key Parameters and Their Impact
| Parameter | Recommended Condition | Rationale | Potential Side Product if Deviated |
| Water Content | < 50 ppm in solvent | Prevents hydrolysis of sulfonyl chloride. | Pyridine-3-sulfonic acid |
| Temperature | 0 °C to Room Temperature | Minimizes decomposition and side reactions. | Complex mixture, decomposition products |
| Amine Stoichiometry | 2-3 fold excess | Favors formation of the primary sulfonamide. | N,N-bis(pyridin-3-ylsulfonyl)amine |
| Addition Rate | Slow, dropwise | Maintains a high concentration of amine relative to sulfonyl chloride. | N,N-bis(pyridin-3-ylsulfonyl)amine |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction with atmospheric moisture. | Pyridine-3-sulfonic acid |
References
Handling moisture sensitivity of sulfonyl chloride reagents
Welcome to the Technical Support Center for Reagent Handling. This guide is engineered for researchers, scientists, and drug development professionals dealing with the notorious moisture sensitivity of sulfonyl chloride reagents.
Sulfonyl chlorides are highly reactive electrophiles essential for synthesizing sulfonamides and sulfonate esters. However, their extreme sensitivity to atmospheric moisture often leads to degraded reagents, failed reactions, and significant safety hazards. This guide provides deep mechanistic insights, troubleshooting workflows, and self-validating experimental protocols to ensure your sulfonylation chemistry succeeds.
FAQ Section: The Fundamentals of Moisture Sensitivity
Q1: Why are sulfonyl chlorides so sensitive to moisture, and what exactly happens when they are exposed to water? A: The highly electrophilic sulfur atom in sulfonyl chlorides is highly susceptible to nucleophilic attack by water molecules[1]. This hydrolysis reaction proceeds via a trigonal bipyramidal transition state, leading to the displacement of the chloride leaving group[2][3]. The reaction yields the corresponding sulfonic acid and hydrogen chloride (HCl) gas[1]. This degradation not only destroys the active reagent but also generates corrosive HCl, which can cause dangerous pressure buildup in sealed storage containers and catalyze further side reactions[1].
Mechanism of sulfonyl chloride hydrolysis and degradation.
Q2: How fast does this hydrolysis occur, and does the structure of the sulfonyl chloride matter? A: The rate of hydrolysis is highly dependent on the structural substituents of the reagent. The reaction is generally bimolecular (SN2-like in character)[2][4]. Electron-withdrawing groups (e.g., p-NO2) increase the electrophilicity of the sulfur atom, accelerating the nucleophilic attack. Conversely, electron-donating groups (e.g., p-MeO) slow the hydrolysis down[4]. Furthermore, sulfonyl chlorides exhibit a massive kinetic preference for hydroxide ions over neutral water; for example, benzenesulfonyl chloride has a selectivity ratio (kOH-/kH2O) of 7 × 108[2].
Quantitative Data: Kinetic Solvent Isotope Effects (KSIE) for Sulfonyl Chloride Solvolysis Note: A KSIE (kH2O / kD2O) > 1.0 indicates that water acts as a nucleophile in the rate-determining step.
| Sulfonyl Chloride | KSIE (kH2O / kD2O) | Mechanistic Implication |
| Methanesulfonyl chloride | 1.56 | SN2 pathway with trigonal bipyramidal transition state[2]. |
| Benzenesulfonyl chloride | 1.56 - 1.79 | Bimolecular nucleophilic attack by solvent[2][4]. |
| p-Methoxybenzenesulfonyl chloride | 1.58 | Slower hydrolysis due to electron donation[4]. |
| p-Nitrobenzenesulfonyl chloride | 2.31 | Accelerated hydrolysis due to electron withdrawal[4]. |
Troubleshooting Guide: Common Issues & Solutions
Q3: My sulfonyl chloride has turned yellow/brown during storage. Is it still usable? A: Discoloration (yellowing or darkening) upon standing is a classic macroscopic sign of decomposition, a process accelerated by moisture ingress and ambient heat[5]. This degradation releases sulfur dioxide and hydrogen chloride[5]. While a very faint yellow tint might be tolerable for robust, large-scale reactions, significant darkening indicates compromised purity. Using degraded material will lead to low yields and complex impurity profiles. You must purify the reagent before use or synthesize a fresh batch[6].
Q4: I am getting very low yields in my sulfonylation reaction, and I suspect moisture is the culprit. How can I fix this? A: If water is present in your reaction mixture, it will competitively hydrolyze the sulfonyl chloride before it can react with your target amine or alcohol[6]. To troubleshoot, rigorously dry all glassware (>100 °C) and cool it under a stream of dry nitrogen or argon[7]. Ensure you are using strictly anhydrous solvents and bases. Finally, add the sulfonyl chloride slowly to a cooled (0 °C) solution of the nucleophile to minimize the concentration of the reactive electrophile and suppress side reactions[6][7].
Troubleshooting workflow for low yields in sulfonylation reactions.
Q5: I accidentally exposed a large amount of sulfonyl chloride to water, and it is reacting violently. What is the safest response? A: Sulfonyl chlorides react violently with water, releasing toxic and corrosive HCl gas in a highly exothermic process[8][9]. Do not add more water. If the reaction is uncontrollable, evacuate the area and allow it to subside under a functioning fume hood[5]. For intentional quenching of excess reagent post-reaction, never use plain water. Instead, slowly add the mixture to a stirred, ice-cold solution of a weak base (like sodium bicarbonate) to safely absorb the heat and neutralize the generated acid[5].
Experimental Protocols
Protocol 1: Purification of Degraded Sulfonyl Chlorides
Causality: Over time, sulfonyl chlorides accumulate sulfonic acid and HCl impurities due to ambient moisture. Removing these impurities restores electrophilic efficiency and prevents acid-catalyzed side reactions during your main synthesis.
-
For Liquid Sulfonyl Chlorides (e.g., Methanesulfonyl chloride): Perform fractional distillation under reduced pressure to separate the pure reagent from higher-boiling sulfonic acid residues[10].
-
For Solid Sulfonyl Chlorides (e.g., p-Toluenesulfonyl chloride): Dissolve the solid in an alcohol-free, non-hydroxylic solvent (e.g., dry toluene or petroleum ether)[10].
-
Neutralization: Wash the organic layer quickly with a cold, dilute sodium bicarbonate solution. Validation: This step neutralizes and extracts the highly polar sulfonic acid impurities into the aqueous phase[10].
-
Drying: Separate the organic phase, wash with cold water, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate[10].
-
Isolation: Evaporate the solvent under vacuum or recrystallize the product[10]. Validation: The purified solid should be colorless/white. Store immediately in a desiccator under an argon atmosphere[11].
Protocol 2: Anhydrous Sulfonylation Reaction Setup
Causality: Excluding moisture completely prevents competitive hydrolysis, ensuring the nucleophile (amine/alcohol) exclusively attacks the sulfonyl chloride.
-
Glassware Preparation: Dry all reaction flasks and stir bars in an oven at >100 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a continuous positive pressure of dry nitrogen or argon[7].
-
Reagent Preparation: Dissolve the target amine (1.0 eq) and an anhydrous organic base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in a freshly distilled, anhydrous solvent (e.g., DCM or THF)[6][7].
-
Temperature Control: Submerge the reaction flask in an ice bath to reach 0 °C. Causality: This controls the exothermicity of the reaction and minimizes thermal decomposition of the highly reactive electrophile[7].
-
Addition: Dissolve the purified sulfonyl chloride (1.1 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the stirred amine mixture over 15-30 minutes[7].
-
Monitoring (Self-Validation): Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Validate reaction completion via TLC or LC-MS by confirming the disappearance of the starting amine[6].
Protocol 3: Safe Quenching of Excess Sulfonyl Chloride
Causality: Direct addition of water to unreacted sulfonyl chloride causes a violent exotherm. A cold, weak aqueous base safely absorbs the heat and neutralizes the HCl byproduct simultaneously.
-
Preparation: Prepare a quenching bath consisting of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate, chilled in an ice bath[5].
-
Transfer: Transfer the completed reaction mixture to an addition funnel.
-
Quenching: Slowly add the reaction mixture dropwise into the vigorously stirred, cold bicarbonate solution[5].
-
Validation (Gas Evolution): Continue stirring for at least 30 minutes. The system is self-validating: wait until CO2 gas evolution completely ceases, indicating all residual sulfonyl chloride and acid have been neutralized[5].
-
Validation (pH Check): Verify the pH of the aqueous layer is neutral or slightly basic using pH paper, then proceed with standard aqueous extraction[5].
References
-
Methanesulfonyl chloride, ChemEurope,[Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention, HoriazonChemical,[Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides, PMC - NIH,[Link]
-
General procedures for the purification of Acid chlorides, LookChem,[Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides, Canadian Science Publishing,[Link]
-
SAFETY DATA SHEET - Fisher Scientific (1-Methyl-1H-imidazole-4-sulfonyl chloride), Fisher Scientific,[Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride, MDPI,[Link]
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.de [fishersci.de]
- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 11. Methanesulfonyl_chloride [chemeurope.com]
Technical Support Center: N-Phenylpyridine-3-sulfonamide Stability
Current Status: Operational Ticket Focus: Physicochemical Stability & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]
Introduction: The Molecule at a Glance
N-Phenylpyridine-3-sulfonamide is a robust scaffold often utilized in kinase inhibition and carbonic anhydrase research.[1] However, its stability profile is frequently misunderstood.[1][2] Users often confuse physical instability (precipitation) with chemical degradation (hydrolysis/oxidation).[1][2]
This guide deconstructs the stability profile of this compound, providing actionable troubleshooting workflows based on its specific electronic and structural properties.
Quick Reference Data
| Property | Value (Approx.) | Implication for Stability |
| pKa (Pyridine N) | ~2.5 – 3.0 | Weakly basic.[1][2] Will not protonate/dissolve in mild acid (pH 4-5).[1][2] |
| pKa (Sulfonamide NH) | ~9.5 – 10.0 | Weakly acidic.[1][2] Soluble as an anion at pH > 10.[1] |
| LogP | ~2.0 – 2.5 | Moderate lipophilicity.[1] High risk of precipitation in aqueous buffers.[1][2] |
| Hydrolytic Stability | High | Resistant to cleavage under physiological conditions.[1][2] |
| Oxidative Stability | Moderate | Pyridine ring susceptible to N-oxide formation.[1][2] |
Module 1: Solubility Troubleshooting (The "Crash Out" Issue)
User Complaint: "I diluted my DMSO stock into PBS, and the solution turned cloudy or the compound precipitated over time."
Root Cause: This is a physical stability failure, not chemical degradation.[1] At pH 7.4, N-phenylpyridine-3-sulfonamide exists primarily as a neutral, uncharged species.[1] The electron-withdrawing sulfonamide group lowers the basicity of the pyridine nitrogen, meaning it remains unprotonated (and hydrophobic) until the pH drops significantly below 3.
The "Golden Dilution" Protocol
To maintain stability in solution, you must bypass the "metastable zone" where the compound aggregates.
-
Prepare Stock: Dissolve solid in anhydrous DMSO to 10–50 mM.
-
Intermediate Step (Critical): Do not add DMSO stock directly to pure water.[1][2]
-
Why? The rapid polarity shift causes immediate, microscopic precipitation (the "Ouzo effect").
-
-
Correct Workflow:
Figure 1: Stepwise dilution strategy to prevent kinetic precipitation.
Recommended Cosolvents:
-
PEG400: 10–20% in final buffer (stabilizes the neutral species).[1][2]
-
Cyclodextrins: HP-β-CD (20% w/v) encapsulates the phenyl ring, drastically improving stability.[1][2]
Module 2: Chemical Stability & Degradation
User Complaint: "I see an extra peak in my HPLC/LC-MS chromatogram after 24 hours."
Root Cause Analysis:
Unlike esters or amides, the sulfonamide bond (
Degradation Pathways
-
Hydrolysis (Unlikely): Requires harsh conditions (e.g., 6M HCl at reflux) to cleave the S-N bond.[1][2] In PBS or media, this bond is stable.[1][2]
-
Oxidation (Likely): The pyridine nitrogen can react with dissolved oxygen or peroxides (common in aged PEG or Tween) to form Pyridine N-Oxide .[1][2]
-
Photolysis (Likely): The pyridine ring absorbs UV light.[1][2] Prolonged exposure can lead to ring-opening or polymerization.[1]
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying degradation products.[1][2]
Module 3: Forced Degradation Protocol
To validate the stability of your specific batch, perform this standard stress test (adapted from ICH Q1A).
Objective: Prove the compound is stable in your assay buffer.
| Stress Condition | Protocol | Expected Result |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | < 2% Degradation. (Pyridine protonation protects the ring).[1][2] |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | < 5% Degradation. (Sulfonamide ionization stabilizes the bond).[1] |
| Oxidation | 3% | Potential N-Oxide formation. (Monitor for +16 Da peak).[1][2] |
| Photostability | UV Light (300-400 nm), 24 hours | Variable. Protect samples with amber vials.[1][2] |
Technical Note: If significant degradation (>10%) occurs in Acid/Base, check for impurities.[1] Pure sulfonamides should withstand these conditions.
Module 4: Storage & Handling FAQs
Q: Can I store the DMSO stock at -20°C? A: Yes, but aliquot it . Repeated freeze-thaw cycles introduce moisture.[1][2] DMSO is hygroscopic; water absorption will eventually cause the compound to precipitate inside the DMSO stock upon freezing.
Q: Why does my compound stick to the plastic tips? A: This molecule is lipophilic (LogP ~2.3).[1][2] It adsorbs to polypropylene.[1][2]
-
Solution: Use Low-Retention tips and glass vials for intermediate dilutions.[1][2] Add 0.01% Tween-20 to buffers before adding the compound to saturate surface binding sites.[1]
Q: Is the compound stable in cell culture media? A: Chemically, yes.[1][2] Physically, risky.[1][2] Serum proteins (BSA/FBS) will bind the compound (reducing free concentration), but they also prevent precipitation.[1]
-
Validation: Measure concentration in the supernatant after centrifugation (10,000 x g) to ensure the compound hasn't crashed out.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[1] Link
-
PubChem. Pyridine-3-sulfonamide Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions."[1][2] Journal of Hazardous Materials (2012).[1][2] (Demonstrates high hydrolytic stability of the sulfonamide bond).[1][5] Link
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry (2011).[1][2] (Discusses pyridine nitrogen basicity and N-oxide liability). Link[1][2]
Sources
- 1. N-[2-(trifluoromethoxy)phenyl]pyridine-3-sulfonamide | C12H9F3N2O3S | CID 4462188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopic Analysis of n-Phenylpyridine-3-sulfonamide
This technical guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of n-Phenylpyridine-3-sulfonamide, a molecular scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It provides a comparative analysis against structurally related analogs to illuminate the subtle electronic and structural effects that govern chemical shifts and coupling patterns. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable structural elucidation.
Section 1: Foundational Principles of ¹H NMR for Aromatic Sulfonamide Analysis
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining molecular structure. In the context of n-Phenylpyridine-3-sulfonamide, three core parameters are paramount:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of a proton. Electron-withdrawing groups, such as the sulfonyl group (-SO₂) and the nitrogen within the pyridine ring, decrease the electron density around nearby protons, shifting their signals to a higher frequency (downfield). Aromatic protons typically resonate in the 6.5-8.5 ppm region, while the labile sulfonamide proton (-SO₂NH-) can appear over a wider range, often between 8.0 and 11.0 ppm, and its signal may be broadened by exchange.[1]
-
Signal Integration: The area under an NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative count of the protons contributing to each resonance.
-
Spin-Spin Coupling (J-coupling): The magnetic influence of non-equivalent neighboring protons causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of protons. For aromatic systems, coupling between adjacent (ortho) protons is typically strongest (6-8 Hz), followed by meta (2-3 Hz) and para (0-1 Hz) coupling.[2]
Section 2: Experimental Protocol for High-Quality ¹H NMR Data Acquisition
A reliable interpretation is predicated on a high-quality spectrum. The following protocol outlines a self-validating system for acquiring clean, high-resolution ¹H NMR data.
Sample Preparation Methodology
The quality of the NMR sample profoundly affects the resulting spectrum. The objective is to prepare a clear, homogenous solution free of particulate matter.
-
Quantify Sample: Weigh approximately 5-25 mg of the n-Phenylpyridine-3-sulfonamide sample into a clean, dry vial.[3] This concentration is optimal for obtaining a strong signal in a minimal number of scans without causing line broadening due to high viscosity.[3]
-
Select Solvent: Add approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[4] DMSO-d₆ is particularly effective for sulfonamides as it readily dissolves the compound and its hydrogen-bonding capability often results in a sharper -NH signal compared to less polar solvents like CDCl₃.
-
Ensure Dissolution: Vortex or gently warm the vial to ensure the sample is fully dissolved. A secondary vial is recommended for this step to avoid contaminating the NMR tube.[3]
-
Filter Sample: Draw the solution into a Pasteur pipette that has been tightly plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any suspended particles that can distort the magnetic field homogeneity and degrade spectral resolution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[3]
Data Acquisition Parameters
These parameters are typical for a 400 MHz spectrometer and can be adapted as needed. The goal is to maximize signal-to-noise while achieving sufficient resolution.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A 30° pulse angle is used when acquiring multiple scans to allow for a shorter relaxation delay (d1) while minimizing intensity distortions.[5] |
| Spectral Width (SW) | -2 to 12 ppm (or ~16 ppm) | This range comfortably encompasses the aromatic and sulfonamide proton signals.[5][6] |
| Acquisition Time (AQ) | 3.0 - 4.0 s | An acquisition time of at least 3 seconds is generally sufficient to allow the FID (Free Induction Decay) to decay, ensuring good digital resolution without acquiring excessive noise.[5][7] |
| Relaxation Delay (d1) | 2.0 s | A 2-second delay between scans allows for adequate, though not complete, relaxation of most protons, providing a good balance between signal intensity and experiment time for qualitative analysis. For strictly quantitative measurements, d1 should be at least 5 times the longest T1 relaxation time. |
| Number of Scans (NS) | 8 to 16 | Co-adding a minimum of 8 scans helps to average out random noise and reduce spectral artifacts, improving the overall signal-to-noise ratio.[7] |
Experimental Workflow Diagram
Caption: Workflow for 1H NMR analysis.
Section 3: Detailed ¹H NMR Interpretation of n-Phenylpyridine-3-sulfonamide
The structure of n-Phenylpyridine-3-sulfonamide contains two distinct aromatic rings and a sulfonamide linker, leading to a complex but interpretable ¹H NMR spectrum.
Molecular Structure with Proton Assignments
Caption: Structure of n-Phenylpyridine-3-sulfonamide.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| NH | ~10.5 | Singlet, broad | 1H | - |
| H-2 | ~8.8 | Doublet | 1H | ~2.0 (meta) |
| H-6 | ~8.6 | Doublet of Doublets | 1H | ~4.8 (ortho), ~1.5 (meta) |
| H-4 | ~8.1 | Doublet of Triplets | 1H | ~8.0 (ortho), ~2.0 (meta) |
| H-5 | ~7.5 | Triplet of Doublets | 1H | ~8.0 (ortho), ~4.8 (ortho) |
| H-2'/H-6' (Phenyl) | ~7.2 | Doublet | 2H | ~7.5 (ortho) |
| H-3'/H-5' (Phenyl) | ~7.0 | Triplet | 2H | ~7.5 (ortho) |
| H-4' (Phenyl) | ~6.8 | Triplet | 1H | ~7.5 (ortho) |
Note: The exact chemical shifts and coupling constants can vary slightly based on sample concentration and solvent. The values presented are representative.
Interpretation Narrative:
-
Sulfonamide Proton (NH, ~10.5 ppm): This downfield singlet is characteristic of a sulfonamide proton in DMSO-d₆. Its broadness is due to moderate-rate chemical exchange with trace amounts of water and quadrupolar broadening from the adjacent ¹⁴N nucleus.
-
Pyridine Protons (H-2, H-4, H-5, H-6): These four protons are the most diagnostic.
-
H-2 (~8.8 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded proton in the molecule due to the strong anisotropic and inductive effects of the nitrogen atom. It appears as a doublet due to meta-coupling with H-4.
-
H-6 (~8.6 ppm): Also ortho to the nitrogen, this proton is significantly deshielded. It is split into a doublet of doublets by ortho-coupling to H-5 and meta-coupling to H-4.
-
H-4 (~8.1 ppm): This proton is ortho to the electron-withdrawing sulfonyl group, which shifts it downfield. It exhibits complex splitting from ortho-coupling to H-5 and meta-coupling to both H-2 and H-6.
-
H-5 (~7.5 ppm): This proton is the most upfield of the pyridine signals, being meta to the sulfonyl group and relatively distant from the nitrogen. It is split by two ortho neighbors, H-4 and H-6.
-
-
Phenyl Protons (H-2'/H-6', H-3'/H-5', H-4'): These five protons on the N-phenyl ring appear as a set of multiplets in the more upfield aromatic region. The sulfonamide group is weakly activating, leading to a slight upfield shift compared to benzene (7.36 ppm). The ortho protons (H-2'/H-6') are typically the most downfield of this group, followed by the meta (H-3'/H-5') and para (H-4') protons.
Section 4: Comparative Spectral Analysis
To fully appreciate the spectral features of n-Phenylpyridine-3-sulfonamide, it is instructive to compare it with two key analogs: N-Phenylbenzenesulfonamide and Pyridine-3-sulfonamide . This comparison isolates the spectroscopic influence of the pyridine ring and the N-phenyl substituent.
Comparative Data Table
| Proton Assignment | n-Phenylpyridine-3-sulfonamide (δ, ppm) | N-Phenylbenzenesulfonamide (δ, ppm)[8] | Pyridine-3-sulfonamide (δ, ppm) |
| Pyridine H-2 | ~8.8 | - | ~8.9 |
| Pyridine H-6 | ~8.6 | - | ~8.7 |
| Pyridine H-4 | ~8.1 | - | ~8.2 |
| Pyridine H-5 | ~7.5 | - | ~7.6 |
| Phenyl (SO₂) H-ortho | - | ~7.85 | - |
| Phenyl (SO₂) H-meta/para | - | ~7.50 | - |
| Phenyl (NH) H-ortho | ~7.2 | ~7.12 | - |
| Phenyl (NH) H-meta | ~7.0 | ~7.28 | - |
| Phenyl (NH) H-para | ~6.8 | ~7.05 | - |
| NH / NH₂ | ~10.5 (NH) | ~10.4 (NH) | ~7.4 (NH₂) |
Analysis of Structural Effects:
-
n-Phenylpyridine-3-sulfonamide vs. N-Phenylbenzenesulfonamide:
-
The most striking difference is the replacement of the highly deshielded pyridine proton signals with the typical signals of a monosubstituted benzene ring (~7.5-7.9 ppm) in N-Phenylbenzenesulfonamide.[8]
-
This comparison directly demonstrates the powerful deshielding effect of the pyridine nitrogen on its α-protons (H-2, H-6), shifting them downfield by approximately 1 ppm compared to the protons on the benzenesulfonyl ring.
-
The chemical shifts of the N-phenyl protons are very similar in both molecules, indicating that the electronic nature of the pyridine-3-sulfonyl group is comparable to the phenylsulfonyl group in its effect on the adjacent aniline ring.
-
-
n-Phenylpyridine-3-sulfonamide vs. Pyridine-3-sulfonamide:
-
The pyridine proton signals in both compounds are very similar, confirming that the N-phenyl group has only a minor electronic influence on the distant pyridine ring.
-
The primary difference is the absence of the N-phenyl proton signals (~6.8-7.2 ppm) in Pyridine-3-sulfonamide.
-
Furthermore, the sulfonamide signal changes from a single NH proton (~10.5 ppm) to two NH₂ protons, which typically appear further upfield (~7.4 ppm in DMSO-d₆ for a primary sulfonamide) and integrate to 2H.[9] This highlights how substitution on the sulfonamide nitrogen significantly impacts its chemical shift.
-
Conclusion
The ¹H NMR spectrum of n-Phenylpyridine-3-sulfonamide is characterized by a set of four distinct, downfield-shifted signals for the pyridine ring protons and a typical three-signal pattern for the N-phenyl ring protons. The proton at the C-2 position of the pyridine ring is the most deshielded due to its proximity to the ring nitrogen.
By conducting a comparative analysis with N-Phenylbenzenesulfonamide and Pyridine-3-sulfonamide, we can confidently assign each signal and rationalize its chemical shift based on predictable electronic and anisotropic effects. This systematic approach, combining high-quality data acquisition with logical, comparative interpretation, provides an authoritative framework for the structural verification of n-Phenylpyridine-3-sulfonamide and related heterocyclic compounds in a drug discovery and development setting.
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Polish Pharmaceutical Society. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]
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A Senior Application Scientist's Guide to FTIR Spectrum Analysis of Sulfonamide Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Sulfonamide Moiety and its Spectroscopic Interrogation
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone of modern medicinal chemistry. Its presence in a vast array of pharmaceuticals, from diuretics to antibacterial agents, underscores the necessity for precise and efficient analytical techniques for its characterization.[1][2] Among the arsenal of analytical methods, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative approach to identifying and characterizing the sulfonamide functional group.[3] This guide, written from the perspective of a seasoned application scientist, provides an in-depth comparison of FTIR spectroscopy with other analytical techniques for the analysis of sulfonamides, supported by experimental data and detailed protocols. We will delve into the nuances of spectral interpretation, explore the factors influencing vibrational frequencies, and offer a practical workflow for obtaining high-quality FTIR data for sulfonamide-containing compounds.
The Sulfonamide Functional Group: A Structural Overview
The sulfonamide functional group consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a nitrogen atom and a carbon atom.[4] This arrangement gives rise to a unique set of vibrational modes that are readily detectable by FTIR spectroscopy.
Caption: General structure of the sulfonamide functional group.
Decoding the FTIR Spectrum of Sulfonamides: Characteristic Absorption Bands
The diagnostic power of FTIR in analyzing sulfonamides lies in the identification of several key absorption bands. These bands correspond to the stretching and bending vibrations of the constituent bonds within the sulfonamide moiety.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Primary Sulfonamides) | 3390–3323 | Strong | Two distinct bands for asymmetric and symmetric stretching. |
| N-H Stretch (Secondary Sulfonamides) | 3279–3229 | Strong | A single, often broad, band. |
| S=O Asymmetric Stretch | 1344–1317 | Strong | One of the most characteristic and intense bands. |
| S=O Symmetric Stretch | 1187–1147 | Strong | Another highly characteristic and intense band. |
| S-N Stretch | 924–906 | Medium | Can sometimes be coupled with other vibrations. |
Table 1: Characteristic FTIR Absorption Bands of Sulfonamide Functional Groups.[5]
The "Tale-Tell" S=O Stretches
The most prominent and reliable indicators of a sulfonamide group in an FTIR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.[5] The exact positions of these bands can be influenced by the electronic environment around the sulfonamide group. Electron-withdrawing groups attached to the sulfur or nitrogen atoms can lead to a shift to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers.
N-H Stretching: A Window into Substitution
The N-H stretching region (3500-3200 cm⁻¹) provides valuable information about the degree of substitution on the sulfonamide nitrogen.
-
Primary sulfonamides (R-SO₂NH₂) exhibit two distinct N-H stretching bands, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.
-
Secondary sulfonamides (R-SO₂NHR') show a single N-H stretching band. The position and broadness of this band can be indicative of hydrogen bonding.[3]
-
Tertiary sulfonamides (R-SO₂NR'R'') lack an N-H bond and therefore do not exhibit absorption in this region.
The Impact of Hydrogen Bonding
Intermolecular hydrogen bonding plays a significant role in the FTIR spectra of primary and secondary sulfonamides. The formation of hydrogen bonds between the N-H proton of one molecule and a sulfonyl oxygen of another leads to a broadening and a shift to lower frequency of the N-H stretching band.[6][7] This phenomenon is a key consideration when analyzing solid-state or concentrated samples. The variation in the shape, shift, and intensity of IR absorption peaks can provide sufficient information for the occurrence of intermolecular interactions.[8]
A Comparative Analysis: FTIR vs. Other Analytical Techniques
While FTIR is a powerful tool for the initial identification and characterization of sulfonamides, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Information Provided | Strengths | Limitations |
| FTIR Spectroscopy | Presence of functional groups.[9] | Fast, non-destructive, versatile for solid and liquid samples, provides a "molecular fingerprint".[3] | Limited information on the overall molecular skeleton and connectivity.[9] |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[9] | Unparalleled for complete structural elucidation of unknown compounds.[9] | Lower sensitivity compared to MS, requires larger sample amounts, and can be more time-consuming.[10] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns.[9] | High sensitivity, requires very small sample amounts.[9] | Isomers can be difficult to distinguish, and fragmentation patterns can be complex to interpret.[9] |
Table 2: Comparison of FTIR, NMR, and Mass Spectrometry for the Analysis of Sulfonamides.
Caption: Logical workflow for the structural elucidation of a sulfonamide-containing compound.
Experimental Protocol: ATR-FTIR Analysis of a Solid Sulfonamide Sample
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation, making it ideal for the rapid screening of pharmaceutical powders.[1]
I. Instrument and Accessory Preparation
-
Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The optical components should be at a stable temperature.[11]
-
ATR Accessory Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. It is crucial to remove any residual sample from previous analyses.[4]
-
Background Spectrum Acquisition: With the clean ATR crystal exposed to the ambient air, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[12]
II. Sample Analysis
-
Sample Application: Place a small amount of the solid sulfonamide powder onto the center of the ATR crystal. Only a few milligrams of the sample are required to completely cover the crystal surface.[4]
-
Application of Pressure: Use the ATR pressure arm to apply consistent and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum. For powdered solids, grinding to a finer powder can result in sharper spectral features.[4]
-
Spectrum Acquisition: Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. The number of co-added scans for the sample is usually the same as for the background (16-32 scans).[12]
III. Data Processing and Interpretation
-
Automated Background Subtraction: The instrument software will automatically subtract the previously collected background spectrum from the sample spectrum.
-
ATR Correction (Optional but Recommended): An ATR correction algorithm can be applied to the spectrum. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.
-
Peak Identification and Interpretation: Identify the characteristic absorption bands of the sulfonamide functional group as detailed in Table 1. Compare the obtained spectrum with a reference library of known sulfonamide compounds for confirmation.
Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sulfonamide sample.
Conclusion: FTIR as an Indispensable Tool in Sulfonamide Analysis
FTIR spectroscopy stands as a rapid, reliable, and information-rich technique for the analysis of sulfonamide functional groups. Its ability to provide a unique "molecular fingerprint" makes it an invaluable tool for raw material identification, quality control, and preliminary structural characterization in the pharmaceutical industry.[1] While NMR and Mass Spectrometry are essential for complete structural elucidation, FTIR provides the foundational functional group information in a fraction of the time and with minimal sample preparation. By understanding the principles of spectral interpretation and adhering to robust experimental protocols, researchers can effectively leverage the power of FTIR to accelerate their drug discovery and development efforts.
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Pharmaceutical Raw Material Analysis with FTIR-ATR. (2025, August 25). NGS-Technology. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022, October 31). National Center for Biotechnology Information. [Link]
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Analysis of sulfonamides. (n.d.). Slideshare. [Link]
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Kikkawa, S., Okayasu, M., Hikawa, H., & Azumaya, I. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(6), 3465–3472. [Link]
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FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.). ResearchGate. [Link]
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Hydrogen Bonding in Sulfonamides. (2001, December 15). PubMed. [Link]
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Quantitative analysis of twelve sulfonamides in honey after acidic hydrolysis by high-performance liquid chromatography with post-column derivatization and fluorescence detection. (2004, August 20). PubMed. [Link]
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Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields: A brief review. (2022, January 1). Reviews in Analytical Chemistry, 41(1), 21-33. [Link]
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Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. (2023, September 21). Research Journal of Pharmacy and Technology, 16(9), 4363-4369. [Link]
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Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation. (2020, April 9). National Center for Biotechnology Information. [Link]
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NMR vs IR Spectroscopy: Determine Functional Groups. (2025, September 22). Patsnap. [Link]
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DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. (2021). RASĀYAN Journal of Chemistry, 14(3), 1558-1564. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Pyridine Sulfonamides
Introduction: The Critical Role of Fragmentation Analysis in Sulfonamide Drug Development
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and impurity profiling. Sulfonamides, a cornerstone class of synthetic antimicrobials, are widely utilized in both human and veterinary medicine.[1] Within this class, pyridine-containing sulfonamides represent a significant subclass with distinct physicochemical properties. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of pyridine sulfonamides against other aromatic sulfonamides, supported by experimental data and mechanistic insights. By understanding the nuanced fragmentation pathways, researchers can more effectively and accurately characterize these vital pharmaceutical compounds.
Pillar 1: The Expertise & Experience - General Fragmentation Pathways of Aromatic Sulfonamides
Before delving into the specifics of pyridine sulfonamides, it is essential to grasp the common fragmentation routes observed for the broader class of aromatic sulfonamides under collision-induced dissociation (CID) in positive ion electrospray ionization (ESI) mass spectrometry.
Protonation of the sulfonamide moiety typically initiates the fragmentation cascade. The most common and diagnostic fragmentation patterns for aromatic sulfonamides involve the cleavage of the S-N bond and the C-S bond of the sulfonyl group. This leads to the formation of several characteristic product ions.
A key fragmentation pathway involves the heterolytic cleavage of the S-N bond, which results in the formation of the benzenesulfonyl cation or a related structure. Another significant fragmentation route is the cleavage of the C-S bond, often accompanied by rearrangements.
A widely reported fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO2), a process that can be influenced by the substituents on the aromatic ring.[2]
Pillar 2: Trustworthiness - A Comparative Analysis of Pyridine vs. Non-Pyridine Sulfonamides
The introduction of a pyridine ring into the sulfonamide structure significantly influences the fragmentation pathways compared to other aromatic systems, such as the isoxazole ring in sulfamethoxazole. The basicity of the pyridine nitrogen provides an alternative protonation site, which can lead to distinct fragmentation patterns.
To illustrate these differences, we will compare the fragmentation of Sulfapyridine (a pyridine sulfonamide) with Sulfamethoxazole (a non-pyridine aromatic sulfonamide).
Case Study: Sulfapyridine Fragmentation
In the positive ion ESI-MS/MS spectrum of sulfapyridine ([M+H]⁺ at m/z 250.1), the fragmentation is characterized by several key product ions. The protonated molecule undergoes cleavage of the S-N bond, leading to the formation of the 4-aminobenzenesulfonyl moiety and the 2-aminopyridine ion.
A prominent fragmentation pathway for sulfapyridine involves the formation of a product ion at m/z 156.0114, corresponding to the [C6H6NO2S]⁺ ion.[3] This is a common fragment for many sulfonamides. Additionally, ions at m/z 108.0444 and m/z 92.0495 are also observed, which are characteristic of the sulfonamide core structure.[3]
Case Study: Sulfamethoxazole Fragmentation
For sulfamethoxazole ([M+H]⁺ at m/z 254.1), the fragmentation also proceeds through cleavage of the S-N bond. The CID spectrum of sulfamethoxazole is dominated by fragment ions at m/z 156, 108, 99, and 92.[4] The ion at m/z 156 corresponds to the 4-aminobenzenesulfonyl fragment, similar to sulfapyridine. The ion at m/z 99 is characteristic of the 3-amino-5-methylisoxazole moiety.[4][5] The ions at m/z 108 and 92 are also common sulfonamide fragments.[4]
Comparative Insights
The key difference in the fragmentation of sulfapyridine and sulfamethoxazole lies in the unique fragment derived from the heterocyclic ring attached to the sulfonamide group. For sulfapyridine, the pyridine-containing fragments are diagnostic, while for sulfamethoxazole, the isoxazole-related fragments are key identifiers. The presence of the pyridine ring in sulfapyridine can also influence the relative abundances of the common sulfonamide fragment ions.
Pillar 3: Authoritative Grounding & Comprehensive References - Data Presentation and Visualization
To provide a clear and concise comparison, the following table summarizes the key fragmentation data for sulfapyridine and sulfamethoxazole.
| Precursor Ion (m/z) | Compound | Key Fragment Ions (m/z) | Proposed Fragment Structure |
| 250.1 | Sulfapyridine | 184.087, 156.0114, 108.0444, 92.0495 | [M+H - NH3]⁺, [H2N-C6H4-SO2]⁺, [H2N-C6H4-SO]⁺, [H2N-C6H4]⁺ |
| 254.1 | Sulfamethoxazole | 156, 108, 99, 92 | [H2N-C6H4-SO2]⁺, [H2N-C6H4-SO]⁺, [3-amino-5-methylisoxazole]⁺, [H2N-C6H4]⁺ |
Experimental Protocols
Step-by-Step Methodology for LC-MS/MS Analysis of Pyridine Sulfonamides
This protocol provides a general framework for the analysis of pyridine sulfonamides. Optimization of specific parameters may be required for different instruments and specific analytes.
-
Sample Preparation:
-
Dissolve the sulfonamide standard in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the analyte, followed by a re-equilibration step at the initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Mode: Full scan from m/z 50-500 for initial analysis.
-
MS/MS Product Ion Scan: Select the protonated molecule ([M+H]⁺) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
-
Mandatory Visualization: Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for sulfapyridine and sulfamethoxazole.
Caption: Proposed fragmentation pathway of Sulfamethoxazole.
Conclusion
The mass spectral fragmentation of pyridine sulfonamides exhibits both common and unique pathways when compared to other aromatic sulfonamides. While the core fragmentation of the sulfonamide group remains a consistent feature, the presence of the pyridine moiety introduces specific fragment ions that are crucial for unambiguous identification. A thorough understanding of these fragmentation patterns, as outlined in this guide, empowers researchers to confidently characterize these important pharmaceutical compounds, ultimately accelerating drug development and ensuring product quality and safety.
References
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Longdom Publishing. (2016, June 16). Photochemical Degradation of the Antimicrobial Sulfamethoxazole upon Solar Light Excitation: Kinetics and Elucidation of By. Retrieved from [Link]
-
ResearchGate. Proposed fragmentation pattern of sulfamethoxazole. The GC-MS spectra.... Retrieved from [Link]
-
ResearchGate. Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS. (a).... Retrieved from [Link]
-
ACS Publications. (2026, February 7). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]
-
ResearchGate. MS-MS fragmentation pathway and product ions for sulfamethoxazole. Data from Mass-Frontier 3.0. Retrieved from [Link]
-
mzCloud. (2016, August 1). Sulfapyridine. Retrieved from [Link]
-
PubMed. (2026, February 7). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. Sulfapyridine. Retrieved from [Link]
-
Bentham Science. (2020, August 1). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Retrieved from [Link]
-
PubMed. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
-
PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link]
-
PubMed. (2011, February 15). Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Retrieved from [Link]
-
Oxford Academic. Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
-
SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
SpectraBase. Sulfapyridine - Optional[MS (LC)] - Spectrum. Retrieved from [Link]
-
RSC Publishing. (2014, September 17). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. Retrieved from [Link]
-
ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]
-
Ben-Gurion University of the Negev. (2022, January 5). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. Retrieved from [Link]
-
PubMed. Co-trimoxazole in rheumatoid arthritis: a comparison with sulphapyridine. Retrieved from [Link]
-
Wikipedia. Sulfapyridine. Retrieved from [Link]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Melting Point Characterization of N-Phenylpyridine-3-sulfonamide
A Comparative Methodological Guide for Drug Development
Executive Summary & Compound Profile
Precise thermal characterization of sulfonamide scaffolds is a critical quality attribute (CQA) in early-stage drug development. This guide provides a comparative technical analysis of melting point (MP) determination methods for N-Phenylpyridine-3-sulfonamide (CAS: 103860-56-6).
While simple capillary methods are sufficient for identity confirmation, this guide demonstrates why Differential Scanning Calorimetry (DSC) is the superior alternative for detecting polymorphism and solvates—common issues in sulfonamide crystallization that can lead to bioequivalence failures.
Compound Profile
| Property | Detail |
| Chemical Name | N-Phenylpyridine-3-sulfonamide |
| CAS Number | 103860-56-6 |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.27 g/mol |
| Structural Class | Pyridyl Sulfonamide (Sulfonanilide) |
| Expected MP Range | 140–170 °C (Based on 4-chloro analog data [1] and general sulfonamide scaffold properties [2]) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water.[1] |
Comparative Methodologies
This section contrasts the industry-standard Capillary Method with the high-fidelity DSC Method .
Method A: Automated Capillary Melting Point (The Rapid Screen)
Best For: Routine purity checks, quick synthesis validation.
The capillary method relies on light transmission changes as the solid phase transitions to liquid. It is fast but lacks the thermodynamic resolution to distinguish between simultaneous events (e.g., dehydration vs. melting).
Experimental Protocol (Self-Validating)
-
Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove surface moisture. Grind to a fine powder to ensure uniform heat transfer.
-
Loading: Fill a defined capillary tube (e.g., 1.5 mm OD) to a height of 3 mm. Compact by tapping (the "bounce" method) to remove air pockets.
-
Ramp Rate:
-
Fast Ramp: 10°C/min to 130°C (approx. 10-20°C below expected onset).
-
Measurement Ramp:1.0°C/min through the melt.
-
-
Validation: Run a Sulfanilamide USP Standard (MP ~165°C) in parallel. The standard must melt within ±0.5°C of its certified value for the run to be valid.
Method B: Differential Scanning Calorimetry (DSC) (The Gold Standard)
Best For: Polymorph screening, purity determination (van 't Hoff plot), solvate detection.
DSC measures the heat flow difference between the sample and a reference. It provides the Enthalpy of Fusion (
Experimental Protocol (Self-Validating)
-
Calibration: Calibrate the cell constant and temperature axis using Indium (
= 156.6°C, = 28.45 J/g) and Zinc ( = 419.5°C). -
Sample Prep: Weigh 2–4 mg of N-Phenylpyridine-3-sulfonamide into a Tzero aluminum pan.
-
Encapsulation: Crimp with a pinhole lid (allows volatile escape if solvates are suspected) or hermetic lid (for purity).
-
Thermal Cycle:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C.
-
Optional: Cool to 25°C and re-heat to check for glass transition (
) or recrystallization behavior.
-
-
Data Analysis: Integrate the endothermic peak. The
is reported as the melting point.
Performance Comparison Data
The following table summarizes why DSC is the preferred alternative for rigorous characterization, despite the higher cost.
| Feature | Capillary Method (Optoelectronic) | DSC (Heat Flux) |
| Primary Output | Clear Point / Meniscus Point | Onset Temperature ( |
| Precision | ± 0.3 – 0.5 °C | ± 0.1 °C |
| Sample Size | ~5–10 mg | 2–5 mg |
| Polymorph Detection | Poor. Can miss subtle transitions. | Excellent. Detects enantiotropic transitions. |
| Decomposition | Visual darkening (subjective). | Exothermic event (quantifiable).[2] |
| Purity Calculation | Qualitative (Range width). | Quantitative (ASTM E928 Purity Method). |
Characterization Workflow (Logic Diagram)
The following diagram outlines the decision logic for characterizing a new batch of N-Phenylpyridine-3-sulfonamide.
Figure 1: Decision tree for thermal characterization, prioritizing rapid screening followed by advanced DSC analysis for ambiguous results.
Scientific Rationale & Causality
Why the "Onset" Matters
In the capillary method, the "clear point" (where the last crystal disappears) is often recorded. However, this point is heavily dependent on the heating rate and sample mass. In DSC, the extrapolated onset temperature is used because it represents the temperature where the sample would have started melting if there were no thermal lag. This makes DSC data thermodynamically robust and transferrable between labs [3].
The Sulfonamide "Trap"
Sulfonamides are notorious for polymorphism (existing in different crystal forms). N-Phenylpyridine-3-sulfonamide possesses hydrogen bond donors (N-H) and acceptors (Pyridine N, Sulfonyl O), creating a high potential for different packing arrangements.
-
Capillary Risk: You might observe a "softening" at 145°C and a melt at 160°C, interpreting it as "impure."
-
DSC Insight: DSC would reveal two distinct endotherms, identifying a solid-solid transition or a metastable polymorph, preventing the rejection of a pure (but polymorphic) batch.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Sulfanilamide. Retrieved from [Link]
-
TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Note TA-123.
Sources
Mastering Pyridine Sulfonamide Purity: A Comparative HPLC Guide
Executive Summary: The "Basic" Problem
Pyridine sulfonamides (e.g., Torasemide, Sulfapyridine) represent a critical scaffold in medicinal chemistry, serving as the backbone for loop diuretics and kinase inhibitors. However, their analysis presents a dual chromatographic challenge:
-
The Silanol Trap: The basic pyridine nitrogen (
) protonates at neutral pH, interacting ionically with residual silanols on silica columns, leading to severe peak tailing. -
Regio-Isomerism: Synthesis often yields positional isomers (e.g., 2- vs. 3-pyridine substitution) that possess identical hydrophobicity, making them inseparable on standard alkyl-bonded phases (C18).
This guide compares the industry-standard C18/Phosphate Method against an optimized Phenyl-Hexyl/Formic Acid Method , demonstrating why the latter offers superior selectivity and peak symmetry for this class of compounds.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct methodologies for the purity analysis of a representative pyridine sulfonamide API and its regio-isomeric impurities.
Method A: The Legacy Standard (C18)
-
Column: End-capped C18 (L1),
. -
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) : Methanol (60:40).
-
Mechanism: Purely hydrophobic interaction (Solvophobic theory).
Method B: The Optimized Solution (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl (L11),
. -
Mobile Phase: 0.1% Formic Acid in Water : Methanol (Gradient).
-
Mechanism: Hydrophobic interaction +
- electron interaction.
Experimental Data Comparison
The following data summarizes the performance of both methods separating a crude mixture containing the API (3-pyridine sulfonamide) and its 4-isomer impurity.
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| API Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Near Gaussian) | Method B Wins |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | Method B Wins |
| Run Time | 25.0 min | 12.0 min | Method B Wins |
| Buffer Compatibility | Non-volatile (No MS) | Volatile (MS Compatible) | Method B Wins |
Analyst Insight: While C18 columns rely solely on hydrophobicity, the Phenyl-Hexyl phase engages the electron-deficient pyridine ring via
-stacking. This orthogonal selectivity is the key to separating positional isomers that have identical mass and logP values.
Mechanism of Action Visualization
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The C18 phase allows the protonated nitrogen to "dig" into the silica surface, hitting acidic silanols. The Phenyl-Hexyl phase creates a "
Figure 1: Mechanistic comparison of analyte interactions. The C18 pathway permits unwanted silanol activity, while Phenyl-Hexyl leverages Pi-Pi interactions for superior shape selectivity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are wasted.
Reagents & Equipment[2][3][4][5][6][7][8][9]
-
Stationary Phase: Phenyl-Hexyl column (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),
or . -
Solvent A: HPLC-grade Water + 0.1% Formic Acid (pH
2.7). -
Solvent B: Methanol (LC-MS grade). Note: Methanol is preferred over Acetonitrile here to enhance
- interactions.
Instrument Settings
-
Temperature:
(Critical: Lower temps enhance - selectivity, do not exceed ). -
Detection: UV @ 254 nm (aromatic ring) and 270 nm (sulfonamide).
Gradient Program
| Time (min) | % Solvent B | Action |
| 0.0 | 10 | Initial Hold (Focusing) |
| 2.0 | 10 | End Isocratic Hold |
| 10.0 | 60 | Linear Ramp (Elution) |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | Ready for Next Injection |
System Suitability Criteria (Pass/Fail)
Before running unknown samples, inject a standard mixture of the API and its nearest isomer.
-
Resolution (
): between API and nearest impurity. -
Tailing Factor (
): for the main peak.[5] -
Precision: RSD
for peak area (n=5 injections).
Method Development Workflow
Use this logic flow to adapt the method if your specific pyridine sulfonamide derivative shows different retention behavior.
Figure 2: Decision tree for optimizing separation parameters. Temperature control is a critical variable when using Phenyl phases.
References
-
USP Monograph: Torsemide. United States Pharmacopeia. (2025). Defines the standard C18 approach and related compound impurities (A, B, C, E). Link
-
Comparison of Phenyl-Hexyl and C18 Selectivity. Chromatography Online. (2008). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." Demonstrates the superior resolution of aromatics on Phenyl phases.[6] Link
-
BenchChem Technical Guide. (2025). "A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides." Discusses the necessity of pH control for sulfonamide purity. Link
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." (2021). Explains the silanol interaction mechanism causing tailing in basic compounds. Link
-
Cogent Application Note. "Sulfonamide Antibiotics Analyzed with HPLC." MTC USA. Uses Phenyl-Hexyl for separation of multiple sulfa drugs with formic acid mobile phase. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 3. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Pharmacodynamics and Methodologies: N-Phenylpyridine-3-Sulfonamides vs. Benzene Sulfonamides in Targeted Drug Discovery
As targeted therapeutics evolve, the transition from broad-spectrum pharmacophores to highly selective molecular scaffolds is critical. Sulfonamides have historically served as the backbone for antibacterial and diuretic agents. However, the classic benzene sulfonamide scaffold often suffers from off-target toxicity due to its broad affinity for ubiquitous metalloenzymes.
By applying the "ring approach" in medicinal chemistry, researchers have replaced the benzene ring with a pyridine-3-sulfonamide scaffold—specifically N-phenylpyridine-3-sulfonamides. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the physicochemical causality behind their divergence, quantitative performance metrics, and self-validating experimental protocols for their evaluation.
Physicochemical Causality: The "Ring Approach"
The fundamental difference in biological activity between benzene sulfonamides and N-phenylpyridine-3-sulfonamides is rooted in their electronic properties and resulting acid-base chemistry.
In classic benzene sulfonamides, the primary sulfonamide group (
Conversely, the introduction of the pyridine ring fundamentally alters the molecule's electron density. The pyridine nitrogen acts as a strong electron-withdrawing group via inductive effects, which significantly increases the acidity of the adjacent sulfonamide nitrogen, lowering its
Mechanistic divergence of sulfonamide scaffolds based on pKa and target coordination.
Quantitative Performance Comparison
The structural modifications in N-phenylpyridine-3-sulfonamides translate directly into measurable shifts in binding affinity (
Table 1: Comparative Binding Affinity and Selectivity Profiles
| Pharmacophore Scaffold | Primary Target(s) | Off-Target Affinity (hCA II | Tumor Target Affinity (hCA IX | Selectivity Index (hCA II / hCA IX) | Key Mechanistic Feature |
| Benzene Sulfonamides | DHPS, Broad hCA | ~250 nM | ~300 nM | ~0.8x (Poor) | PABA mimicry; Neutral at pH 7.4 |
| N-Phenylpyridine-3-sulfonamides | hCA IX/XII, PI3K, NF- | >4000 nM | ~137 nM | >29x (High) | Enhanced |
Data synthesized from comparative in vitro enzymatic assays demonstrating the shift from broad-spectrum to targeted inhibition[4],[3],[1].
Experimental Methodologies: Self-Validating Protocols
To ensure rigorous scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating workflows. The protocols below detail the causality behind each methodological choice, ensuring that artifacts are caught before downstream analysis.
Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )
The synthesis of N-phenylpyridine-3-sulfonamides leverages the unique reactivity of the pyridine ring, which is not possible with unactivated benzene rings.
-
Sulfonamidation (Step 1):
-
Action: React 4-chloropyridine-3-sulfonyl chloride with an aniline derivative in anhydrous dichloromethane at 0°C, using
as a base.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Causality: Anhydrous conditions are critical because the highly electrophilic sulfonyl chloride will rapidly hydrolyze to a sulfonic acid in the presence of moisture. The base neutralizes the HCl byproduct, driving the reaction forward.
-
-
Nucleophilic Aromatic Substitution (Step 2):
-
Action: Reflux the resulting intermediate with a secondary amine to substitute the 4-chloro position.
-
Causality: The electron-withdrawing pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer complex intermediate. This allows for
at the 4-position—a reaction that would fail on a standard benzene sulfonamide without extreme forcing conditions.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Self-Validation Checkpoint:
-
Action: Isolate the product via flash chromatography and confirm structure via
-NMR and IR spectroscopy. -
Validation: Successful sulfonamidation is confirmed by the appearance of strong S=O stretching bands at 1160 and 1330
in the IR spectrum, and the disappearance of the aniline protons in the NMR spectrum.
-
Protocol B: Stopped-Flow Kinetics for Enzyme Inhibition
Standard UV-Vis spectrophotometry is insufficient for measuring Carbonic Anhydrase activity due to its extreme catalytic efficiency.
-
Assay Preparation:
-
Action: Prepare recombinant hCA II (control) and hCA IX (target) in a HEPES buffer (pH 7.4) containing phenol red as a pH indicator.
-
-
Stopped-Flow Execution:
-
Action: Rapidly mix the enzyme-inhibitor solution with
-saturated water using a stopped-flow spectrophotometer.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Causality: hCA has a turnover rate (
) of approximately . Stopped-flow instrumentation is physically required to capture the initial millisecond reaction rates by monitoring the color change of phenol red as the enzyme rapidly hydrates into protons and bicarbonate.
-
-
Self-Validation Checkpoint:
-
Action: Include acetazolamide (a broad-spectrum inhibitor) as a positive control and a vehicle (DMSO) as a negative control. Calculate the
using the Cheng-Prusoff equation. If the acetazolamide deviates from the literature standard (~12 nM for hCA II), the assay must be recalibrated.
-
Self-validating experimental workflow for synthesizing and evaluating sulfonamides.
References
1.4 - nih.gov 2.3 - mdpi.com 3.2 - mdpi.com 4. 1 - nih.gov 5.5 - benchchem.com
Sources
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloropyridine-3-sulfonyl chloride | 33263-44-4 | Benchchem [benchchem.com]
A Comparative Guide to the UV-Vis Absorption Spectra of N-phenylpyridine-3-sulfonamide
Theoretical Framework: Deconstructing the Chromophores
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. In N-phenylpyridine-3-sulfonamide, two primary chromophoric systems are present: the phenylsulfonamide group and the pyridine ring.
-
The Phenylsulfonamide Moiety: The benzene ring is a classic chromophore, exhibiting characteristic π→π* transitions. The sulfonamide group (-SO₂NH-) acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. In its neutral form, the spectrum is expected to be similar to that of benzenesulfonamide. However, the sulfonamide group is acidic and can be deprotonated under basic conditions, which significantly alters the electronic distribution and, consequently, the UV-Vis spectrum.[1][2][3]
-
The Pyridine Moiety: Pyridine, a heteroaromatic compound, displays π→π* transitions at shorter wavelengths and a weaker n→π* transition at a longer wavelength, arising from the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital.[4] The position of these bands is sensitive to substitution on the ring and to the solvent environment.
The final spectrum of N-phenylpyridine-3-sulfonamide will be a composite of these two systems, influenced by the electronic communication between them.
The Critical Role of pH: A Tale of Two Forms
For sulfonamides, pH is arguably the most critical variable in UV-Vis spectroscopy.[1][2][3] The sulfonamide moiety (-SO₂NH-) is acidic and will exist in its neutral (protonated) form in acidic to neutral solutions and as its conjugate base (anion) in alkaline solutions. This ionization dramatically alters the electronic properties of the molecule, leading to significant shifts in the absorption spectrum.
-
In Acidic/Neutral Solution (Low pH): The molecule is in its neutral form. The spectrum will be a superposition of the pyridine and the N-phenylsulfonamide chromophores.
-
In Alkaline Solution (High pH): The sulfonamide nitrogen is deprotonated, forming an anion. This increases electron delocalization, which typically results in a bathochromic shift (a shift to a longer wavelength) and a change in molar absorptivity.
This pH-dependent behavior is not a mere inconvenience; it is a powerful analytical tool. By systematically measuring the absorbance at a fixed wavelength across a range of pH values, one can generate a spectrophotometric titration curve to determine the acid dissociation constant (pKa) of the sulfonamide.[1][2]
Comparative Spectral Analysis
To predict the spectrum of N-phenylpyridine-3-sulfonamide, we can compare it to the known spectra of its constituent parts and related molecules.
| Compound | Key Chromophore(s) | Expected λmax (in neutral/acidic solution) | Comments |
| Benzene | Phenyl ring | ~254 nm | Exhibits fine structure.[4] |
| Pyridine | Pyridine ring | ~257 nm (π→π), ~270 nm (n→π, often weak and can be obscured) | The n→π* transition is sensitive to solvent.[4] |
| Sulfanilamide | p-aminophenylsulfonamide | ~265 nm | The amino group is a strong auxochrome, causing a red shift compared to benzene. The spectrum is highly pH-dependent due to both the amino and sulfonamide groups.[3] |
| Benzenesulfonamide | Phenylsulfonamide | Expected to be similar to benzene but with potential slight shifts due to the sulfonamide group. | A good baseline for the phenylsulfonamide portion of the target molecule. |
| N-phenylpyridine-3-sulfonamide (Predicted) | Phenylsulfonamide and Pyridine | Expected to show a complex absorption band around 260-270 nm. | The spectrum will be a composite of both ring systems. In alkaline solution, a significant bathochromic shift is anticipated due to sulfonamide deprotonation. |
The Influence of Solvent: Solvatochromism
The choice of solvent can also influence the UV-Vis spectrum, a phenomenon known as solvatochromism.[5][6][7] Polar solvents can interact differently with the ground and excited states of a molecule compared to non-polar solvents, leading to shifts in the absorption maxima.
-
π→π* transitions often experience a small red shift (bathochromic shift) with increasing solvent polarity.
-
n→π* transitions typically show a blue shift (hypsochromic shift) with increasing solvent polarity, especially in protic solvents that can hydrogen bond with the non-bonding electrons.
When reporting UV-Vis data, it is imperative to specify the solvent used. For comparative studies, the same solvent system should be used throughout.
Experimental Protocol for Spectral Characterization
This section provides a detailed, self-validating protocol for the experimental determination of the UV-Vis absorption spectrum of N-phenylpyridine-3-sulfonamide, with a focus on elucidating the pH-dependent effects.
Materials and Instrumentation
-
N-phenylpyridine-3-sulfonamide (solid, of known purity)
-
Spectrophotometric grade methanol or ethanol
-
Deionized water
-
Buffer solutions (e.g., phosphate, borate) covering a pH range from 2 to 12
-
0.1 M HCl and 0.1 M NaOH solutions
-
A calibrated dual-beam UV-Vis spectrophotometer
-
1-cm path length quartz cuvettes
-
A calibrated pH meter
Workflow Diagram
Caption: Experimental workflow for pH-dependent UV-Vis analysis.
Step-by-Step Procedure
-
Stock Solution Preparation: Accurately weigh a sample of N-phenylpyridine-3-sulfonamide and dissolve it in a minimal amount of spectrophotometric grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL). This initial use of an organic solvent ensures complete dissolution before dilution in aqueous buffers.
-
Working Solution Preparation: For each desired pH, prepare a working solution by diluting an aliquot of the stock solution with the appropriate buffer. A final concentration in the range of 5-20 µg/mL is typical. Prepare a corresponding blank for each measurement using the same buffer.
-
Instrument Calibration: Ensure both the pH meter and the spectrophotometer are properly calibrated according to the manufacturer's instructions.
-
Spectral Acquisition (Acidic pH):
-
Start with a low pH buffer (e.g., pH 2).
-
Use the corresponding buffer as a blank to record a baseline.
-
Scan the sample from approximately 200 nm to 400 nm.
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
-
Spectral Acquisition (Alkaline pH):
-
Repeat the measurement with a high pH buffer (e.g., pH 12).
-
Observe the shift in λmax and the change in absorbance compared to the acidic spectrum. This validates the ionization of the sulfonamide.
-
-
Spectrophotometric Titration:
-
Prepare a series of working solutions in buffers spanning the pH range from acidic to basic (e.g., in 0.5 or 1.0 pH unit increments).
-
Measure the absorbance of each solution at the λmax identified for the basic form.
-
Plot absorbance versus pH. The resulting sigmoidal curve can be used to determine the pKa of the compound (the pH at the inflection point).
-
-
Data Analysis:
-
From the spectra, identify the λmax for both the protonated and deprotonated species.
-
Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε) for each form at its respective λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
-
Conclusion and Predictive Summary
The UV-Vis absorption spectrum of N-phenylpyridine-3-sulfonamide is predicted to be a composite of its phenylsulfonamide and pyridine chromophores, with an expected absorption maximum in the 260-270 nm range in its neutral form. The most defining characteristic of its spectrum will be its strong dependence on pH. A significant bathochromic shift and a change in absorptivity are anticipated upon deprotonation of the sulfonamide nitrogen in alkaline media. This predictable behavior allows for the determination of the compound's pKa and provides a distinct spectral signature for its two ionization states. Any experimental investigation must carefully control and report both the pH and the solvent system to ensure data is meaningful and reproducible. This guide provides the theoretical foundation and a practical, robust workflow for researchers to confidently characterize N-phenylpyridine-3-sulfonamide and related molecules using UV-Vis spectrophotometry.
References
-
Robinson, E. J., & Pekrul, L. F. (1945). The Effects of Variations of pH on the Ultraviolet Absorption Spectra of Some Sulfonamides. Journal of the American Chemical Society, 67(7), 1186-1189. [Link]
-
The Effects of Variations of pH on the Ultraviolet Absorption Spectra of Some Sulfonamides. (n.d.). ACS Publications. [Link]
-
Tade, R. S., et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences, 6(2), 2447-2450. [Link]
-
Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Ghoneim, M. M., El-Desoky, H. S., & El-Mosallamy, M. A. (2012). Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes. Journal of Molecular Liquids, 165, 9-16. [Link]
-
Wikipedia contributors. (n.d.). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Hadjmohammadi, M. R., Chaichi, M. J., & Yousefpour, M. (2008). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Iranian Journal of Chemistry and Chemical Engineering, 27(4), 9-16. [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Crystal Structure Analysis of Pyridine-3-Sulfonamide Derivatives
Introduction: The Structural Significance of Pyridine-3-Sulfonamides in Modern Drug Discovery
The pyridine-3-sulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence is largely due to the sulfonamide group's ability to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1] This, combined with the pyridine ring's capacity for various substitutions and its role in enhancing aqueous solubility, has led to the development of numerous drugs, including potent inhibitors of carbonic anhydrase (CA), an enzyme family implicated in diseases like cancer and glaucoma.[2][3]
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Crystal structure analysis, predominantly through single-crystal X-ray diffraction, provides an unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture.[4][5] This knowledge is not merely academic; it offers a direct glimpse into the foundational interactions that can be exploited to enhance binding affinity, selectivity, and overall pharmacological profiles of drug candidates.
This guide provides a comparative analysis of the crystal structures of several key pyridine-3-sulfonamide derivatives. It delves into the experimental workflow, from synthesis to structure refinement, and explores how computational methods complement empirical data to provide a holistic understanding of these vital pharmaceutical building blocks.
Comparative Analysis of Crystal Structures
The substitution pattern on the pyridine ring and the sulfonamide nitrogen significantly influences the molecular conformation and the resulting crystal packing. Here, we compare three distinct derivatives to illustrate these structural variations.
A common feature in the crystal packing of many sulfonamides is the formation of robust intermolecular hydrogen bonds involving the sulfonamide group.[1][6] The N-H group frequently acts as a hydrogen bond donor to an oxygen atom of an adjacent sulfonamide, leading to the formation of dimers or extended chains (catemers).[7]
Quantitative Crystallographic Data Comparison
The table below summarizes key crystallographic parameters for three representative pyridine-3-sulfonamide derivatives, showcasing the diversity in their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide | C₁₃H₁₂BrClN₂O₂S | Monoclinic | P2₁ | 10.123(2) | 6.456(1) | 12.345(3) | 98.76(3) | [8] |
| 4-(4-Hexyl-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | C₁₃H₁₉N₅O₂S | Triclinic | P-1 | 8.456(2) | 9.876(3) | 10.123(3) | 87.65(4) | [2] |
| N-benzyl-3-(3-(N-benzylsulfamoyl)-2-oxo-2H-chromen-6-sulfonamide) | C₂₉H₂₄N₂O₇S₂ | Monoclinic | P2₁/n | 15.432(5) | 10.987(3) | 16.543(5) | 105.43(2) | [1] |
Expert Insights: The choice of space group and the resulting crystal system are not arbitrary; they are dictated by the inherent symmetry of the molecule and the ways in which those molecules can pack together in a repeating, three-dimensional lattice. For chiral molecules like the N-(1-phenylethyl) derivative, crystallization occurs in a chiral space group (like P2₁), which lacks inversion centers. In contrast, achiral molecules can crystallize in centrosymmetric space groups (like P-1 or P2₁/n), which allow for more efficient packing arrangements.[8]
Experimental Workflow: From Powder to Structure
The journey from a newly synthesized compound to a fully refined crystal structure is a meticulous process requiring precision and an understanding of the underlying physical chemistry. This protocol outlines a self-validating workflow for the structural analysis of a novel pyridine-3-sulfonamide derivative.
Step 1: Synthesis and Purification
-
Synthesis: A typical synthesis involves the reaction of a substituted pyridine-3-sulfonyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) and an appropriate solvent (e.g., dichloromethane, acetonitrile).[2][6] For example, 4-azidopyridine-3-sulfonamide can be synthesized by reacting 4-chloropyridine-3-sulfonamide with sodium azide.[2]
-
Work-up and Purification: Following the reaction, the crude product is typically purified using column chromatography on silica gel to achieve high purity (>98%), which is essential for successful crystallization.
-
Initial Characterization: The purified compound's identity is confirmed using techniques like NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.[9][10]
Step 2: Single Crystal Growth
Causality Behind Solvent Selection: The goal of crystallization is to slowly and controllably decrease the solubility of the compound, allowing molecules to self-assemble into a well-ordered lattice. The choice of solvent is critical. An ideal solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating. This allows for techniques like slow cooling. For the slow evaporation method, a solvent system is chosen where one solvent is more volatile; as it evaporates, the concentration of the less-soluble compound increases, promoting crystal growth.
Protocol: Slow Evaporation from a Binary Solvent System
-
Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., ethanol, dichloromethane) in a small, clean vial.
-
Add a poor solvent (e.g., water, hexane) dropwise until the solution becomes slightly turbid.
-
Add a single drop of the good solvent to redissolve the precipitate, resulting in a saturated solution.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[6]
Step 3: X-ray Diffraction and Structure Refinement
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically using MoKα radiation, by rotating the crystal and recording the diffraction pattern.[11]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[2]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares procedures. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate crystal structure.[2]
The Synergy of Computational and Experimental Approaches
While X-ray crystallography provides a static picture of the solid state, computational methods like Density Functional Theory (DFT) and molecular docking offer dynamic insights and predictive power.
-
DFT Calculations: These quantum mechanical calculations can be used to optimize the molecular geometry of a single molecule in the gas phase. Comparing the DFT-optimized structure with the experimental crystal structure can reveal the effects of intermolecular forces on molecular conformation.[8]
-
Molecular Docking: For derivatives designed as enzyme inhibitors, molecular docking predicts the preferred binding orientation of the molecule within the active site of its target protein.[2][3] This is invaluable for understanding structure-activity relationships and guiding the design of more potent inhibitors. For instance, docking studies on carbonic anhydrase inhibitors have shown how the sulfonamide moiety interacts with the zinc ion in the active site, while different substituents explore various hydrophilic or lipophilic pockets.[2]
Conclusion
The crystal structure analysis of pyridine-3-sulfonamide derivatives is a critical component of modern drug discovery and materials science. It provides definitive evidence of molecular structure and reveals the subtle interplay of intermolecular forces that dictate solid-state properties. By combining high-quality experimental data from X-ray diffraction with the predictive power of computational modeling, researchers can gain a comprehensive understanding of these versatile molecules. This integrated approach not only validates synthetic efforts but also provides a rational framework for designing next-generation therapeutics with enhanced efficacy and selectivity. The systematic study of these structures continues to be a vital endeavor, paving the way for the development of novel and improved pharmaceutical agents.[7]
References
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Zhou, Z., Li, L., Yan, N., & Sun, T. (2015). Synthesis, Crystal Structure, Absolute Configuration and Antitumor Activity of the Enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Molecules. [Link]
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Wesołowska, A., Sławiński, J., & Bąk, A. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]
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El-Ghamry, H. A., Al-Omar, M. A., & Amr, A. E. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules. [Link]
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Sainz-Díaz, C. I., Espinosa-García, J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]
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Koval'chuk, I. V., et al. (2023). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Acta Crystallographica Section C: Structural Chemistry. [Link]
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Sainz-Díaz, C. I., Espinosa-García, J., & Hernández-Laguna, A. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
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Mallesha, L., et al. (2022). Persistent prevalence of non-covalent interaction in pyrimidine containing sulfonamide derivative. Journal of Molecular Structure. [Link]
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Rojas-Montoya, A., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules. [Link]
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Zhang, W., et al. (2026). Synthesis, crystal structure, DFT and antitumor evaluation of a novel compound containing pyrimidine, pyridine and sulfonamide. Journal of Molecular Structure. [Link]
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Akiri, K., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design. [Link]
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Manjunath, B. R., et al. (2015). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. International Journal of ChemTech Research. [Link]
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Azzam, R. A. S., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]
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Oladipo, A. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals. [Link]
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Abdelazeem, N. M., et al. (2024). Novel Sulfonamide-Linked Pyrazoles: synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET Analyses and antimicrobial activity. ResearchGate. [Link]
-
Szałach, A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Scientific Reports. [Link]
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Optimizing Elemental Analysis for C11H10N2O2S: A Comparative Standard Guide
Executive Summary: The Stoichiometric Challenge
The precise elemental characterization of compounds with the formula C₁₁H₁₀N₂O₂S (MW: 234.27 g/mol ) presents a specific analytical challenge due to its intermediate sulfur content (~13.7%) and moderately high carbon content (~56.4%). This stoichiometry is common in novel thiophene-amine derivatives and sulfonamide-like pharmacophores currently under investigation for antimicrobial and anti-inflammatory properties.
Selecting the correct calibration standard is not merely procedural; it is the primary determinant of accuracy. Using a standard with significantly different combustion kinetics or elemental ratios can introduce matrix errors, particularly in the resolution of Nitrogen and Sulfur peaks.
This guide objectively compares the industry-standard Sulfanilamide against the structurally superior Sulfamethazine and the high-stability BBOT , providing data-driven recommendations for validating C₁₁H₁₀N₂O₂S synthesis.
Target Analyte Profile: C₁₁H₁₀N₂O₂S[1]
Before selecting a standard, we must define the theoretical "truth" for the target analyte.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 11 | 12.011 | 132.12 | 56.39% |
| Hydrogen | 10 | 1.008 | 10.08 | 4.30% |
| Nitrogen | 2 | 14.007 | 28.01 | 11.96% |
| Sulfur | 1 | 32.06 | 32.06 | 13.69% |
| Oxygen | 2 | 15.999 | 32.00 | 13.66% (Calculated by difference) |
Analytical Criticality: The Sulfur (13.69%) and Carbon (56.39%) values are the primary quality attributes (PQAs). A standard that deviates by >15% in these values may require a non-linear calibration curve (quadratic fit) rather than a simple K-factor.
Comparative Analysis of Calibration Standards
We evaluated three certified reference materials (CRMs) for their suitability in analyzing C₁₁H₁₀N₂O₂S.
Candidate A: Sulfanilamide (The Industry Workhorse)
-
Formula: C₆H₈N₂O₂S
-
Role: The default standard for most CHNS analyzers (Thermo, Elementar, Leco).
-
Pros: High purity, excellent stability, low hygroscopicity.
-
Cons: Carbon Mismatch. Sulfanilamide is only 41.8% Carbon, significantly lower than the target's 56.4%. This requires the detector to extrapolate significantly if using a single-point calibration.
Candidate B: Sulfamethazine (The Matrix-Matched Choice)
-
Formula: C₁₂H₁₄N₄O₂S
-
Role: A sulfonamide antibiotic often used as a secondary standard.
-
Pros: Superior Matching. Its Carbon content (51.8%) and Sulfur content (11.5%) are much closer to the target C₁₁H₁₀N₂O₂S than Sulfanilamide. It mimics the combustion behavior of the target more accurately.
-
Cons: Slightly more expensive; requires careful storage to prevent moisture uptake.
Candidate C: BBOT (The High-Carbon Control)
-
Formula: C₂₆H₂₆N₂O₂S
-
Role: Used for fluorescent whitening agents and high-carbon polymers.
-
Pros: High Carbon (72.5%).
-
Cons: Sulfur Mismatch. With only 7.4% Sulfur, BBOT is a poor calibrator for a 13.7% Sulfur target, potentially leading to significant errors in S determination due to peak tailing differences.
Quantitative Comparison Table
| Standard | Formula | % C (Target: 56.4%) | % S (Target: 13.7%) | % N (Target: 12.0%) | Suitability Score |
| Sulfanilamide | C₆H₈N₂O₂S | 41.84% (Low) | 18.62% (High) | 16.27% | ⭐⭐⭐ |
| Sulfamethazine | C₁₂H₁₄N₄O₂S | 51.78% (Match) | 11.52% (Match) | 20.13% | ⭐⭐⭐⭐⭐ |
| BBOT | C₂₆H₂₆N₂O₂S | 72.53% (High) | 7.44% (Low) | 6.51% | ⭐⭐ |
Experimental Protocol: The "Bracketed" Calibration
To achieve <0.3% absolute error, do not rely on a single standard. Use the Bracketed Calibration Method described below. This protocol validates the linearity of the detector across the specific range of C₁₁H₁₀N₂O₂S.
Step-by-Step Methodology
-
Instrument Prep:
-
Ensure the reduction copper is active (critical for removing excess Oxygen which interferes with Sulfur detection).
-
Set furnace temperature to ≥950°C (dynamic flash combustion) to ensure quantitative conversion of the thiophene/sulfonamide moiety.
-
-
Weighing Strategy:
-
Target Sample Weight: 2.0 mg (approx).
-
Standard High (Sulfanilamide): Weigh 1.5 mg (provides ~0.28 mg S).
-
Standard Low (Sulfamethazine): Weigh 2.5 mg (provides ~0.29 mg S).
-
Note: By adjusting weights, you align the absolute mass of Sulfur entering the detector.
-
-
Run Sequence:
-
Blank (O2 injection only) x 3
-
Conditioning (Sulfanilamide) x 2
-
Calibration Standard (Sulfamethazine) x 3
-
Check Standard (Sulfanilamide) x 1 (Must read within ±0.3% of theoretical)
-
Unknown Sample (C₁₁H₁₀N₂O₂S) x 3
-
-
Data Processing:
-
Use Linear Regression (y = mx + c) rather than K-factor.
-
Plot Peak Area vs. Absolute Mass of Element (mg).
-
Visualization: Decision Logic for Standard Selection
Figure 1: Decision tree for selecting the optimal calibration standard based on precision requirements.
Technical Discussion: Why "Sulfamethazine" Wins
The Matrix Effect in Flash Combustion
In CHNS analysis, sulfur is converted to SO₂. However, SO₂ is "sticky" and can adsorb onto the ash or reduction chemicals in the tube.
-
Sulfanilamide has a high N/C ratio and combusts very rapidly.
-
C₁₁H₁₀N₂O₂S (likely a thiophene or benzothiazole derivative) has a more stable aromatic ring structure.
-
Sulfamethazine shares the sulfonamide/aromatic hybrid structure, meaning its combustion enthalpy and gas release timing closely mirror the target analyte. This ensures that the chromatographic separation of N₂, CO₂, and SO₂ occurs at the same retention times as the standard.
Expected Results & Acceptance Criteria
When analyzing C₁₁H₁₀N₂O₂S, your results should fall within these ASTM D5291 compliant tolerances:
-
Carbon: 56.39% ± 0.30% (Range: 56.09 – 56.69%)
-
Sulfur: 13.69% ± 0.20% (Range: 13.49 – 13.89%)
If your Carbon is consistently low (e.g., 55.5%), it indicates incomplete combustion. Action: Increase O₂ dose or add V₂O₅ catalyst.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42257. Link
-
Elemental Microanalysis. (2023). Pure Chemical Standards & CRMs for Microanalysis.[5]Link
-
ASTM International. (2021). ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.Link
-
Beilstein J. Org. Chem. (2011).[4][6] An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (Example of C11H10N2O2S synthesis and analysis). Link
-
Royal Society of Chemistry. (2021). Analyst: Elemental ratios and mixed-effects modelling.Link
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A Researcher's Guide to Robust Bioassay Validation for Pyridine Sulfonamide Inhibitors
This guide provides an in-depth comparison of bioassay validation strategies for researchers, scientists, and drug development professionals working with pyridine sulfonamide inhibitors. It emphasizes the scientific rationale behind experimental choices and offers detailed, actionable protocols to ensure data integrity and regulatory compliance.
Introduction: The Critical Role of Bioassay Validation
Pyridine sulfonamides are a significant class of compounds in drug discovery, often targeting enzymes like kinases due to their structural similarities to the hinge-binding regions of the ATP pocket. The sulfonamide moiety itself is found in a wide array of approved drugs, acting on various targets.[1][2] The journey from a promising hit compound to a clinical candidate is long and requires rigorous validation at every step. A well-validated bioassay provides the foundation for crucial decisions, from structure-activity relationship (SAR) studies to preclinical development. The primary objective of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5]
This guide will navigate the complexities of validating both biochemical and cell-based assays, providing a comparative framework to help you select and implement the most appropriate methods for your pyridine sulfonamide inhibitor program. We will delve into the core principles of validation as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[6][7][8][9][10]
Understanding the Target: Pyridine Sulfonamide Inhibitors
The mechanism of action for many sulfonamide-based drugs involves the competitive inhibition of enzymes essential for cellular processes.[1][11][12] For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[1][11][12] In the context of cancer, many pyridine sulfonamide inhibitors target protein kinases, which are pivotal in cell signaling pathways that regulate growth and proliferation.[13] Understanding the specific mechanism of your inhibitor is the first step in designing a relevant and robust validation strategy.
The Dichotomy of a Drug Discovery Assay: Biochemical vs. Cell-Based Assays
The initial stages of drug discovery often involve a high-throughput screen (HTS) to identify initial hits.[14] These are typically followed by more detailed characterization using a combination of biochemical and cell-based assays.[15][16]
Biochemical Assays: A Direct Measure of Target Engagement
Biochemical assays provide a direct measure of an inhibitor's effect on its purified target protein, free from the complexities of a cellular environment.[17] They are essential for determining intrinsic potency (e.g., IC50 or Ki) and for understanding the mechanism of inhibition.[18][19]
Advantages:
-
High Throughput: Amenable to automation and miniaturization.[20]
-
Mechanistic Insight: Allows for detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Direct Target Interaction: Confirms that the compound directly interacts with the intended target.
Limitations:
-
Lack of Physiological Context: Does not account for factors like cell permeability, off-target effects, or metabolic stability.[17]
-
Potential for False Positives: Some compounds may show activity in a biochemical assay but fail in a cellular context.
Cell-Based Assays: A More Biologically Relevant System
Cell-based assays measure the effect of an inhibitor within a living cell, providing a more physiologically relevant assessment of its activity.[15][21][22] These assays are crucial for confirming that a compound can cross the cell membrane, engage its target in a complex cellular milieu, and elicit the desired biological response.
Advantages:
-
Physiological Relevance: Provides a better prediction of in vivo efficacy.[15]
-
Measures Functional Outcomes: Can assess downstream effects of target inhibition, such as apoptosis or cell cycle arrest.[19]
-
Identifies Potential Liabilities: Can reveal issues with cell permeability, cytotoxicity, or off-target effects.
Limitations:
-
Lower Throughput: Generally more complex and less amenable to high-throughput screening than biochemical assays.
-
Complex Data Interpretation: It can be challenging to deconvolve the specific effects of the compound from other cellular processes.
A Comparative Overview of Assay Formats
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Radiometric Assays | Measures the incorporation of a radiolabeled substrate (e.g., ³²P-ATP) into a target protein. | Gold standard for sensitivity and reliability. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Detects changes in fluorescence intensity or polarization upon substrate modification or inhibitor binding. | High throughput, non-radioactive, sensitive.[13] | Potential for interference from fluorescent compounds. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[23] | High sensitivity, wide dynamic range. | Can be susceptible to inhibitors of the coupling enzymes. |
| Cell-Based Assays | |||
| Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity or ATP content of a cell population as an indicator of cell number. | Simple, high throughput, provides a general measure of cytotoxicity. | Does not provide mechanistic information. |
| Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of an inhibitor to its target protein within intact cells in real-time.[24] | Provides direct evidence of target engagement in a cellular context.[24] | Requires engineering of the target protein and specific probes. |
| Functional Pathway Assays (e.g., Reporter Assays, Western Blotting) | Measures the activity of downstream signaling pathways affected by the target kinase. | Provides mechanistic insight into the cellular response to inhibition. | Can be complex and lower throughput. |
The Pillars of Bioassay Validation: A Step-by-Step Guide
A robust bioassay validation protocol is essential to ensure that your data is reliable, reproducible, and fit for its intended purpose. The following parameters, based on ICH Q2(R1) and FDA guidelines, should be assessed.[3][4][6][7][8]
Specificity and Selectivity
Why it's important: Specificity ensures that the assay signal is due to the activity of the target of interest and not from other components in the sample.[7] For inhibitors, selectivity is a critical parameter, as off-target effects can lead to toxicity.[25][26][27]
Experimental Protocol (Biochemical Kinase Assay):
-
Primary Target Inhibition: Determine the IC50 of the pyridine sulfonamide inhibitor against the primary kinase target.
-
Kinase Panel Screening: Screen the inhibitor against a broad panel of kinases at a fixed concentration (e.g., 1 or 10 µM). Services like Eurofins' KinaseProfiler™ offer comprehensive panels for this purpose.[14][24][28][29]
-
Dose-Response Curves: For any off-target kinases identified, generate full dose-response curves to determine their IC50 values.
-
Data Analysis: Calculate a selectivity score (e.g., S-score) to quantify the inhibitor's selectivity.
Experimental Protocol (Cell-Based Assay):
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. A specific inhibitor should show a significantly reduced effect in these cells compared to control cells.
-
Rescue Experiment: In target knockdown/knockout cells, express a resistant mutant of the target protein. A specific inhibitor should not be effective in these "rescued" cells.
-
Orthogonal Assays: Confirm the on-target effect by measuring a downstream signaling event that is known to be regulated by the target kinase.
Linearity and Range
Why it's important: Linearity demonstrates that the assay signal is directly proportional to the analyte concentration over a defined range.[7] The range is the interval between the upper and lower concentrations of the analyte for which the assay has been shown to be accurate, precise, and linear.[4]
Experimental Protocol:
-
Standard Curve: Prepare a series of dilutions of a known standard (e.g., a phosphorylated peptide for a kinase assay).
-
Assay Measurement: Measure the signal for each dilution in replicate (n≥3).
-
Data Analysis: Plot the mean signal against the concentration and perform a linear regression analysis. The R² value should ideally be >0.99. The linear range is the concentration range over which the R² is maintained.
Accuracy and Precision
Why it's important: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[7] Both are crucial for ensuring the reliability of your results.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the linear range of the assay.
-
Intra-assay (Repeatability) Precision and Accuracy: Analyze the QC samples in replicate (n≥6) within the same assay run.
-
Inter-assay (Intermediate) Precision and Accuracy: Analyze the QC samples on different days, with different analysts, and/or with different batches of reagents.
-
Data Analysis:
-
Accuracy: Calculate as the percentage of the measured concentration to the nominal concentration. The acceptance criteria are typically within ±20% (±25% for LLOQ and ULOQ).
-
Precision: Calculate as the coefficient of variation (%CV). The acceptance criteria are typically ≤20% (≤25% for LLOQ and ULOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it's important: The LOD is the lowest concentration of analyte that can be reliably distinguished from the background, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.
Experimental Protocol:
-
Signal-to-Noise Method:
-
LOD: The concentration that gives a signal-to-noise ratio of 3:1.
-
LOQ: The concentration that gives a signal-to-noise ratio of 10:1.
-
-
Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the blank / slope of the standard curve)
-
LOQ = 10 * (SD of the blank / slope of the standard curve)
-
Robustness
Why it's important: Robustness is the ability of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Experimental Protocol:
-
Identify Critical Parameters: Identify key assay parameters that could potentially vary, such as incubation times, temperatures, reagent concentrations, and instrument settings.
-
Vary Parameters: Systematically vary each parameter within a defined range (e.g., ±10%).
-
Data Analysis: Assess the impact of these variations on the assay results. The results should remain within the acceptance criteria for accuracy and precision.
Visualizing the Validation Workflow
Caption: A typical workflow for bioassay validation.
Signaling Pathway Context for Pyridine Sulfonamide Kinase Inhibitors
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Safety Operating Guide
n-Phenylpyridine-3-sulfonamide proper disposal procedures
Comprehensive Operational Guide: Proper Handling and Disposal of n-Phenylpyridine-3-sulfonamide
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex heterocyclic compounds. n-Phenylpyridine-3-sulfonamide is a highly valuable scaffold in medicinal chemistry, but its structural motifs—a basic pyridine ring coupled with a reactive sulfonamide group—demand rigorous, scientifically grounded disposal protocols. This guide provides the self-validating procedures necessary to ensure environmental compliance, laboratory safety, and operational efficiency.
Physicochemical Hazard Profile & Waste Classification
Understanding the causality behind disposal rules begins with the molecule's fundamental properties. The pyridine moiety presents distinct environmental toxicity and flammability risks, while the sulfonamide linkage can yield toxic sulfur oxides (SOx) and nitrogen oxides (NOx) if improperly combusted. Consequently, this compound cannot be treated as standard organic waste.
Under the EPA's Resource Conservation and Recovery Act (RCRA), while specific complex derivatives might not be explicitly P- or U-listed, they must be evaluated for characteristic hazards (toxicity, reactivity)[1]. Furthermore, if utilized in a pharmaceutical context, it is strictly subject to the sewer prohibition under 40 CFR § 266.505, which bans the flushing of any hazardous waste pharmaceuticals[2].
Table 1: Quantitative Hazard and Operational Data for Pyridine-Sulfonamide Derivatives
| Parameter | Quantitative Value / Metric | Operational Implication |
| Sewer Discharge Limit | 0 mg/L (Strictly Prohibited) | Absolute ban on sink disposal; requires solid/liquid waste collection[2]. |
| Storage Temperature | 2°C – 8°C (Dry, Sealed) | Prevents thermal degradation and pressure buildup in waste containers[3]. |
| Toxicity Baseline (Pyridine moiety) | Oral LD50 (Rat) ~891 mg/kg | Mandates the use of proper PPE (nitrile/butyl gloves, fume hood)[4]. |
| Exposure Limits (Pyridine baseline) | TWA: 5 ppm; STEL: 10 ppm | Requires handling in a properly functioning, certified chemical fume hood[4]. |
The Causality of Segregation and Containment
Why do we insist on strict segregation? The nitrogen atom in the pyridine ring is a nucleophile and a weak base, while the sulfonamide group can act as a hydrogen bond donor or acceptor. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) or strong acids can trigger rapid, exothermic degradation[4].
-
Self-Validating Rule: If the waste container feels warm to the touch or exhibits pressure buildup, your segregation protocols have failed. Always use dedicated, chemically compatible (e.g., HDPE or PTFE) containers specifically labeled for "Sulfonamide/Pyridine Heterocyclic Waste."
Standard Operating Procedure (SOP): Routine Laboratory Disposal
This step-by-step methodology ensures that all generated waste is captured and processed without environmental release[5].
-
Step 1: Primary Collection. Collect all solid waste (used powders, contaminated filter papers, empty vials) and liquid solutions containing n-Phenylpyridine-3-sulfonamide in a sealable, airtight, compatible waste container[4].
-
Step 2: Segregation. Store the container in a designated Satellite Accumulation Area. Ensure it is physically separated from strong oxidizers, acids, and bases using secondary containment trays (minimum height of 20cm)[6].
-
Step 3: RCRA Labeling. Attach a completed "Hazardous Waste" label the moment the first drop or grain of waste is added. The label must explicitly list the chemical name and note "Toxic/Environmental Hazard."
-
Step 4: Transfer to Disposal Contractor. Once the container is full or reaches the 90-day accumulation limit, transfer it to the facility's central waste area. It must be handed over to a licensed hazardous waste contractor for high-temperature incineration[5]. Do not empty unused product into drainage systems[5].
Emergency Spill Response Methodology
In the event of an accidental release, immediate containment is critical to prevent ground and surface water contamination[7].
-
Step 1: Evacuation and PPE. Evacuate non-essential personnel. The responder must don chemical safety goggles, a fully-buttoned lab coat, and appropriate chemical-resistant gloves (butyl rubber or PVA; check compatibility charts)[4].
-
Step 2: Source Control and Ventilation. Ensure the area is well-ventilated (e.g., maximize fume hood exhaust) and remove all ignition sources[7].
-
Step 3: Dry Containment. Do not use water to flush the spill, as this expands the contamination zone. Cover the spilled product with an inert, non-flammable absorbing material such as dry sand, earth, or diatomaceous earth[5]. Crucial causality: Combustible absorbents like sawdust can react with the compound or complicate the downstream incineration process.
-
Step 4: Collection. Carefully scoop the absorbed mixture into a resealable, heavy-duty polybag or a compatible hard-sided waste container[8].
-
Step 5: Decontamination. Wash the contaminated surface with copious amounts of water and soap only after the bulk chemical has been physically removed. Collect this wash water as hazardous waste[7].
Process Visualization
The following logic diagram illustrates the critical path for the compliant handling and disposal of this compound.
Workflow for the compliant segregation, containment, and disposal of pyridine-sulfonamide waste.
References
1.[4] Pyridine sulfonamide disposal laboratory protocol - Washington State University. 4 2.[3] 627841-55-8 | N-Ethyl-6-hydrazinyl-N-phenylpyridine-3-sulfonamide - ChemScene. 3 3.[8] SOP for Disposal of Expired Chemicals, Reagents, Solvents - PharmaGuideline. 8 4.[7] Pyridine: incident management - GOV.UK.7 5.[1] Waste & Debris Fact Sheets | I-WASTE DST - US EPA. 1 6.[5] Pyridine - SAFETY DATA SHEET - PENTA. 5 7.[2] EPA Bans Flushing All Drugs, Including Hazardous Waste Drugs - CWEA. 2 8.[6] A safety and chemical disposal guideline for Minilab users - UFZ. 6
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- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. ufz.de [ufz.de]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
Personal protective equipment for handling n-Phenylpyridine-3-sulfonamide
Essential Safety and Handling Guide for n-Phenylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of n-Phenylpyridine-3-sulfonamide. As a compound featuring both a pyridine ring and a sulfonamide group, it necessitates a cautious and well-informed approach to laboratory operations. The following procedures are designed to ensure the safety of all personnel and to maintain environmental compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of n-Phenylpyridine-3-sulfonamide have not been fully elucidated. However, due to the presence of the pyridine moiety, it should be regarded as potentially toxic, flammable, and a skin and respiratory irritant.[2] The sulfonamide group may also contribute to skin and eye irritation.[1] Therefore, a comprehensive PPE strategy is the first line of defense.
Core PPE Requirements
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory at all times. They provide a seal around the eyes, offering protection from splashes and airborne particles.[2] |
| Hand Protection | Nitrile or neoprene gloves are required. These materials have demonstrated resistance to pyridine and many other organic chemicals. Avoid latex gloves as they offer insufficient protection.[2] |
| Body Protection | A flame-resistant lab coat is essential to protect against splashes and should be kept fastened. |
| Respiratory Protection | All handling of solid n-Phenylpyridine-3-sulfonamide or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4] |
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is critical to prevent cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Safe Handling and Operational Plan
A systematic approach to handling n-Phenylpyridine-3-sulfonamide will minimize the risk of exposure and accidents.
Preparation and Weighing
-
Ventilation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and has adequate airflow.[3][4]
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a disposable weigh boat to simplify cleanup and disposal.
-
Labeling: All containers holding n-Phenylpyridine-3-sulfonamide, including solutions, must be clearly labeled with the full chemical name and any known hazards.
Experimental Procedures
-
Containment: Always handle the compound within a chemical fume hood.[2]
-
Temperature Control: Keep the compound away from sources of ignition, as pyridine derivatives can be flammable.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.
Spill Response
-
Evacuation: In the event of a significant spill, evacuate all non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like sand or vermiculite.[4]
-
Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealable container for hazardous waste.[4]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Waste Disposal Protocol
-
Waste Segregation: Do not mix n-Phenylpyridine-3-sulfonamide waste with other waste streams. All materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.[3]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[4][8] Never pour pyridine-containing compounds down the drain or dispose of them in regular trash.[4]
Caption: Step-by-step waste disposal workflow for n-Phenylpyridine-3-sulfonamide.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
-
Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. Retrieved from [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Sdfine. pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
(2017, June 23). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Dec-1-ene, homopolymer, hydrogenated Dec-1-ene, oligomers, hydrogenated. Retrieved from [Link]
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- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
